3-Bromo-1h-indole
Description
Properties
IUPAC Name |
3-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIWBVHIGCRVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376863 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-27-1 | |
| Record name | 3-bromo-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-Bromo-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2][3] Within this esteemed class of heterocycles, this compound emerges as a pivotal building block for drug discovery and organic synthesis. Its unique electronic and steric properties, conferred by the bromine substituent at the electron-rich C3 position, provide a versatile handle for constructing complex molecular architectures.
This guide offers a comprehensive technical overview of this compound, moving beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical understanding of its properties, synthesis, reactivity, and handling. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring scientific integrity and empowering researchers to leverage this compound's full potential in their work.
Core Physicochemical & Molecular Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically a powder or solid, whose identity and purity are confirmed by a combination of physical constants and spectroscopic data.[4][5]
Chemical Identity and Structure
The structure of this compound, featuring a bromine atom at the third position of the indole ring, is fundamental to its reactivity.
Caption: Chemical Structure of this compound.
Quantitative Data Summary
The following table consolidates the key physicochemical properties of this compound, compiled from various chemical data sources. These parameters are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN | [6][7][8][9][10][11] |
| Molecular Weight | 196.04 g/mol | [6][7][9][12] |
| CAS Number | 1484-27-1 | [4][6][8][9][13] |
| Appearance | Powder, orange solid | [4][5] |
| Melting Point | 60-67 °C | [4][6][8] |
| Boiling Point | 316.9 °C @ 760 mmHg; 154-155 °C @ 3 Torr | [6][8] |
| Density | ~1.66 g/cm³ (Predicted) | [6] |
| pKa | 15.33 ± 0.30 (Predicted) | [6][8] |
| LogP | 2.93 | [6] |
| XLogP3 | 3.3 | [6][7] |
| InChI Key | YHIWBVHIGCRVLE-UHFFFAOYSA-N | [4][7][12] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)Br | [6][7] |
Spectroscopic Signature for Structural Verification
In any research or development setting, unambiguous structural confirmation is non-negotiable. Spectroscopic methods provide the necessary evidence of identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic broad singlet for the N-H proton, typically downfield. The aromatic region will display a series of multiplets corresponding to the protons on the benzene ring, and a distinct signal for the C2 proton. The coupling patterns are essential for confirming the substitution pattern.
-
¹³C NMR : The carbon spectrum will show eight distinct signals. The signal for the bromine-substituted C3 will be shifted relative to unsubstituted indole. Public databases confirm the availability of reference spectra.[7]
-
-
Mass Spectrometry (MS) :
-
GC-MS analysis will reveal a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) of nearly equal intensity, which is the definitive signature of a monobrominated compound.[7]
-
Expert Insight: The combination of a correct melting point, the characteristic bromine isotope pattern in MS, and a clean NMR spectrum provides a robust, self-validating system for confirming the identity and assessing the purity of synthesized or purchased this compound.
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound involves the direct electrophilic bromination of indole. The C3 position is highly activated towards electrophiles, allowing for selective functionalization.
Workflow: Synthesis via Electrophilic Bromination
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation : To a solution of indole (1 equivalent) in a suitable solvent (e.g., THF or DMF) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Causality: Indole is highly reactive. Performing the reaction at reduced temperature helps control the reaction rate and minimizes the formation of polysubstituted byproducts.
-
-
Bromination : Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[12]
-
Causality: NBS is chosen as a mild and safe source of electrophilic bromine, offering high selectivity for the C3 position of the indole ring. Portion-wise addition prevents a rapid exotherm.
-
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Quenching : Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Workup & Extraction : Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5]
-
Validation: The purity of the collected fractions should be confirmed by TLC.
-
-
Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using NMR, MS, and melting point analysis.
Reactivity and Synthetic Applications
The bromine atom in this compound is not merely a placeholder; it is a versatile functional group that unlocks a vast chemical space for drug discovery.
Caption: Key reactivity pathways of this compound.
-
Electrophilic Character : The presence of the bromine atom enhances the electrophilic character of the indole ring system, making it susceptible to various synthetic transformations.[14]
-
Cross-Coupling Reactions : As an aryl bromide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the C3 position, a critical strategy for library synthesis in drug discovery programs.[15]
-
N-H Functionalization : The acidic N-H proton can be readily deprotonated with a suitable base, allowing for alkylation, acylation, or installation of protecting groups (e.g., Boc, Ts) on the indole nitrogen.[16][17]
-
Halogen-Metal Exchange : Treatment with organolithium reagents can facilitate a halogen-metal exchange, generating a potent nucleophile at the C3 position for subsequent reaction with various electrophiles.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical intermediate.
Hazard Identification
According to Globally Harmonized System (GHS) classifications, this compound is considered hazardous.[7]
-
Health Hazards : Harmful if swallowed, inhaled, or in contact with skin.[7][18][19] It causes skin and serious eye irritation and may cause respiratory irritation.[7][18][19][20]
-
Physical Hazards : May be a flammable solid.[7]
Recommended Handling Procedures
-
Always handle this compound inside a certified chemical fume hood.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[21][22][23]
-
Ensure eyewash stations and safety showers are readily accessible.[25]
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and ensure its long-term stability.
-
Conditions : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9][16][18]
-
Temperature : Recommended storage temperatures vary by supplier, ranging from refrigerated (2-8 °C) to freezer (-20 °C or -70 °C) conditions for long-term stability.[4][10][26]
-
Incompatibilities : Keep away from strong oxidizing agents.[25]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic protocols make it an invaluable asset for researchers in organic synthesis and medicinal chemistry. By understanding the principles outlined in this guide, scientists can confidently and safely utilize this compound to construct novel molecules with the potential to address significant challenges in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1484-27-1 [sigmaaldrich.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromoindole | 1484-27-1 [chemicalbook.com]
- 9. CAS 1484-27-1 | 3-Bromoindole - Synblock [synblock.com]
- 10. vibrantpharma.com [vibrantpharma.com]
- 11. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Buy this compound | 1484-27-1 [smolecule.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 143259-56-7 Name: this compound, N-BOC protected 98% [xixisys.com]
- 17. 90481-77-9|3-Bromo-1-tosyl-1H-indole|BLD Pharm [bldpharm.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 143259-56-7 Cas No. | this compound, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 21. echemi.com [echemi.com]
- 22. fishersci.com [fishersci.com]
- 23. aksci.com [aksci.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. fishersci.com [fishersci.com]
- 26. Stability Chambers and Conditions for Drug Storage | Lab Manager [labmanager.com]
natural occurrence of brominated indole alkaloids
An In-depth Technical Guide to the Natural Occurrence of Brominated Indole Alkaloids For Researchers, Scientists, and Drug Development Professionals
Abstract
Brominated indole alkaloids represent a fascinating and structurally diverse class of natural products, predominantly found in the marine environment. The incorporation of bromine atoms into the indole scaffold often imparts potent and unique biological activities, making these compounds a significant area of interest for drug discovery and development. This technical guide provides a comprehensive overview of the , their biosynthetic origins, methodologies for their isolation and characterization, and their promising pharmacological activities. By synthesizing current scientific knowledge, this guide aims to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these remarkable marine metabolites.
Introduction: The Significance of Bromination in Indole Alkaloids
Indole alkaloids, characterized by the presence of an indole bicyclic structure, are a major class of naturally occurring nitrogen-containing compounds with a wide spectrum of biological activities.[1][2] While terrestrial organisms are a rich source of various indole alkaloids, the marine environment offers a unique chemical diversity, largely due to the prevalence of halogenated secondary metabolites.[3] Among these, brominated indole alkaloids are particularly prominent, a phenomenon attributed to the higher concentration of bromide in seawater and the evolution of specific halogenating enzymes in marine organisms.[3]
The presence of bromine atoms can profoundly influence the physicochemical properties and biological activity of indole alkaloids. Bromination can enhance lipophilicity, improve membrane permeability, and increase the potency of interaction with biological targets.[1][3] This has led to the discovery of numerous brominated indole alkaloids with significant potential as leads for the development of new drugs to treat a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][4][5] This guide will delve into the core aspects of these naturally occurring compounds, from their sources and biosynthesis to their isolation and therapeutic promise.
Major Classes of Brominated Indole Alkaloids and Their Natural Sources
Brominated indole alkaloids are found in a variety of marine organisms, with sponges, tunicates, corals, and mollusks being the most prolific producers.[1][3][6] These compounds can be broadly categorized based on their structural complexity.
Simple Brominated Indoles and Tryptamines
The simplest forms of brominated indole alkaloids include derivatives of indole and tryptamine. 6-bromoindole, for instance, has been identified in trace amounts in marine organisms like sponges and ascidians.[7] Brominated tryptamines, such as 5-bromo-DMT and 5,6-dibromo-DMT, are naturally occurring psychedelic compounds found in marine sponges of the genus Smenospongia and Verongula.[8][9]
Aplysinopsins
Aplysinopsins are a well-known group of tryptophan-derived marine natural products.[6][10] Structurally, they consist of an indole moiety linked to an imidazolidinone ring.[10] Variations in this class of compounds arise from the pattern of bromination on the indole ring and N-methylation on the imidazolidinone ring.[10] Aplysinopsins have been isolated from a wide range of marine invertebrates, including sponges of the genera Aplysinopsis, Smenospongia, and Verongula, as well as from scleractinian corals and even a nudibranch.[6][11]
Meridianins
Meridianins are a family of marine alkaloids first isolated from the tunicate Aplidium meridianum.[3] Their structure features a brominated and/or hydroxylated indole nucleus substituted at the C-3 position with a 2-aminopyrimidine ring.[3] The position and number of bromine substituents on the indole ring vary among the different meridianin analogues.[3]
Tyrian Purple and its Precursors
Perhaps the most historically significant brominated indole is Tyrian purple, or 6,6'-dibromoindigo.[12][13] This ancient and highly valued purple dye is not found in its final form in nature but is produced from precursors present in the hypobranchial glands of various species of marine gastropods of the Muricidae family.[12][13] These precursors are derivatives of 6-bromoindole.[12]
| Class of Brominated Indole Alkaloid | Representative Compound(s) | Primary Natural Sources | Reference(s) |
| Simple Brominated Indoles | 6-Bromoindole | Sponges, Ascidians | [7] |
| Brominated Tryptamines | 5-Bromo-DMT, 5,6-Dibromo-DMT | Sponges (Smenospongia, Verongula) | [8][9] |
| Aplysinopsins | Aplysinopsin, 6-Bromoaplysinopsin | Sponges (Aplysinopsis, Smenospongia), Corals | [6][10][11] |
| Meridianins | Meridianins A-G | Tunicates (Aplidium meridianum) | [3] |
| Tyrian Purple Precursors | Derivatives of 6-bromoindole | Marine Gastropods (Muricidae family) | [12][13] |
Biosynthesis of Brominated Indole Alkaloids
The biosynthesis of brominated indole alkaloids originates from the amino acid tryptophan. The key step in their formation is the enzymatic incorporation of bromine onto the indole ring, a reaction catalyzed by a class of enzymes known as halogenases.
In marine organisms, vanadium-dependent haloperoxidases are often responsible for the oxidation of bromide ions (Br⁻) to an electrophilic bromine species (e.g., Br⁺), which can then react with the electron-rich indole ring of tryptophan or its derivatives. The regioselectivity of the bromination is determined by the specific enzyme and the substrate. Following bromination, a series of enzymatic modifications, such as decarboxylation, methylation, and condensation reactions, lead to the diverse array of brominated indole alkaloids observed in nature.
For example, the biosynthesis of Tyrian purple is thought to involve the enzymatic conversion of a tryptophan precursor to 6-bromotryptophan.[14] This is then further metabolized to form 6-bromoindoxyl, which upon exposure to air and light, dimerizes and oxidizes to form the final 6,6'-dibromoindigo pigment.[12] Recent studies have also explored the use of engineered E. coli to produce Tyrian purple from tryptophan, utilizing enzymes like tryptophan 6-halogenase.[14][15]
Caption: Generalized biosynthetic pathway of brominated indole alkaloids.
Isolation and Characterization: A Methodological Overview
The discovery and development of new brominated indole alkaloids rely on robust and systematic methodologies for their extraction, purification, and structural elucidation from complex natural matrices. The following workflow provides a general protocol for this process.
Step-by-Step Experimental Protocol:
-
Sample Collection and Preparation:
-
Collect the marine organism (e.g., sponge, tunicate) and freeze-dry to preserve the chemical integrity of the metabolites.
-
Grind the lyophilized material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform a sequential extraction of the powdered biological material with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as dichloromethane, ethyl acetate, and finally a polar solvent like methanol or ethanol to extract the alkaloids.
-
Combine the extracts that show bioactivity in preliminary screening.
-
-
Fractionation and Purification:
-
Subject the active crude extract to column chromatography using a stationary phase like silica gel or a reversed-phase C18 stationary phase.
-
Elute the column with a gradient of solvents to separate the components based on their polarity, resulting in several fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Further purify the bioactive fractions using preparative or semi-preparative HPLC to isolate the pure compounds.
-
-
Structure Elucidation:
-
Determine the molecular weight and elemental composition of the pure compound using High-Resolution Mass Spectrometry (HRMS).
-
Elucidate the chemical structure using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Confirm the absolute stereochemistry using techniques such as X-ray crystallography, circular dichroism, or by comparing with synthetic standards.
-
Caption: Workflow for the isolation and characterization of brominated indole alkaloids.
Pharmacological Activities and Therapeutic Potential
Brominated indole alkaloids exhibit a broad range of pharmacological activities, making them attractive candidates for drug development. The presence and position of the bromine atom(s) often play a crucial role in their bioactivity.[1][3]
Anticancer Activity
Many brominated indole alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.[1][16] For example, some aplysinopsin derivatives have shown antineoplastic activity.[6][16] Meridianins have also been reported to possess cytotoxic and antimitotic properties.[3] The mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle.
Antimicrobial and Antiviral Activity
The marine environment is a competitive ecosystem, and many secondary metabolites, including brominated indole alkaloids, are produced as chemical defense mechanisms.[17] Consequently, a number of these compounds exhibit potent antimicrobial and antiviral activities.[1][18] For instance, certain aplysinopsins have shown activity against the malaria parasite Plasmodium falciparum and various bacteria.[6][11]
Neuroactive Properties
A particularly interesting area of research is the effect of brominated indole alkaloids on the central nervous system. Aplysinopsin and its derivatives have been shown to interact with serotonin receptors and inhibit monoamine oxidase (MAO), suggesting their potential as antidepressants or for the treatment of other neurological disorders.[6][11][19] The structural similarity of brominated tryptamines to the neurotransmitter serotonin underlies their psychoactive properties.[8]
| Compound/Class | Pharmacological Activity | Potential Therapeutic Application | Reference(s) |
| Aplysinopsins | Anticancer, Antimalarial, MAO inhibitor | Cancer, Malaria, Depression | [6][11][16] |
| Meridianins | Cytotoxic, Antimitotic | Cancer | [3] |
| Brominated Tryptamines | Serotonin Receptor Agonist | Neurological Research | [8][19] |
| Gelliusines | Cytotoxic | Cancer | [1] |
Conclusion and Future Perspectives
The in marine organisms represents a vast and largely untapped resource for the discovery of novel therapeutic agents.[4][20][21][22] The unique chemical structures and potent biological activities of these compounds underscore the importance of continued exploration of marine biodiversity. Advances in analytical techniques, such as hyphenated chromatography-spectrometry methods, and high-throughput screening are accelerating the pace of discovery.[22]
Future research should focus on several key areas:
-
Sustainable Supply: Developing synthetic and biosynthetic methods to produce these often scarce natural products in larger quantities for preclinical and clinical studies.[12][14][15]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most promising compounds to guide their development as drugs.
-
Medicinal Chemistry: Utilizing the natural brominated indole scaffolds as templates for the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.
By embracing a multidisciplinary approach that combines marine biology, natural products chemistry, pharmacology, and synthetic chemistry, the full therapeutic potential of brominated indole alkaloids can be realized, paving the way for a new wave of drugs from the sea.[5]
References
- 1. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bioactive Marine Natural Products » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 5. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]
- 9. Table of naturally occurring tryptamines [bionity.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tekhelet.com [tekhelet.com]
- 13. Tyrian purple - Wikipedia [en.wikipedia.org]
- 14. One-pot selective biosynthesis of Tyrian purple in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Anti-Leukemic Properties of Aplysinopsin Derivative EE-84 Alone and Combined to BH3 Mimetic A-1210477 | MDPI [mdpi.com]
- 17. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Marine Indole Alkaloids as Potential Antidepressant Agents | Bruker [bruker.com]
- 20. Frontiers | Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development [frontiersin.org]
- 21. chimia.ch [chimia.ch]
- 22. pharmaceutical-journal.com [pharmaceutical-journal.com]
An In-depth Technical Guide to 3-Bromo-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-1H-indole, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, established synthetic protocols, reactivity, and its significant applications in medicinal chemistry and organic synthesis. This document is designed to be a practical resource, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of this compound
The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous natural products and FDA-approved drugs.[1][2] Its unique aromatic and electronic properties allow for diverse biological activities.[2] The introduction of a bromine atom at the C3 position, yielding this compound, significantly modulates the molecule's reactivity and provides a versatile handle for further chemical transformations. This strategic bromination makes this compound a highly valuable intermediate for the synthesis of complex molecular architectures with therapeutic potential, targeting a wide array of diseases from cancer to neurological disorders.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1484-27-1 | [3][4][5][6][7] |
| Molecular Formula | C8H6BrN | [3][4][5][6] |
| Molecular Weight | 196.04 g/mol | [3][4][8] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Bromoindole | [3][7] |
| Melting Point | 60-65 °C | [3][7] |
| Boiling Point | 154-155 °C at 3 Torr | [7] |
| Appearance | Solid | [9] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 0 | [3][4] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)Br | [4] |
| InChIKey | YHIWBVHIGCRVLE-UHFFFAOYSA-N | [4][8] |
Synthesis of this compound: A Practical Protocol
The most common and efficient method for the synthesis of this compound is the direct electrophilic bromination of indole. The C3 position of the indole ring is the most nucleophilic and, therefore, highly susceptible to electrophilic attack.[10] N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for this transformation due to its mild nature and high regioselectivity.[8][10]
Experimental Protocol: Bromination of Indole using N-Bromosuccinimide
This protocol is a generalized procedure based on established methods.[8]
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (if necessary for purification)
Procedure:
-
In a clean, dry round-bottom flask, dissolve indole in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. It is crucial to maintain the temperature at 0 °C during the addition to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond. This bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the C3 position. These reactions are fundamental in building molecular complexity for drug candidates.
The indole scaffold itself is a key feature in many biologically active molecules, and the introduction of a bromine atom can enhance biological activity through halogen bonding or by modifying the lipophilicity of the molecule.[11] This makes 3-bromo-indole derivatives valuable in the development of novel therapeutic agents.
Role as a Building Block in Synthesis
Caption: this compound as a versatile synthetic building block.
Spectroscopic Characterization
The structural elucidation of this compound is typically achieved through standard spectroscopic techniques. While a comprehensive spectral database is beyond the scope of this guide, key expected features include:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene and pyrrole rings, as well as a characteristic broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the eight carbon atoms, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
-
Mass Spectrometry (GC-MS): A molecular ion peak corresponding to the mass of the molecule, exhibiting a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).[12]
For detailed sample preparation for spectroscopic analysis, a general protocol involves dissolving 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[13]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or under a chemical fume hood.[14][15][16] It is important to wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[14][17][18] In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[17] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[14][16]
References
- 1. nbinno.com [nbinno.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 3-Bromoindole | 1484-27-1 [chemicalbook.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 143259-56-7 Name: this compound, N-BOC protected 98% [xixisys.com]
- 15. fishersci.com [fishersci.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
The Spectroscopic Signature of 3-Bromo-1H-indole: A Technical Guide for Researchers
Introduction: The Significance of 3-Bromo-1H-indole in Modern Drug Discovery
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The strategic placement of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. For researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of this compound are paramount. This technical guide provides an in-depth exploration of its spectroscopic characteristics, focusing on Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of data acquisition, interpretation, and the synergistic use of these techniques for complete structural elucidation.
I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound. For this compound, it also provides a distinctive isotopic pattern that serves as a key confirmation of the presence of bromine.
Principle and Utility
In MS, a molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) directly corresponds to the molecular weight of the compound. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any bromine-containing fragment, providing a high degree of confidence in the presence of bromine in the molecule.
Data Interpretation: The Bromine Isotopic Pattern
The expected molecular weight of this compound (C₈H₆BrN) is approximately 196.04 g/mol .[1][2] In a mass spectrum, one would expect to see two prominent peaks for the molecular ion:
-
One corresponding to the molecule containing the ⁷⁹Br isotope.
-
Another peak of nearly equal intensity, two mass units higher, corresponding to the molecule with the ⁸¹Br isotope.
This "doublet" of peaks is a hallmark of a monobrominated compound.
Experimental Protocol: Direct Analysis in Real Time (DART) Mass Spectrometry
A rapid and effective method for analyzing solid samples like this compound is DART-MS. This ambient ionization technique requires minimal to no sample preparation.
-
Instrument Setup : A DART ion source is coupled to a high-resolution mass spectrometer. The source is operated in positive-ion mode, which is effective for protonating nitrogen-containing compounds like indoles.
-
Sample Presentation : A small amount of solid this compound is held on the end of a spatula or glass rod and passed through the heated gas stream of the DART source.
-
Ionization : The heated, excited gas (typically helium or nitrogen) desorbs and ionizes the analyte molecules.[2][3] This is a "soft" ionization technique, which often results in a prominent protonated molecular ion peak ([M+H]⁺) and minimal fragmentation.[2][3]
-
Data Acquisition : The mass spectrometer is set to scan a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecular ions and any fragment ions.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ (with ⁷⁹Br) | ~196 | Protonated molecular ion |
| [M+H]⁺ (with ⁸¹Br) | ~198 | Isotopic peak for the protonated molecular ion |
The presence of a pair of peaks at m/z 196 and 198 with nearly equal intensity would be strong evidence for the successful synthesis of this compound.
Visualization: DART-MS Workflow
Caption: Workflow for DART-MS analysis of this compound.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle and Utility
Different types of chemical bonds (e.g., N-H, C-H, C=C) vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).
For this compound, IR spectroscopy is used to confirm the presence of the N-H bond of the indole ring, the aromatic C-H bonds, and the C=C bonds of the aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a convenient and widely used sampling technique for IR spectroscopy that requires no sample preparation.[4][5]
-
Background Spectrum : A background spectrum of the clean ATR crystal (commonly diamond) is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application : A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure Application : A pressure clamp is applied to ensure good contact between the solid sample and the crystal surface.[4]
-
Sample Spectrum Acquisition : The sample is scanned with the IR beam. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
-
Cleaning : The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[4]
Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3450 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1450 | C=C stretch | Aromatic ring |
| Below 800 | C-Br stretch | Carbon-Bromine bond |
The presence of a distinct peak around 3450 cm⁻¹ is a strong indicator of the N-H group in the indole ring.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecular Structure
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
¹H NMR Spectroscopy: Mapping the Protons
Principle and Causality: In ¹H NMR, the nuclei of hydrogen atoms are excited by radiofrequency waves in the presence of a strong magnetic field. The precise frequency at which a proton resonates (its chemical shift, δ, in ppm) is highly dependent on its local electronic environment. Electronegative atoms (like N and Br) and aromatic rings influence this environment, causing different protons to appear at different chemical shifts. The splitting of a signal into multiple peaks (multiplicity) is due to the influence of neighboring protons (spin-spin coupling), providing information about which protons are adjacent to each other. The area under each signal (integration) is proportional to the number of protons it represents.
Experimental Protocol:
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][8]
-
Expert Insight : The choice of solvent is critical. DMSO-d₆ is often preferred for indole compounds as the acidic N-H proton is less likely to exchange with the solvent, resulting in a sharper, more easily observable signal. In CDCl₃, this peak can be broad or even unobservable.
-
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter, which can degrade the quality of the spectrum.[7]
-
Instrument Setup : The sample is placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is crucial for high-resolution spectra.
-
Data Acquisition : A standard ¹H NMR experiment is run, typically acquiring a number of scans to improve the signal-to-noise ratio.
Data Interpretation:
While a fully assigned ¹H NMR spectrum for this compound is not available in the searched literature, a general range for the aromatic protons has been reported to be between δ 7.1-7.7 ppm in acetone-d₆.[6] Based on the structure and general principles of indole NMR spectroscopy, a predicted spectrum can be described:
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | > 8.0 (in DMSO-d₆) | Broad singlet | 1H | The indole N-H proton is typically downfield and can be broad due to exchange. |
| H-2 | ~7.3-7.5 | Singlet | 1H | Adjacent to the nitrogen and bromine, this proton will be a singlet. |
| H-4, H-7 | ~7.5-7.8 | Doublet/Multiplet | 2H | These protons are part of the benzene ring and will be the most downfield of the C-H protons. They will show coupling to their neighbors. |
| H-5, H-6 | ~7.1-7.3 | Multiplet | 2H | These protons are in the middle of the aromatic region and will likely appear as a complex multiplet due to coupling with each other and adjacent protons. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Principle and Utility: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment. This technique is invaluable for confirming the number of unique carbons and getting a complete picture of the carbon framework.
Data Interpretation:
A ¹³C NMR spectrum of this compound has been reported in the literature.[6] The expected chemical shifts are as follows:
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | ~125 | Adjacent to the nitrogen atom. |
| C-3 | ~95-100 | The C-Br bond causes a significant upfield shift for this carbon. |
| C-3a | ~128 | Bridgehead carbon. |
| C-4 | ~122 | Aromatic CH. |
| C-5 | ~120 | Aromatic CH. |
| C-6 | ~123 | Aromatic CH. |
| C-7 | ~112 | Aromatic CH. |
| C-7a | ~136 | Bridgehead carbon adjacent to nitrogen. |
The upfield signal for C-3 is a key diagnostic peak for confirming the position of the bromine atom.
Visualization: Integrated Spectroscopic Analysis Workflow
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
solubility and stability of 3-Bromo-1H-indole in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-1H-indole for Pharmaceutical Development
Authored by: A Senior Application Scientist
Abstract
This compound is a key heterocyclic motif utilized in the synthesis of pharmacologically active molecules.[1] Understanding its physicochemical properties, specifically solubility and stability, is paramount for successful drug discovery and development, impacting everything from reaction kinetics in synthesis to formulation design and shelf-life. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. It moves beyond mere procedural lists to explain the underlying scientific principles, offering robust, self-validating experimental protocols and guidance on data interpretation.
The Physicochemical Landscape of this compound
This compound (CAS: 1484-27-1, Formula: C₈H₆BrN, MW: 196.05 g/mol ) is a crystalline solid at room temperature.[2][3][4] The indole scaffold itself presents a unique combination of a weakly acidic N-H proton (pKa ≈ 17) and an electron-rich pyrrole ring fused to a benzene ring. The introduction of a bromine atom at the C3 position significantly alters the electronic landscape of the molecule. Bromine acts as an electron-withdrawing group via induction, which can influence the molecule's reactivity, stability, and intermolecular interactions, thereby affecting its solubility profile.
Theoretical Considerations for Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This depends on the equilibrium of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, key factors include:
-
Polarity : The indole nucleus has moderate polarity. The N-H group can act as a hydrogen bond donor, while the π-electron system of the rings can act as a hydrogen bond acceptor.
-
Hydrogen Bonding : The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents like water, ethanol, and methanol.[5]
-
Solvent Effects : The electronic spectra, and by extension the polarity, of indoles are highly sensitive to the solvent environment.[6][7] Increasing solvent polarity can significantly shift absorption and fluorescence spectra, indicating strong solvation interactions.[8][9]
Based on these principles, a qualitative solubility profile can be predicted across a range of common laboratory solvents.
Table 1: Predicted Solubility Profile and Solvent Properties
| Solvent | Type | Polarity Index | H-Bond Donor/Acceptor | Predicted Solubility of this compound | Rationale |
|---|---|---|---|---|---|
| Water | Protic, Polar | 10.2 | Both | Sparingly Soluble | Strong solvent-solvent H-bonds (water) are difficult to overcome despite the solute's H-bond capability. |
| Methanol | Protic, Polar | 5.1 | Both | Soluble | Good H-bonding capability and moderate polarity align well with the solute. |
| Ethanol | Protic, Polar | 4.3 | Both | Soluble | Similar to methanol, provides favorable H-bonding interactions. |
| Acetonitrile | Aprotic, Polar | 5.8 | Acceptor | Moderately Soluble | Polar nature assists dissolution, but the lack of H-bond donation limits strong interaction. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 4.0 | Acceptor | Soluble | Favorable dipole-dipole interactions with the indole ring system. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 3.1 | None | Soluble | Good solvent for many organic compounds of moderate polarity. |
| Toluene | Aprotic, Nonpolar | 2.4 | None | Sparingly Soluble | Lacks the polarity and H-bonding capacity to effectively solvate the indole N-H group. |
| Hexanes | Aprotic, Nonpolar | 0.1 | None | Insoluble | Van der Waals forces are insufficient to break the solute's crystal lattice energy. |
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] This technique establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reproducible data.[11][12]
Protocol: Equilibrium Solubility via Shake-Flask Method
Causality : This protocol is designed to ensure that a true thermodynamic equilibrium is reached and that the analyzed solution is genuinely saturated without containing any suspended solid particles, a critical source of error.[10]
Methodology :
-
Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. "Excess" is critical; undissolved solid must be visible throughout the experiment.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker or agitator. Maintain a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10]
-
Self-Validation Check: To confirm equilibrium is reached, take measurements at multiple time points (e.g., 24h, 36h, 48h). The solubility value should plateau.
-
-
Phase Separation : After equilibration, allow the suspension to settle for a period (e.g., 2-4 hours) at the same constant temperature. Then, separate the solid from the liquid phase. The most reliable method is centrifugation (e.g., 15 minutes at >10,000 x g) followed by careful collection of the supernatant.[10] Filtration through a solvent-compatible 0.22 µm filter can also be used, but one must account for potential adsorption of the compound onto the filter material.
-
Quantification :
-
Carefully take a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
-
Visualization: Solubility Determination Workflow
Caption: A flowchart of the shake-flask solubility protocol.
Stability Assessment and Degradation Pathway Analysis
Stability testing is crucial for determining a drug substance's shelf-life and identifying potential degradation products that could impact efficacy or safety. Forced degradation (or stress testing) is an essential part of this process, deliberately exposing the compound to harsh conditions to accelerate decomposition and identify likely degradation pathways.[15][16]
Potential Degradation Pathways for Indoles
The indole ring is susceptible to several modes of degradation:
-
Oxidation : This is a primary degradation pathway. The electron-rich pyrrole ring can be oxidized, often leading to hydroxylation at the C2 or C3 positions to form intermediates like oxindole and isatin, which can be followed by ring cleavage.[17][18][19]
-
Hydrolysis : While the indole ring itself is generally stable to hydrolysis, extreme pH conditions can promote degradation, especially in the presence of other functional groups.
-
Photolysis : Indoles can be sensitive to light, leading to photolytic degradation.
-
Reaction of the 3-Bromo Substituent : The C-Br bond at the 3-position is a potential site of reactivity. Under certain conditions, 3-bromoindolenine intermediates can form, which are highly reactive and may rearrange.[20]
Protocol: Forced Degradation Study
Causality : This protocol systematically exposes this compound to the stress conditions mandated by ICH guidelines (Q1A/Q1B) to produce a degradation profile.[15] The goal is to achieve a target degradation of 5-20%, which is sufficient to form and detect primary degradants without destroying the molecule completely.[21]
Methodology :
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions : Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample protected from stress.
-
Acid Hydrolysis : Add 1M HCl and heat at 60-80°C.
-
Base Hydrolysis : Add 1M NaOH and heat at 60-80°C.
-
Oxidation : Add 3-6% H₂O₂ at room temperature.
-
Thermal Degradation : Heat the solution at 80°C. Also, test the solid powder in a hot air oven.
-
Photolytic Degradation : Expose the solution to a photostability chamber with controlled light (ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
-
Time Point Sampling : Sample from each stress condition at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Quenching : For acid/base hydrolysis, neutralize the sample before analysis. For oxidative stress, the reaction may be quenched if necessary.
-
Analysis with a Stability-Indicating Method : Analyze all samples using a validated stability-indicating HPLC method.[22] This method must be capable of separating the intact this compound peak from all degradation product peaks. A typical starting point would be a C18 reversed-phase column with a gradient elution of acetonitrile and water/buffer.
-
Self-Validation Check: Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm that the parent drug peak is not co-eluting with any degradants. Mass balance should be calculated to ensure that the decrease in the parent drug concentration is reasonably accounted for by the increase in degradation products.
-
Table 2: Example Forced Degradation Experimental Setup
| Condition | Reagent | Temperature | Duration (example) | Expected Degradation Pathway |
|---|---|---|---|---|
| Control | None | Room Temp | 48 h | None |
| Acidic | 1M HCl | 80°C | 24 h | Potential hydrolysis or rearrangement |
| Alkaline | 1M NaOH | 80°C | 8 h | Potential hydrolysis or rearrangement |
| Oxidative | 3% H₂O₂ | Room Temp | 4 h | Ring oxidation, hydroxylation[17] |
| Thermal | None (Solution) | 80°C | 48 h | Thermolysis |
| Photolytic | Light (ICH Q1B) | Room Temp | As per ICH | Photodegradation |
Visualization: Stability Study Workflow
Caption: A workflow for conducting forced degradation studies.
Conclusion
A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a foundational requirement for its advancement as a pharmaceutical intermediate or active ingredient. By employing systematic, self-validating protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the high-quality data needed to guide formulation, define storage conditions, and ensure regulatory compliance. The principles and methodologies outlined in this guide provide a robust framework for de-risking development programs and unlocking the full therapeutic potential of molecules derived from this important scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Effect of solvent upon the fluorescence decay of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. researchgate.net [researchgate.net]
safety, handling, and toxicity information for 3-Bromo-1H-indole
An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 3-Bromo-1H-indole
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. As a crucial heterocyclic building block in medicinal chemistry and organic synthesis, understanding its hazardous properties is paramount to ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a standard safety data sheet to provide in-depth, field-proven insights into the causality behind safety protocols, exposure control, and emergency procedures.
Core Hazard Identification and GHS Classification
This compound is classified as a hazardous substance requiring stringent handling protocols. Its chemical structure—an indole ring substituted with a bromine atom—contributes to its reactivity and physiological effects. The primary hazards include flammability as a solid and significant irritation potential to the skin, eyes, and respiratory system.[3] Furthermore, it is classified as harmful if ingested.[3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.
| GHS Classification Summary for this compound | |
| Pictogram(s) |
|
| Signal Word | Danger [3][4] |
| Hazard Class | Hazard Statement |
| Flammable Solids | H228: Flammable solid[3] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[3] |
Toxicological Profile: A Case of Incomplete Data
A critical aspect of the toxicological profile for this compound is the significant lack of comprehensive data. While the GHS classification indicates acute oral toxicity and irritant properties, detailed toxicological studies are not widely available. Most safety data sheets report "no data available" for carcinogenicity, mutagenicity, reproductive toxicity, and specific LD50 values for dermal and inhalation routes.[5][6]
This absence of information is not an indication of safety. For the research and drug development professional, this data gap necessitates a conservative approach. This compound should be handled as a substance with unknown long-term and systemic toxicological effects. All handling procedures must be designed to minimize any potential for exposure.
Exposure Control and Personal Protective Equipment (PPE)
Effective containment of this compound is achieved through a combination of engineering controls and a robust PPE protocol.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transfers, and solution preparations involving this compound powder must be performed inside a certified chemical fume hood to control airborne particulates and vapors.[7]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[8]
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory for handling this compound. The following table outlines the minimum requirements.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face | Chemical Splash Goggles | ANSI Z87.1 compliant[7] | Protects against chemical splashes and airborne dust particles. Required at all times.[9] |
| Face Shield | Worn over goggles | Provides full-face protection during procedures with a high risk of splashing.[9] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves[7] | Prevents direct skin contact. Check for tears before use and replace immediately if contaminated. For prolonged contact, consult the manufacturer's resistance guide. |
| Body Protection | Flame-Resistant Lab Coat | Nomex® or 100% cotton[7] | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Full-Length Pants & Closed-Toe Shoes | Non-porous material[7] | Protects feet and lower body from spills and falling objects. | |
| Respiratory | NIOSH-Approved Respirator | Particulate filter (e.g., N95) or appropriate cartridge | Required when engineering controls are insufficient or during cleanup of a significant spill to prevent inhalation of irritating dust.[10][11] |
Below is a procedural diagram for the correct sequence of donning and doffing PPE to minimize cross-contamination.
Protocols for Safe Handling and Storage
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk during routine laboratory operations.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is covered with disposable absorbent bench paper.[7]
-
Don PPE: Correctly don all required PPE as detailed in the section above.
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. The use of anti-static tools minimizes the generation and dispersal of fine, airborne dust. Handle with care, using a spatula for all transfers.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent within the fume hood to prevent splashing. Keep the container capped when not actively in use.
-
Post-Handling: After completion, securely seal the primary container. Wipe down the spatula and work surface.
-
Doff PPE: Remove PPE in the correct order to prevent contamination of skin or clothing.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling.[12]
Storage and Stability:
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][8] Several suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[13]
-
Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[6][11]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Emergency Protocols: Spill, Exposure, and Fire
Preparedness is key to mitigating the impact of an accidental release or exposure.
5.1. Accidental Release (Spill) Management The response to a spill depends on its scale and location. The following workflow provides a decision-making framework.
For a minor spill, after donning appropriate PPE, prevent further spread.[14] Avoid generating dust.[15] Collect the material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[5][14]
5.2. Personal Exposure First Aid Immediate action is critical following any direct exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][14] |
| Skin Contact | Take off all contaminated clothing immediately.[8] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][16] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8][14] |
5.3. Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][14]
-
Hazards from Combustion: Thermal decomposition can lead to the release of highly toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[6][18]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these hazardous decomposition products.[5][6]
Waste Management and Disposal
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, bench paper, glassware), must be treated as hazardous waste.
-
Collection: Collect waste in suitable, clearly labeled, and sealed containers.[14]
-
Disposal: Disposal must be conducted through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in strict accordance with all applicable local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[7]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. This compound-2-carbaldehyde | 906440-21-9 | Benchchem [benchchem.com]
- 3. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1484-27-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. vibrantpharma.com [vibrantpharma.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 143259-56-7 Name: this compound, N-BOC protected 98% [xixisys.com]
- 18. fishersci.com [fishersci.com]
electrophilic substitution reactions of indole with bromine
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Indole with Bromine
Authored by: A Senior Application Scientist
The indole nucleus is a cornerstone of heterocyclic chemistry, representing a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and functional materials.[1] The functionalization of this ring system via electrophilic substitution is a fundamental strategy for molecular diversification. Among these transformations, bromination holds a position of particular strategic importance. The resulting bromoindoles are not merely final products but are highly versatile synthetic intermediates, primed for a multitude of subsequent cross-coupling reactions that enable the construction of complex molecular architectures.[2] This guide provides a comprehensive exploration of the electrophilic bromination of indole, intended for researchers, chemists, and professionals in drug development. We will dissect the core mechanistic principles governing reactivity and regioselectivity, present detailed, field-proven experimental protocols for the controlled synthesis of key isomers, and survey the critical applications of bromoindoles in modern drug discovery.
The Electronic Nature and Reactivity of the Indole Nucleus
Indole is a π-excessive aromatic heterocycle, a result of the fusion of a benzene ring with a pyrrole ring.[3] The lone pair of electrons on the nitrogen atom actively participates in the 10-π electron aromatic system, significantly increasing the electron density of the heterocyclic portion of the molecule. This electronic enrichment makes indole exceptionally susceptible to attack by electrophiles, far more so than benzene.
The preferred site for electrophilic attack is the C3 position of the pyrrole ring.[3] This regioselectivity is a direct consequence of the superior stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the reaction.
Mechanistic Rationale for C3 Regioselectivity
When an electrophile (E⁺) attacks at C3, the resulting positive charge is distributed across C2 and, crucially, the nitrogen atom. The resonance structure that places the positive charge on nitrogen is particularly stable because it allows every atom in the heterocyclic ring (except the attacking electrophile) to maintain a complete octet of electrons. Importantly, this stabilization occurs without disrupting the aromatic sextet of the fused benzene ring.[3]
In contrast, attack at the C2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen atom necessitates the disruption of the benzene ring's aromaticity. This pathway is therefore significantly higher in energy, making C2 attack kinetically disfavored under standard electrophilic conditions.
Caption: Mechanism of electrophilic bromination at C3 vs. C2.
Controlling Regioselectivity: A Chemist's Toolkit
While C3 is the intrinsic site of reactivity, a chemist can steer the bromination to other positions by carefully selecting the reaction conditions and modifying the indole substrate.
-
Brominating Agent : The choice of reagent is critical. Molecular bromine (Br₂) is highly reactive and can lead to polybromination. N-Bromosuccinimide (NBS) is a milder and more controlled source of electrophilic bromine, often used to prevent over-reaction.[4] For highly selective C3-bromination, reagents like pyridinium bromide perbromide offer excellent control by moderating the reactivity of the bromine.[5]
-
Solvent : Solvents can play a more active role than simply dissolving the reactants. Pyridine, for example, can be used as a solvent and also acts as a base to neutralize the HBr byproduct, preventing acid-catalyzed side reactions.[5] Dioxane and dimethylformamide (DMF) are also commonly employed.[5][6]
-
N-Protection : The NH group of the pyrrole ring is a key determinant of reactivity. Installing an electron-withdrawing protecting group (e.g., acetyl, Boc, sulfonyl) on the nitrogen deactivates the ring towards electrophilic attack.[7][8] This deactivation can be so pronounced that it allows for selective bromination on the otherwise less reactive benzene ring or can facilitate substitution at the C2 position through alternative mechanisms like lithiation-bromination.[7][9]
Synthetic Protocols for Key Bromoindole Isomers
The following protocols are presented as validated, representative methods for accessing the most synthetically useful bromoindole isomers.
Protocol 1: Selective Synthesis of 3-Bromoindole
This method utilizes pyridinium bromide perbromide, which provides a controlled release of bromine, in a basic pyridine solvent to achieve high selectivity for the C3 position.[5]
Workflow Diagram:
Caption: Workflow for the synthesis of 3-bromoindole.
Step-by-Step Methodology:
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole (e.g., 4.0 g, 0.034 mol) in reagent-grade pyridine (40 mL).
-
Cooling : Cool the solution to 0-2 °C using an ice-water bath.
-
Reagent Addition : Separately, dissolve pyridinium bromide perbromide (10.8 g, 0.034 mol) in pyridine (30 mL). Add this solution dropwise to the cooled indole solution over 30 minutes, ensuring the internal temperature does not exceed 2 °C.[5]
-
Reaction : Stir the reaction mixture at 0-2 °C for an additional hour after the addition is complete.
-
Work-up : Pour the reaction mixture into ice water (200 mL) and transfer to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Washing : Combine the organic extracts and wash successively with cold 1M HCl (2 x 50 mL) to remove pyridine, followed by 5% aqueous NaHCO₃ (50 mL), and finally with brine (50 mL).
-
Isolation : Dry the ether layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification : Recrystallize the crude solid from n-heptane to yield pure 3-bromoindole as pale pink crystals.[10] The yield is typically in the range of 60-70%.[11]
Protocol 2: Selective Synthesis of 5-Bromoindole
Direct bromination of the benzene ring of indole is challenging due to the hyper-reactivity of the pyrrole ring. A common strategy involves temporarily passivating the C2-C3 double bond, directing the bromination to the C5 position, and then regenerating the indole core.[12][13]
Workflow Diagram:
Caption: Multi-step synthesis of 5-bromoindole.
Step-by-Step Methodology:
-
Protection : Dissolve indole (e.g., 50 g) in ethanol (100 mL) and add this to a stirred solution of sodium bisulfite (100 g) in water (300 mL). Stir the mixture overnight. Collect the resulting tan solid (sodium indoline-2-sulfonate) by vacuum filtration.[12]
-
N-Acetylation : Suspend the crude solid from the previous step in water and stir at 70 °C for 1 hour. Add acetic anhydride (100 mL) and increase the temperature to 90 °C for 2 hours. Cool to room temperature and filter to collect the N-acetylated intermediate.[12]
-
Bromination : Dissolve the N-acetylated intermediate in water (150 mL) and cool to 0-5 °C. Add bromine (40 g) dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature, then allow it to warm to room temperature. Quench excess bromine with a solution of sodium bisulfite.[12]
-
Hydrolysis & Aromatization : Bring the solution to a neutral pH with 40% NaOH, keeping the temperature below 30 °C. Then, make the solution basic and stir overnight at 50 °C to facilitate hydrolysis and elimination, which forms the final product.[12]
-
Isolation : Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry. Recrystallization from ethanol/water affords pure 5-bromoindole.[12]
Protocol 3: Synthesis of 2-Bromoindoles via N-Protection and Lithiation
Accessing the C2 position requires circumventing the natural C3 reactivity. This is typically achieved by using an N-protected indole, which allows for regioselective deprotonation (lithiation) at C2, followed by quenching with an electrophilic bromine source.[9]
Step-by-Step Methodology:
-
N-Protection : Protect the indole nitrogen with a suitable group, for example, by reacting indole with trifluoroacetic anhydride to form N-trifluoroacetylindole.[9]
-
Lithiation : Dissolve the N-protected indole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base, such as tert-butyllithium (t-BuLi), dropwise to effect deprotonation at the C2 position.
-
Bromination : After stirring for a suitable time at -78 °C, add a solution of an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, in THF.[9]
-
Work-up & Deprotection : Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The protecting group can then be removed under appropriate conditions (e.g., basic hydrolysis for an acetyl group) to yield the 2-bromoindole.
Summary of Reaction Conditions
The regiochemical outcome of indole bromination is a function of a delicate balance between reagents and conditions.
| Target Position | Typical Reagent(s) | Solvent(s) | Key Conditions & Rationale |
| C3 | Pyridinium bromide perbromide | Pyridine | Low temperature (0 °C); controlled Br₂ release and acid scavenging for high selectivity.[5] |
| C3 | N-Bromosuccinimide (NBS) | Dioxane, DMF | Mild conditions; good for substrates sensitive to strong acids or oxidants.[11][14] |
| C2 | t-BuLi, then BrCl₂CCCl₂Br | THF | N-protection required; low temperature (-78 °C) lithiation followed by electrophilic quench.[9] |
| C5 | Br₂ | Acetic Acid / H₂O | Requires multi-step sequence involving protection of the C2-C3 double bond.[12][13] |
| C2, C3 | Excess SO₂Cl₂, then Br₂ | CH₂Cl₂ | Halogenation of 3-haloindoles often proceeds at C2 to give 2,3-dihaloindoles.[10] |
Applications in Drug Discovery and Beyond
The strategic value of bromoindoles lies in their utility as versatile chemical handles. The carbon-bromine bond is readily manipulated in a wide range of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2]
-
Scaffolding for Complex Molecules : 5-Bromoindole is a key intermediate in the synthesis of compounds targeting cancer, inflammatory diseases, and neurological disorders.[2] It is a known precursor for inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a target implicated in Alzheimer's disease and diabetes.[2]
-
Natural Product Synthesis : Many marine natural products possess a bromoindole core, and several exhibit potent biological activities, including cytotoxicity against cancer cell lines.[8][15] The synthetic methods described herein are crucial for accessing these complex structures.
-
Materials Science : The unique electronic properties of the indole ring mean that functionalized derivatives, including bromoindoles, are used in the development of electronic chemicals and materials for the semiconductor industry.[16]
Conclusion
The electrophilic bromination of indole is a foundational reaction in heterocyclic chemistry with profound implications for synthetic and medicinal chemistry. A deep understanding of the underlying mechanistic principles allows the synthetic chemist to override the indole ring's intrinsic C3 reactivity and achieve selective functionalization at various positions. The choice of brominating agent, solvent, and the strategic use of nitrogen-protecting groups are the primary tools for controlling the reaction's outcome. The resulting bromoindoles are not merely products but powerful platforms for innovation, enabling the rapid assembly of novel therapeutics and advanced materials. As the field moves towards more sustainable practices, emerging techniques like electrochemical and enzymatic brominations promise to make these vital chemical transformations even more efficient and environmentally benign.[17][18]
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 5-Bromo Indole [erowid.org]
- 13. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 14. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 3-Bromo-1H-indole Derivatives for Drug Discovery
Introduction: The Strategic Importance of the 3-Bromo-1H-indole Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in the development of therapeutic agents across diverse disease areas, including oncology, neurology, and infectious diseases.[2][3][4] Among the myriad of functionalized indoles, this compound derivatives have emerged as exceptionally versatile intermediates and, in some cases, as bioactive molecules in their own right.
The introduction of a bromine atom at the C3 position of the indole ring serves a dual purpose. Firstly, it provides a reactive handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). Secondly, the bromine atom itself can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, influencing its metabolic stability, binding affinity, and overall biological activity.
This comprehensive guide provides an in-depth exploration of the synthesis of this compound derivatives, delving into the underlying reaction mechanisms, offering detailed experimental protocols, and highlighting their significant applications in the ongoing quest for novel therapeutics.
Synthetic Strategies for 3-Bromination of Indoles: A Mechanistic Perspective
The selective introduction of a bromine atom at the C3 position of the indole ring is typically achieved through electrophilic aromatic substitution. The indole nucleus is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site for substitution.[5][6] This regioselectivity is a consequence of the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion or σ-complex) formed during the reaction.[7]
A proposed mechanism for the direct bromination of indoles involves a two-step process. The initial and rate-determining step is the attack of the electron-rich C2-C3 double bond of the indole on the electrophilic bromine source, leading to the formation of a bromonium ion intermediate. This is followed by a rapid deprotonation to restore aromaticity and yield the 3-bromoindole product.[5][6]
The choice of brominating agent and reaction conditions is critical to achieving high yields and selectivity, minimizing the formation of di- or poly-brominated byproducts. Several methodologies have been developed, each with its own set of advantages and limitations.
Common Brominating Agents and Methodologies
A variety of reagents can be employed for the C3-bromination of indoles. The selection of the appropriate reagent often depends on the substrate's reactivity, the desired scale of the reaction, and considerations for green chemistry.
| Brominating Agent | Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), Acetonitrile (MeCN), Acetone | Room temperature or below | Mild, readily available, easy to handle | Can sometimes lead to over-bromination or side reactions[8][9] |
| Dioxane Dibromide | Dioxane, Pyridine | 0°C to room temperature | Good yields, can be selective | Dioxane is a hazardous solvent |
| Pyridinium Bromide Perbromide | Pyridine, Dichloromethane (DCM) | 0°C to room temperature | High yields, crystalline reagent | Pyridine can be difficult to remove |
| Bromine (Br2) | Dioxane, Acetic Acid | Low temperatures (-78°C to 0°C) | Inexpensive, high atom economy | Highly corrosive and toxic, can lead to over-bromination |
| Electrochemical Bromination | Tetrahydrofuran (THF), Dichloroethane (DCE) | Galvanostatic model | Sustainable, avoids toxic oxidants[10][11] | Requires specialized equipment |
Experimental Protocols: A Step-by-Step Guide to the Synthesis of this compound
The following protocols provide detailed procedures for the synthesis of this compound using two common and reliable methods.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is favored for its mild reaction conditions and the use of a relatively safe and easy-to-handle brominating agent.[12][13]
Materials:
-
1H-Indole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
-
Addition of NBS: To the cooled and stirring solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: The reaction is typically complete within 1-2 hours. Upon completion, a new spot corresponding to the 3-bromoindole product will be observed by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a solid.
Protocol 2: Bromination using Pyridinium Bromide Perbromide
This method often provides high yields of the desired product.[14]
Materials:
-
1H-Indole
-
Pyridinium bromide perbromide
-
Pyridine, anhydrous
-
Diethyl ether
-
Dilute aqueous hydrochloric acid (HCl)
-
Dilute aqueous sodium hydroxide (NaOH)
-
n-Heptane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 1H-indole (1.0 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution to 0-2°C in an ice-salt bath.
-
Addition of Brominating Agent: Slowly add a solution of pyridinium bromide perbromide (1.0 equivalent) in pyridine to the cooled indole solution, ensuring the temperature does not exceed 2°C.
-
Reaction and Quenching: After the addition is complete, pour the reaction mixture into a mixture of ice and water.
-
Extraction: Extract the product with cold diethyl ether.
-
Washing: Wash the ether solution several times with cold, dilute aqueous hydrochloric acid to remove pyridine, followed by a wash with cold, dilute aqueous sodium hydroxide, and finally with water.
-
Drying and Crystallization: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by evaporation. Recrystallize the residue from n-heptane to yield pure 3-bromoindole. It is important not to heat the solution above 60°C during recrystallization as 3-bromoindole can be unstable at higher temperatures.[14]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
This compound derivatives are pivotal starting materials for the synthesis of a wide range of biologically active compounds. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing diverse functionalities through various cross-coupling reactions, enabling the exploration of a vast chemical space.
The indole scaffold itself is a key component in numerous approved drugs and clinical candidates.[4] The ability to readily modify the indole core at the C3 position via the bromo-intermediate allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.
Case Studies and Therapeutic Targets
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including tubulin polymerization and kinase inhibition.[2] The 3-bromoindole scaffold can be elaborated to generate compounds that interact with these targets. For instance, the synthesis of indole-chalcone derivatives, which have shown dual inhibition of tubulin polymerization and thioredoxin reductase (TrxR), often begins with a functionalized indole.[2]
-
Anti-inflammatory and Analgesic Agents: Indole derivatives have a long history in the treatment of inflammation and pain, with indomethacin being a classic example.[4] More recent research has focused on developing novel indole-based compounds with improved side-effect profiles.[15] The 3-bromoindole intermediate allows for the facile introduction of pharmacophores known to interact with targets such as COX enzymes.
-
Antimicrobial Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indole derivatives have demonstrated promising activity against a range of bacteria and fungi.[15] The 3-bromoindole core can be used to synthesize complex heterocyclic systems with enhanced antimicrobial efficacy.
-
Neurodegenerative Diseases: The indole scaffold is present in many neurotransmitters, such as serotonin. Consequently, indole derivatives are actively being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3]
The following diagram illustrates the central role of the this compound scaffold in accessing diverse classes of therapeutic agents.
Caption: The role of this compound in accessing various drug targets.
Conclusion
The synthesis of this compound derivatives represents a critical and enabling technology in modern drug discovery. The straightforward and high-yielding methods for their preparation, coupled with the versatility of the C-Br bond for further chemical transformations, make them invaluable building blocks for medicinal chemists. A thorough understanding of the underlying principles of electrophilic bromination and the practical considerations of different synthetic protocols is essential for researchers aiming to leverage the full potential of the indole scaffold in the development of next-generation therapeutics. The continued exploration of novel synthetic methodologies and the application of these derivatives in innovative drug design strategies promise to yield new and effective treatments for a wide range of human diseases.
References
- 1. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Application Note: 3-Bromo-1H-indole as a Versatile Precursor in the Synthesis of Novel Anticancer Agents
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved anticancer agents.[1][2] Its inherent biological activity and capacity for diverse chemical modifications make it a "privileged scaffold" for drug discovery.[3][4] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 3-bromo-1H-indole, a pivotal starting material for creating potent and targeted anticancer therapeutics. We will explore key synthetic transformations, provide detailed experimental protocols, and elucidate the mechanisms of action for the resulting compounds, focusing on kinase and tubulin polymerization inhibitors.
Introduction: The Strategic Importance of the this compound Synthon
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel therapeutic agents with improved efficacy and reduced toxicity.[1][3] Indole derivatives have risen to prominence in this area, with FDA-approved drugs like Sunitinib and Panobinostat validating the scaffold's utility.[1]
The power of this compound lies in the reactivity of the C-Br bond at the 3-position. This position is frequently involved in crucial binding interactions with biological targets. The bromine atom serves as an excellent leaving group for a variety of powerful synthetic reactions, particularly palladium-catalyzed cross-coupling, enabling the introduction of diverse molecular fragments. This modularity allows chemists to systematically explore the structure-activity relationships (SAR) required to optimize potency and selectivity against cancer-specific targets such as protein kinases and tubulin.[5][6]
Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Synthesis
Scientific Rationale: Protein kinases are critical regulators of cellular processes like growth, proliferation, and differentiation.[7] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7] The synthesis of kinase inhibitors often involves the strategic coupling of heterocyclic systems. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are exceptionally efficient for this purpose, allowing for the formation of C-C bonds between the indole C3 position and various aryl, heteroaryl, or alkynyl moieties.[8] This approach provides access to complex molecular architectures capable of fitting into the ATP-binding pocket of kinases like Src, a non-receptor tyrosine kinase implicated in the progression of numerous cancers.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-1H-indole derivative.
Trustworthiness Note: The success of this reaction is critically dependent on maintaining an oxygen-free environment, as oxygen can deactivate the palladium catalyst. Thoroughly degassing the solvent and using a well-sealed reaction vessel under a positive pressure of inert gas are essential for reproducibility and high yields.
Caption: Suzuki Coupling Workflow for 3-Aryl-1H-indole Synthesis.
Synthetic Strategy II: Synthesis of Arylthioindoles as Tubulin Polymerization Inhibitors
Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a highly successful target for anticancer drugs.[6] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[1] The colchicine binding site on β-tubulin is a key pocket targeted by many small molecule inhibitors. Arylthioindoles, particularly those bearing a 3,4,5-trimethoxyphenyl moiety, have shown potent tubulin polymerization inhibitory activity, acting as colchicine site binding agents.[9]
Starting from 5-bromo-1H-indole allows for the introduction of the critical arylthio group at the C3 position, while the C5-bromo substituent provides a handle for further functionalization to enhance potency or modulate pharmacokinetic properties.
Experimental Protocol: Synthesis of 3-(Arylthio)-1H-indole Derivatives
This protocol outlines the synthesis of an arylthioindole, a scaffold known to inhibit tubulin polymerization.[9]
Materials:
-
5-Bromo-1H-indole
-
N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Aryl thiol (e.g., 3,4,5-trimethoxythiophenol) (1.2 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes. This step forms the 3-iodo-5-bromo-1H-indole intermediate in situ.
-
To the reaction mixture, add the aryl thiol (1.2 eq) and allow the reaction to warm to room temperature.
-
Stir for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted iodine.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired 5-bromo-3-(arylthio)-1H-indole.
Expertise Note: The initial iodination at the C3 position activates the indole for nucleophilic attack by the thiol. This two-step, one-pot procedure is highly efficient. The order of addition is crucial; the thiol must be added after the formation of the 3-iodo intermediate is complete to prevent side reactions.
Caption: Mechanism of Tubulin Polymerization Inhibitors.
Data Summary: Anticancer Activity of this compound Derivatives
The synthetic strategies detailed above yield compounds with significant antiproliferative activity across various cancer cell lines. The following table summarizes representative data from the literature.
| Compound Class | Synthetic Strategy | Biological Target | Cancer Cell Line | IC₅₀ / Activity | Reference |
| 5-Bromo-N-benzyl-indole-3-amine derivatives | Reductive Amination | pp60c-Src Kinase | - | Enhanced potency over non-brominated analogs | [5] |
| 3-Arylthio-indole derivatives | Thiolation | Tubulin | MCF-7 (Breast) | IC₅₀ in nanomolar to low micromolar range | [1] |
| Pyrido-indole-one hybrids | Ru-catalyzed Annulation | EGFR | MDA-MB-231 (Breast) | IC₅₀ = 0.77 µM (for compound 9c) | [10] |
| Indole-based Chalcones | Claisen-Schmidt | Tubulin | A549 (Lung) | IC₅₀ = 4.3 µM (for compound 33b) | [11] |
| 3-Amino-1H-indole derivatives | One-pot Synthesis | - | HeLa (Cervical) | IC₅₀ = 3.7 µmol/L | [1] |
Conclusion and Future Perspectives
This compound is an undeniably valuable and versatile building block in the design and synthesis of novel anticancer agents. Its utility in robust cross-coupling and functionalization reactions provides a reliable platform for generating extensive libraries of compounds for SAR studies. The successful development of potent kinase and tubulin inhibitors from this precursor underscores its strategic importance.
Future work will likely focus on using this compound to construct multi-target agents or drug conjugates that can simultaneously modulate several oncogenic pathways, potentially overcoming drug resistance and improving therapeutic outcomes for cancer patients.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. cib.csic.es [cib.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromo-1H-indole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a testament to its recurring presence in a vast number of natural products and clinically approved drugs.[1] Its unique electronic properties and versatile reactivity make it an ideal starting point for the synthesis of complex molecules with diverse pharmacological activities.[2][3] Among the various functionalized indoles, 3-Bromo-1H-indole has emerged as a particularly strategic building block. The introduction of a bromine atom at the C3-position not only modulates the electronic nature of the indole ring but also provides a reactive handle for a plethora of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering both a conceptual framework and practical protocols for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of potent kinase inhibitors and anticancer agents, its significance in marine natural product chemistry, and provide detailed experimental procedures for its key transformations.
I. The Versatility of this compound: A Synthetic Chemist's Perspective
The strategic placement of the bromine atom at the C3 position of the indole ring is the cornerstone of this compound's utility. This halogen atom serves as a versatile functional group, enabling the introduction of a wide array of substituents through well-established and robust chemical reactions. This synthetic flexibility is paramount in the iterative process of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).[2][5]
A. The Power of Palladium: Suzuki-Miyaura and Buchwald-Hartwig Couplings
At the forefront of synthetic methodologies employing this compound are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, in particular, have revolutionized the synthesis of C-C and C-N bonds, respectively, and are indispensable tools for modifying the 3-position of the indole core.[4][6]
Suzuki-Miyaura Coupling Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the synthesis of 3-aryl-1H-indoles, which are common scaffolds in kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed solvent mixture of DME and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indole.
Buchwald-Hartwig Amination Workflow
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the synthesis of 3-amino-1H-indole derivatives, a key structural motif in many biologically active compounds.[6][7]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, to a vial equipped with a stir bar, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-1H-indole derivative.
II. This compound in the Pursuit of Novel Therapeutics
The synthetic versatility of this compound has been extensively leveraged in the discovery and development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ability to readily introduce diverse chemical functionalities at the C3-position allows for the fine-tuning of pharmacological properties and the optimization of lead compounds.[8][9]
A. Kinase Inhibitors: Targeting the Engines of Cancer
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[10][11] The indole scaffold is a common feature in many kinase inhibitors, and this compound serves as a valuable starting material for the synthesis of potent and selective inhibitors.[12][13]
| Compound Scaffold | Target Kinase | Reported Activity (IC₅₀) | Reference |
| 3-Aryl-1H-indole | EGFR | 1.026 µM | [10] |
| 3-Aryl-1H-indole | SRC | 0.002 µM | [10] |
| Phenylthiazolyl-7-azaindole | CDK1 | 0.41 µM | [13] |
| Pyrido[2,3-d]pyrimidin-7-one analog | CDK4 | 8 nM | [11] |
Table 1: Examples of Kinase Inhibitors Derived from Bromoindole Precursors.
The synthesis of these inhibitors often involves a key Suzuki-Miyaura or Buchwald-Hartwig reaction to install the necessary pharmacophoric elements onto the 3-position of the indole ring. The bromine atom in 3-bromoindole provides a reliable and efficient point of diversification.
Mechanism of Kinase Inhibition
B. Anticancer Agents: Beyond Kinase Inhibition
The anticancer potential of this compound derivatives extends beyond kinase inhibition. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance through various mechanisms.[14][15] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.[6]
| Compound Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| 3-(2-Bromoethyl)-indole | SW480 (Colon) | 12.5 µM | [16] |
| 3-(2-Bromoethyl)-indole | HCT116 (Colon) | 5 µM | [16] |
| 5-Bromoindole-2-carboxylic acid derivative | A549 (Lung) | 10.67 µM | [17] |
| 5-Bromoindole-2-carboxylic acid derivative | C6 (Glioma) | 4.33 µM | [17] |
| 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | 3.7 µmol/L | [12] |
| 3-Amino-1H-7-azaindole derivative | HepG2 (Liver) | 8.0 µmol/L | [12] |
Table 2: Anticancer Activity of Bromoindole Derivatives.
III. Nature's Blueprint: Bromoindoles from the Marine Environment
The marine environment is a rich source of structurally diverse and biologically active natural products.[18][19][20] A significant number of these compounds feature a brominated indole scaffold, highlighting the evolutionary significance of this structural motif.[21][22][23] These marine natural products often exhibit potent cytotoxic, antimicrobial, and anti-inflammatory properties, providing valuable leads for drug discovery.[20]
| Marine Natural Product | Source Organism | Key Structural Feature | Reported Biological Activity | Reference |
| 5-Bromometagenediindole B | E. coli fermentation with 5-bromoindole | Bis-indole | Cytotoxic against various tumor cell lines | [22] |
| 6-Bromo-N-propionyltryptamine | Pseudoalteromonas rubra | Tryptamine derivative | Weak 5-HT₂A receptor antagonist | [22] |
| Tulongicin A | Topsentia sp. (sponge) | Di(6-Br-1H-indol-3-yl)methyl group | Strong antimicrobial activity against S. aureus | [21] |
| Meridianins | Aplidium meridianum (ascidian) | 3-(2-aminopyrimidine) substituted bromoindole | Kinase inhibition | [18] |
Table 3: Examples of Bioactive Marine Bromoindoles.
The isolation and characterization of these natural products not only provide novel chemical entities for drug development but also inspire the design and synthesis of new analogs with improved potency and selectivity. The presence of the 3-bromoindole core in these molecules underscores its importance as a pharmacophore.
IV. Conclusion and Future Directions
This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, provides an efficient and versatile platform for the generation of diverse molecular libraries. The successful application of this scaffold in the development of kinase inhibitors and other anticancer agents, coupled with its prevalence in bioactive marine natural products, highlights its continued importance in the quest for novel therapeutics.
Future research will undoubtedly continue to exploit the reactivity of the C-Br bond at the 3-position to explore new chemical space and develop next-generation therapeutics. The elucidation of new synthetic methodologies and the deeper understanding of the structure-activity relationships of 3-bromoindole derivatives will further empower medicinal chemists to design and synthesize innovative drugs to address unmet medical needs.
V. References
-
Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Examples of biologically active C3‐substituted indoles. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). The Pragmatic Engineer. --INVALID-LINK--
-
Halogenated Indole Alkaloids from Marine Invertebrates. (2012). Marine Drugs, 10(1), 214-236. --INVALID-LINK--
-
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). Oncology Reports, 34(1), 495-503. --INVALID-LINK--
-
Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (2020). Anticancer Agents in Medicinal Chemistry, 21(10), 1292-1300. --INVALID-LINK--
-
DOT (graph description language). (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(11), 4867-4878. --INVALID-LINK--
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025, June 27). RSC Advances. --INVALID-LINK--
-
Marine Indole Alkaloids. (2014). Marine Drugs, 12(5), 2649-2682. --INVALID-LINK--
-
The Synthesis of 2- and 3-Substituted Indoles. (n.d.). CORE. Retrieved January 4, 2026, from --INVALID-LINK--
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education, 98(3), 996-1000. --INVALID-LINK--
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. --INVALID-LINK--
-
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. (2015). Oncology reports, 34(1), 495–503. --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). Amazon S3. --INVALID-LINK--
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 235, 114285. --INVALID-LINK--
-
Graphviz. (n.d.). Graphviz. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles. (2011). ChemMedChem, 6(7), 1300-1309. --INVALID-LINK--
-
Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (2023). Marine Drugs, 21(3), 159. --INVALID-LINK--
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Free Graphviz / Dot online editor. (n.d.). DevTools daily. Retrieved January 4, 2026, from --INVALID-LINK--
-
Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 506-509. --INVALID-LINK--
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). Current Medicinal Chemistry. --INVALID-LINK--
-
Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). In Marine Natural Products. IntechOpen. --INVALID-LINK--
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2021). Marine Drugs, 19(12), 658. --INVALID-LINK--
-
C2-C3-Substituted Indole Scaffolds. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (2022). Molecules, 27(19), 6259. --INVALID-LINK--
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2021). Marine Drugs, 19(12), 658. --INVALID-LINK--
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules, 27(15), 4880. --INVALID-LINK--
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2024). Marine Drugs, 22(3), 126. --INVALID-LINK--
-
Synthesis of 3-arylindole derivatives from nitroalkane precursors. (2015). RSC Advances, 5(62), 50058-50065. --INVALID-LINK--
-
IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 19. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Bromo-1H-indole as a Strategic Precursor for the Synthesis of Complex Natural Products
Abstract
The indole nucleus is a cornerstone of numerous biologically active natural products, particularly those of marine origin, and represents a privileged scaffold in medicinal chemistry.[1][2] Functionalization of the indole core is therefore a critical endeavor in synthetic chemistry. Among the various synthons available, 3-bromo-1H-indole has emerged as a uniquely versatile and powerful precursor. Its strategic C3-halogenation provides a reactive handle for a suite of modern cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high fidelity. This guide provides an in-depth exploration of the key synthetic transformations of this compound, explains the mechanistic rationale behind protocol choices, and offers detailed, field-proven protocols for its application. A comprehensive case study on the total synthesis of the marine alkaloid Dragmacidin D will illustrate how these individual reactions are orchestrated to achieve the synthesis of a complex, biologically significant molecule.
The Strategic Advantage of this compound
The C3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution.[3][4] While direct C-H functionalization is a rapidly advancing field, the use of a C3-haloindole, such as this compound, offers a robust and predictable pathway for building molecular complexity.[5][6] The bromine atom serves as a "linchpin," perfectly poised for palladium-catalyzed cross-coupling reactions. This approach provides several distinct advantages:
-
Predictable Reactivity: Unlike some direct C-H activation methods, the position of functionalization is predetermined, eliminating regioselectivity issues.
-
Broad Reaction Scope: It is a competent substrate for a wide array of powerful bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.
-
Access to Diverse Scaffolds: These reactions allow for the introduction of aryl, vinyl, alkynyl, and nitrogen-based substituents, which are common motifs in complex natural products like marine alkaloids.[7][8][9][10]
The general workflow for utilizing this compound involves a palladium-catalyzed cross-coupling reaction, a process that has revolutionized modern organic synthesis.
Caption: Generalized Palladium(0/II) Catalytic Cycle.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical and is dictated by the specific coupling partners and desired outcome.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl linkages. It involves the coupling of an organohalide with an organoboron species.[11][12] In the context of this compound, this reaction is instrumental for linking the indole core to other aromatic or heteroaromatic systems, a common feature in alkaloids like Dragmacidin.[13][14][15]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands are standard. Pd(PPh₃)₄ is a classic, reliable choice that is often used when high reactivity is not required. For more challenging couplings, catalysts with more electron-rich and bulky ligands like Pd(dppf)Cl₂ are employed to promote oxidative addition and reductive elimination.[16]
-
Base: A base is required to activate the organoboron species for transmetalation.[12] Aqueous inorganic bases like Na₂CO₃ or K₂CO₃ are common, effective, and economical. The presence of water is often beneficial for the solubility of the base and can accelerate the reaction.
-
Solvent: A two-phase solvent system like dioxane/water or toluene/water is frequently used to dissolve both the organic substrates and the inorganic base.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 equiv) under a positive pressure of argon.
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, providing a powerful method for installing vinyl groups onto the indole C3 position.[17][18] This is particularly useful for synthesizing precursors for further transformations or for natural products containing styrenyl or acrylic acid moieties.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive catalyst precursor. It is reduced in situ to the active Pd(0) species. Phosphine ligands are often required, especially for less reactive aryl bromides, to stabilize the catalyst and promote reactivity.[19][20] Water-soluble ligands like TPPTS can be used for reactions in aqueous media.[19]
-
Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like Na₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[17]
-
Solvent: Polar aprotic solvents like DMF, acetonitrile (CH₃CN), or aqueous solvent mixtures are typical.[19][21]
Protocol 2: General Procedure for Heck Alkeneation
-
Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04-0.10 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Solvent & Inerting: Add a degassed polar aprotic solvent (e.g., DMF). Seal the vessel and purge with argon.
-
Reaction: Heat the mixture to 100-140 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling: C(sp²)-C(sp) Alkynylation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the haloindole) and an sp carbon (from a terminal alkyne).[22][23][24] This reaction introduces an alkyne functionality, a versatile handle for subsequent reactions like click chemistry, cyclizations, or reductions.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate, facilitating transmetalation.[24]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to neutralize the HX byproduct and to act as the solvent.
-
Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used to improve solubility.[25] Anhydrous and anaerobic conditions are typically required to prevent side reactions like Glaser coupling of the alkyne.[24]
Protocol 3: General Procedure for Sonogashira Alkynylation
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ether or ethyl acetate. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by flash chromatography.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the indole C3 position with a wide range of nitrogen nucleophiles.[26] This is crucial for synthesizing natural products and pharmaceutical agents containing 3-aminoindole or related structures.[27]
Causality Behind Experimental Choices:
-
Ligand: This is the most critical parameter. The choice of phosphine ligand dictates the success of the reaction. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, SPhos, XPhos) are state-of-the-art, as they promote both the oxidative addition and the challenging C-N reductive elimination steps.[28]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are most common. The choice depends on the pKa of the amine nucleophile.[28]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are standard.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., Xantphos, 0.02-0.05 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine/amide nucleophile (1.1-1.2 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water, brine, and dry over Na₂SO₄.
-
Purification: Concentrate and purify by column chromatography.
| Reaction Type | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene | 80-100 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, Na₂CO₃ | DMF, CH₃CN | 100-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (+ CuI) | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Table 1: Summary of Typical Conditions for Cross-Coupling Reactions of this compound. |
Case Study: The Total Synthesis of Dragmacidin D
Dragmacidin D is a complex bis-indole marine alkaloid isolated from deep-water sponges.[15] It exhibits potent inhibitory activity against serine/threonine protein phosphatases, making it an attractive target for research into treatments for neurodegenerative diseases like Alzheimer's.[15] The first total synthesis, accomplished by Stoltz and coworkers in 2002, masterfully employs a series of Suzuki-Miyaura couplings and serves as a premier example of the strategic use of haloindoles.[13][14][29]
Retrosynthetic Analysis
The core of Dragmacidin D consists of two distinct indole moieties linked together. The retrosynthetic strategy hinges on disconnecting these units at the C-C bonds, leading back to appropriately functionalized indole building blocks. The key disconnections are C-C bonds that can be formed via Suzuki couplings.
Caption: Retrosynthetic Analysis of Dragmacidin D.
Key Synthetic Step: The Suzuki Coupling
In the forward synthesis, a key step involves coupling a bromo-substituted indole fragment with an indoleboronic ester. This reaction constructs the central bis-indole framework of the natural product.[13]
Protocol 5: Key Suzuki Coupling in the Dragmacidin D Synthesis (Adapted from Stoltz et al.)
-
Reactants:
-
Fragment 1: 6-Bromo-3-(boronic acid pinacol ester)-1-(SEM)-indole
-
Fragment 2: 3,4-Dibromo-1H-indole derivative
-
-
Rationale: This specific coupling connects the C3 of one indole ring to the C4 of another. The use of a boronic ester (a stable and easily handled boron species) and a bromoindole is a classic Suzuki-Miyaura strategy. The SEM protecting group on the indole nitrogen prevents unwanted side reactions.
-
Setup: A solution of the indoleboronic ester (1.0 equiv) and the dibromoindole (1.1 equiv) is prepared in a solvent mixture of benzene, methanol, and water.
-
Base Addition: Solid sodium carbonate (Na₂CO₃, 3.0 equiv) is added.
-
Inerting: The mixture is thoroughly degassed by bubbling argon through the solution for 20 minutes.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) is added as a solid under a positive pressure of argon.
-
Reaction: The reaction mixture is heated to 80 °C and stirred vigorously for approximately 2 hours, or until analysis shows the reaction is complete.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water to remove the inorganic base. The organic layer is dried and concentrated. The resulting crude product is then purified by silica gel chromatography to yield the coupled bis-indole product. This step achieved an 83% yield in the original synthesis.[13]
This case study powerfully demonstrates how the reliable and high-yielding nature of the Suzuki-Miyaura coupling, when applied to a strategic precursor like a bromoindole, can be leveraged to construct highly complex molecular architectures that are otherwise difficult to access.
Conclusion
This compound is not merely a chemical intermediate; it is a strategic tool for synthetic chemists. Its predictable reactivity and compatibility with a host of robust palladium-catalyzed cross-coupling reactions provide a reliable platform for the C3-functionalization of the indole scaffold. As demonstrated by the protocols provided and the case study of Dragmacidin D, a deep understanding of the causality behind reaction conditions allows researchers to rationally design and execute syntheses of complex natural products. This guide serves as a foundational resource for scientists and drug development professionals aiming to harness the synthetic power of this compound to access novel and biologically significant molecules.
References
- 1. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. synarchive.com [synarchive.com]
- 14. The first total synthesis of dragmacidin d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dragmacidin D | Chem-Station Int. Ed. [en.chem-station.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-1H-indole
Introduction: The Strategic Importance of 3-Functionalized Indoles in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its derivatives, those functionalized at the C3-position are of particular significance due to their broad spectrum of biological activities. The ability to forge new carbon-carbon bonds at this position through robust and versatile cross-coupling methodologies is therefore a cornerstone of contemporary drug development. 3-Bromo-1H-indole serves as a key building block in this endeavor, offering a reactive handle for the introduction of diverse molecular fragments via palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings.
This technical guide provides an in-depth exploration of these critical transformations, offering not only detailed, field-proven protocols but also the underlying scientific rationale for key experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and troubleshoot these powerful synthetic methods.
The Challenge and Opportunity of this compound Chemistry
While the carbon-bromine bond at the C3-position of the indole is amenable to oxidative addition by palladium(0) catalysts, the inherent reactivity of the indole ring itself presents unique challenges. The acidic N-H proton can interfere with certain catalytic cycles, and the electron-rich nature of the heterocycle can influence catalyst activity and stability.[1][2] Consequently, careful optimization of reaction parameters is crucial for achieving high yields and purity. This guide will address these nuances, providing strategies for mitigating common side reactions such as dehalogenation and homocoupling.
Part 1: The Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl-1H-indoles, a motif prevalent in many biologically active compounds.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Below is a visual representation of this catalytic cycle:
References
Application Notes and Protocols for the N-Alkylation and N-Arylation of 3-Bromo-1H-indole
Introduction: The Strategic Importance of N-Functionalized 3-Bromoindoles
The 3-bromo-1H-indole scaffold is a cornerstone in medicinal chemistry and materials science. The nitrogen atom of the indole ring offers a prime handle for introducing a vast array of alkyl and aryl substituents, profoundly influencing the molecule's steric and electronic properties. This N-functionalization is a critical step in the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. Furthermore, the bromine atom at the C3 position serves as a versatile synthetic handle for subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation and N-arylation of this compound. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed, field-proven protocols, and provide insights into overcoming common challenges.
Part 1: N-Arylation of this compound: Modern Cross-Coupling Strategies
The introduction of an aryl group at the indole nitrogen is a pivotal transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods, Buchwald-Hartwig amination and Ullmann condensation, offer distinct advantages and are detailed below.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, offering a versatile and highly efficient method for N-arylation.[1][2] This palladium-catalyzed reaction exhibits broad substrate scope and functional group tolerance, making it a preferred method in modern organic synthesis.[3][4]
Mechanism and Rationale:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1][5][6] It commences with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Subsequent coordination of the deprotonated indole and reductive elimination furnishes the desired N-arylindole and regenerates the active Pd(0) catalyst.
The choice of ligand is paramount for a successful transformation. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[3][7] The base plays a crucial role in deprotonating the indole N-H, and its strength can influence the reaction rate and selectivity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
High-Performance and Ultra-Performance Liquid Chromatography Methods for the Quantitative Analysis of 3-Bromo-1H-indole
An Application Note for Researchers and Drug Development Professionals
Abstract
This comprehensive application note provides detailed, validated protocols for the quantitative analysis of 3-Bromo-1H-indole using both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This compound is a key heterocyclic compound used as a building block in the synthesis of various pharmacologically active molecules. Accurate and efficient analytical methods are therefore critical for quality control, impurity profiling, and stability testing in research and drug development. This guide explains the scientific rationale behind method development choices, offers step-by-step protocols for both HPLC and UPLC systems, and details method validation according to International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The UPLC method demonstrates significant advantages in terms of speed, resolution, and reduced solvent consumption, offering a high-throughput alternative to conventional HPLC.[6][7][8]
Introduction: The Significance of this compound Analysis
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenated indoles, such as this compound (C₈H₆BrN, M.W. 196.04 g/mol ), are particularly valuable as synthetic intermediates.[9][10] The bromine atom at the C3 position serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions. Given its role as a critical starting material, ensuring the purity and stability of this compound is paramount.
Liquid chromatography is the premier technique for this purpose. This guide presents two robust reverse-phase methods: a conventional HPLC method, which is widely accessible, and an advanced UPLC method for laboratories requiring higher throughput and enhanced performance.
Foundational Principles: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has been a cornerstone of pharmaceutical analysis for decades, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles but utilizes columns packed with sub-2 µm particles.[6][11] According to the van Deemter equation, smaller particles lead to significantly higher separation efficiency, which can be leveraged for faster analysis and improved resolution.[12][13] This technological advancement allows UPLC systems to operate at much higher backpressures (up to 18,000 psi) compared to traditional HPLC systems.[6]
The primary advantages of UPLC over HPLC include:
-
Increased Speed: Analysis times can be reduced by up to a factor of ten.[7]
-
Enhanced Resolution: Sharper, narrower peaks allow for better separation of the main compound from closely eluting impurities.[8]
-
Higher Sensitivity: Taller and narrower peaks result in lower limits of detection (LOD) and quantitation (LOQ).[8][11]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant cost savings and a reduced environmental footprint.[7][8]
Analytical Method Workflow
The overall process for analyzing this compound, whether by HPLC or UPLC, follows a structured workflow from sample preparation to final data reporting. This ensures consistency and reproducibility.
Caption: General workflow for the chromatographic analysis of this compound.
HPLC Method Protocol for this compound
This method is designed for robustness and is suitable for standard HPLC equipment.
Rationale for Method Design
-
Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately nonpolar compounds like this compound through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier in reverse-phase HPLC. The use of 0.1% formic acid is crucial; it acidifies the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase, which prevents peak tailing and ensures sharp, symmetrical peaks.
-
Detection: Indole and its derivatives exhibit strong UV absorbance. A detection wavelength of 280 nm is chosen as it provides good sensitivity for the indole chromophore.[14][15]
Materials and Reagents
-
This compound reference standard (Purity ≥ 97%)[16]
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (e.g., PTFE)
Sample and Standard Preparation
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final theoretical concentration of 100 µg/mL. Dissolve and dilute to volume with diluent.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter into HPLC vials before analysis.
Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| System | Standard HPLC System | UPLC / UHPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B in 10 min | 50% B to 95% B in 2.5 min |
| Hold at 95% B for 2 min | Hold at 95% B for 0.5 min | |
| Return to 50% B in 0.1 min | Return to 50% B in 0.1 min | |
| Equilibrate for 2.9 min | Equilibrate for 0.9 min | |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Total Run Time | 15 minutes | 4 minutes |
| Expected RT | ~ 6.5 minutes | ~ 1.8 minutes |
UPLC Method Protocol for this compound
This method is optimized for high throughput, offering a significant reduction in analysis time and solvent usage.
Rationale for Method Design
-
Stationary Phase: A sub-2 µm particle C18 column (e.g., Acquity BEH C18) is used to maximize separation efficiency.[12] The shorter column length (50 mm) is made possible by the high efficiency of the small particles, which is the key to the speed of the analysis.
-
System Parameters: The flow rate is scaled down for the smaller column diameter (2.1 mm). The injection volume is reduced to prevent column overloading. A slightly elevated column temperature (40 °C) is used to lower mobile phase viscosity, which reduces backpressure and can improve peak shape.[12] The gradient is proportionally shortened to achieve the same separation in a fraction of the time.
Materials, Reagents, and Sample Preparation
The materials, reagents, and preparation steps are identical to those described in the HPLC method (Sections 4.2 and 4.3).
Chromatographic Conditions
The UPLC conditions are detailed in the comparison table in Section 4.4. The method provides a >3-fold reduction in run time and a >4-fold reduction in solvent consumption per run compared to the HPLC method.
Method Validation Protocol (ICH Q2(R2))
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[5] The following parameters should be assessed according to ICH guidelines.[1][3][4]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. | Peak purity analysis should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | To determine the closeness of the measured value to the true value. | % Recovery should be within 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Repeatability (Intra-day): Agreement between results of replicate measurements under the same conditions. Intermediate Precision (Inter-day): Agreement between results from different days, analysts, or equipment. | % Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections. Overall %RSD for intermediate precision should also be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. %RSD at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) are varied. |
Conclusion
This application note provides two fully specified and scientifically justified methods for the analysis of this compound. The traditional HPLC method offers a reliable and accessible option for standard quality control laboratories. The UPLC method, however, presents a superior alternative, delivering a 73% reduction in run time and a significant decrease in solvent consumption, making it ideal for high-throughput environments common in modern drug development.[6][17] Both protocols are designed to be validated according to ICH guidelines, ensuring the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. mdpi.com [mdpi.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Ultra-Performance Liquid Chromatography (UPLC): A Breakthrough in Analytical Chemistry [monadlabtech.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 9. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vibrantpharma.com [vibrantpharma.com]
- 17. discovery.researcher.life [discovery.researcher.life]
Strategic Purification of 3-Bromo-1H-indole from Synthetic Reaction Mixtures
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework and detailed protocols for the purification of 3-Bromo-1H-indole from typical crude reaction mixtures. This compound is a valuable synthetic intermediate, but its purification is often complicated by its inherent instability and the presence of closely-related impurities. This document outlines a multi-step purification strategy, beginning with an optimized aqueous work-up, followed by high-resolution flash column chromatography, and concluding with recrystallization for achieving high analytical purity. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its utility stems from the reactivity of the C-Br bond, which allows for further functionalization through cross-coupling reactions. The most common synthetic route involves the direct electrophilic bromination of indole. While seemingly straightforward, this reaction often yields a crude product contaminated with unreacted starting material, over-brominated species, and reagent by-products.
The primary challenge in purifying this compound lies in its limited stability. The compound is known to decompose in the presence of strong acids or upon prolonged heating.[1] Therefore, purification methods must be both efficient and mild to prevent sample degradation and ensure high recovery of the target compound.
Understanding the Impurity Profile
Effective purification begins with a clear understanding of the potential contaminants. In a typical bromination of indole using reagents like N-Bromosuccinimide (NBS) or Pyridinium bromide perbromide, the crude mixture may contain:
-
Unreacted Indole: The starting material, which has a similar polarity to the product, making separation challenging.
-
Di- and Poly-brominated Indoles: Over-bromination can occur, leading to impurities such as 2,3-dibromoindole or 5,3-dibromoindole. These are typically less polar than the mono-brominated product.
-
Reagent-Derived By-products: For example, using NBS will generate succinimide, which is highly polar and can be removed with an aqueous wash. Using pyridinium bromide perbromide will result in pyridine, which can be removed with an acidic wash.[1]
-
Acidic By-products: Hydrogen bromide (HBr) is often generated during the reaction, which can catalyze decomposition of the product.[1]
Strategic Purification Workflow
A multi-step approach is recommended to systematically remove impurities and achieve high purity. The overall strategy involves moving from bulk impurity removal to fine purification.
Caption: General workflow for the purification of this compound.
Detailed Methodologies and Protocols
Protocol 1: Initial Reaction Work-up and Extractive Purification
Causality: The initial work-up is a critical step designed to neutralize acidic by-products and remove water-soluble impurities (e.g., succinimide, pyridine salts). A basic wash with sodium bicarbonate (NaHCO₃) is employed to quench any remaining acid, preventing product degradation.[2] Subsequent washes with water and brine remove residual salts and dry the organic phase.
Step-by-Step Protocol:
-
Reaction Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent immiscible with water, such as ethyl acetate (200 mL for a ~1 g scale reaction).[2]
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
A saturated aqueous solution of NaHCO₃ (2 x 50 mL). Observe for any gas evolution, which indicates acid neutralization.
-
Deionized water (2 x 50 mL).
-
A saturated aqueous solution of NaCl (brine) (1 x 50 mL). This helps to break up any emulsions and removes bulk water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent should be swirled until it no longer clumps together.
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40°C to minimize thermal decomposition of the product. The resulting crude solid or oil is now ready for chromatographic purification.
Protocol 2: Purification by Flash Column Chromatography
Causality: Flash column chromatography is the primary method for separating this compound from unreacted indole and over-brominated side products based on their differential polarity. Silica gel, a polar stationary phase, will retain the more polar indole more strongly than the slightly less polar this compound. A non-polar eluent system with a small amount of a polar modifier allows for the selective elution of the components.
Step-by-Step Protocol:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in ethyl acetate.
-
Spot on a silica gel TLC plate and elute with various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15).
-
The ideal solvent system should provide good separation between the product and major impurities, with the product (this compound) having an Rf value of approximately 0.2-0.3. A common starting point is 10% ethyl acetate in hexane.[2]
-
-
Column Packing:
-
Select a column of appropriate size (a 20:1 to 100:1 ratio of silica gel to crude material by weight is recommended for difficult separations).[3]
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% EtOAc/hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Dry Loading (Recommended): If the crude material is not very soluble in the eluent, dissolve it in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of the crude material), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure.
-
Begin collecting fractions immediately.
-
Monitor the elution process by TLC, spotting every few fractions on a single plate to track the separation.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure (again, keeping the temperature below 40°C).
Table 1: Typical Parameters for Flash Chromatography
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides high surface area for effective separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for fine-tuning of polarity to achieve optimal separation. A 10% EtOAc/Hexane system is a good starting point.[2] |
| Sample Loading | Dry Loading | Prevents band broadening and improves resolution, especially for less soluble compounds.[4] |
| Monitoring | TLC with UV visualization (254 nm) | Indole derivatives are UV active, allowing for easy visualization of spots. |
Protocol 3: Final Purification by Recrystallization
Causality: Recrystallization is an equilibrium-based process that can remove minor impurities and provide the product in a highly pure, crystalline form. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it has high solubility, and then allow it to crystallize upon cooling, leaving impurities behind in the solvent. For 3-bromoindole, non-polar solvents are often effective.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, n-heptane has been reported to be an effective recrystallization solvent.[1]
-
Dissolution: Place the semi-purified this compound from chromatography into an Erlenmeyer flask. Add a minimal amount of n-heptane.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate set to a low temperature). Do not heat the solution above 60°C to avoid decomposition. [1] Add small portions of hot n-heptane until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (n-heptane). Dry the crystals under vacuum.
Table 2: Potential Solvents for Recrystallization
| Solvent/System | Comment |
| n-Heptane | Reported as an effective solvent for 3-bromoindole.[1] |
| Toluene/Heptane | A co-solvent system can be used to fine-tune solubility.[5] |
| Ethanol/Water | A polar system that may be effective if impurities are non-polar. |
| Hexane/Ethyl Acetate | Can be effective; dissolve in minimal hot ethyl acetate and add hot hexane until cloudy.[6] |
Purity Verification and Storage
-
Purity Assessment: The purity of the final product should be confirmed by:
-
TLC: A single spot should be observed.
-
Melting Point: Compare the observed melting point (literature: 65-67 °C) to reference values.[7] A sharp melting range indicates high purity.
-
NMR Spectroscopy: ¹H NMR spectroscopy provides structural confirmation and detects proton-containing impurities.
-
-
Storage: this compound is unstable and can decompose over time.[1] It should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C or -70°C is recommended).[1][7]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound | 1484-27-1 [sigmaaldrich.com]
use of 3-Bromo-1H-indole in the development of new organic materials
An In-Depth Technical Guide to the Application of 3-Bromo-1H-indole in the Development of New Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indole Scaffold
The indole nucleus is a cornerstone in the architecture of countless natural products and pharmaceutical agents.[1] Its unique electronic structure and reactivity have made it a "privileged scaffold" in medicinal chemistry and materials science. The strategic functionalization of the indole ring is a primary method for developing novel therapeutic agents and advanced organic materials. Among the various substituted indoles, this compound stands out as a remarkably versatile and powerful building block.
The bromine atom at the C3 position is the key to its utility. It serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the precise and controlled introduction of a wide array of functional groups.[1] This selective functionalization at the C3 position—the most nucleophilic site in the indole ring—provides access to a diverse range of complex molecules with tailored electronic and photophysical properties.[2] This guide provides a comprehensive overview of the principal applications of this compound, with detailed protocols for its use in synthesizing high-performance organic materials for electronics and pharmaceuticals.
Part 1: The Gateway to Complexity: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. The bromine atom at the C3 position makes the indole an ideal substrate for these transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl compounds by reacting an organoboron compound with a halide.[1] This reaction is instrumental in synthesizing materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells by linking the indole core to other aromatic systems.
Causality and Experimental Choices:
-
Catalyst: Palladium(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. The choice of catalyst and ligands is crucial for reaction efficiency. For instance, palladium catalysts with bulky, electron-rich phosphine ligands can facilitate the N-arylation of indoles with a variety of aryl halides and triflates.[3]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species in the catalytic cycle.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Coupling and Buchwald-Hartwig Amination
The Heck-Mizoroki reaction couples the indole with an alkene to introduce a vinyl group, while the Buchwald-Hartwig amination forms a carbon-nitrogen bond, creating 3-aminoindole derivatives.[1] Both are powerful methods for synthesizing precursors for pharmaceuticals and functional polymers.
| Reaction Type | Reactant | Bond Formed | Typical Application |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C(sp²) - C(sp²) | OLED materials, conductive polymers[1][4] |
| Heck-Mizoroki | Alkene | C(sp²) - C(sp²) | Functional dyes, polymer synthesis[1] |
| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²) - N | Pharmaceutical intermediates, hole-transport materials[1] |
| Table 1: Key Cross-Coupling Reactions with this compound. |
Part 2: Building Blocks for Advanced Optoelectronics: Carbazole Synthesis
Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds renowned for their exceptional electronic and photophysical properties. They are widely used in modern OLED technology as host materials in emissive layers and as hole-transporting layers (HTLs) due to their high charge carrier mobility and thermal stability. This compound is a key precursor for constructing complex carbazole structures.
The synthesis often involves a multi-step process, beginning with a cross-coupling reaction to attach an aryl group to the indole nitrogen or C2 position, followed by an intramolecular cyclization to form the fused tricyclic carbazole system. Lewis acids like ZnBr₂ or FeCl₃ can mediate such cyclizations.[5]
Synthetic Workflow for Carbazole-Based Materials
Caption: General workflow for synthesizing carbazole derivatives.
The unique structure of carbazoles allows for fine-tuning of their properties. For example, attaching bulky substituents can prevent intermolecular π-stacking, which helps to suppress fluorescence concentration quenching in OLED devices.[6]
Part 3: Application in Organic Solar Cells (OSCs)
The development of high-performance non-fullerene acceptors (NFAs) has been a major breakthrough for organic solar cells. Indole-based materials are emerging as promising candidates for constructing novel A–DA′D–A type acceptors.[7] In this architecture, an electron-deficient core (A) is linked to electron-rich donor units (D) via π-bridges.
By replacing traditional donor units with 1H-indole, researchers can extend the optical absorption of the acceptor molecule and tune its molecular orbital energy levels.[7] This molecular engineering allows for the fabrication of organic solar cells with high power conversion efficiencies (PCE) and low energy loss.
| Device Parameters | Value | Significance |
| Power Conversion Efficiency (PCE) | >15% | Overall device efficiency[7] |
| Open-Circuit Voltage (Voc) | ~0.8-1.0 V | Related to the energy difference between donor HOMO and acceptor LUMO |
| Short-Circuit Current (Jsc) | >25 mA/cm² | Related to light absorption and charge generation |
| Fill Factor (FF) | >70% | Measure of the squareness of the J-V curve |
| Table 2: Representative Performance of an Indole-Based Organic Solar Cell.[7] |
The synthesis of these complex acceptors often relies on cross-coupling reactions where a functionalized indole, derived from this compound, is coupled with other aromatic or heteroaromatic units.
Part 4: Detailed Application Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on their specific substrates and desired products. All reactions involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst [e.g., Pd(PPh₃)₄] (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (dioxane and water) via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indole.[1][4]
Self-Validation: The success of the reaction can be confirmed by comparing the NMR and mass spectrometry data of the product with expected values. The disappearance of the starting this compound can be monitored by TLC.
Protocol 2: Synthesis of 3-Bromo-9H-carbazole
This protocol outlines a method for synthesizing the carbazole core structure.
Materials:
-
Carbazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equiv)
-
Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Dissolve carbazole in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide in DMF.
-
Add the NBS solution dropwise to the carbazole solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into distilled water to precipitate the product.
-
Filter the precipitate under vacuum and wash it thoroughly with distilled water.
-
Dissolve the crude product in ethyl acetate, dry with sodium sulfate, filter, and concentrate to obtain the crude 3-Bromo-9H-carbazole.
-
The product can be further purified by recrystallization from a suitable solvent like chloroform to yield white crystals.[8]
Trustworthiness: This is a standard bromination procedure. The regioselectivity is directed by the electronics of the carbazole ring. Purity can be confirmed by melting point analysis and spectroscopy.
Conclusion and Future Outlook
This compound is a cornerstone reagent in the synthesis of advanced organic materials. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and versatile entry point to a vast chemical space of functionalized indoles and carbazoles. The materials derived from this simple yet powerful building block are already enabling significant advances in OLED displays, solid-state lighting, and organic photovoltaics.
Future research will likely focus on developing more efficient and sustainable catalytic systems for the functionalization of this compound. The exploration of novel indole-based architectures for applications in areas such as chemical sensing, organic field-effect transistors (OFETs), and theranostics is also a promising avenue. As our understanding of structure-property relationships deepens, the strategic application of this compound will continue to fuel innovation across the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 6. Organoboron compounds constructed through the tautomerization of 1H-indole to 3H-indole for red OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Indole-based A–DA′D–A type acceptor-based organic solar cells achieve efficiency over 15 % with low energy loss - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
Application Note: Enzymatic Synthesis of 3-Bromo-1H-indole using Flavin-Dependent Halogenases
Abstract
This application note provides a detailed guide for the enzymatic synthesis of 3-Bromo-1H-indole, a valuable building block in medicinal chemistry and natural product synthesis. We explore the use of flavin-dependent halogenases (FDHs) as a highly selective and environmentally benign alternative to traditional chemical bromination methods, which often require harsh reagents and lack regioselectivity.[1][2] This document outlines the mechanistic principles of FDH-catalyzed bromination, provides a comprehensive, step-by-step protocol for the reaction and subsequent product purification, and includes methods for analytical validation. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high yields of the desired C3-brominated indole product.
Introduction: The Case for Biocatalytic Bromination
This compound is a critical intermediate in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[3] The introduction of a bromine atom at the C3 position of the indole scaffold provides a versatile synthetic handle for further functionalization via cross-coupling reactions and other transformations.[4][5]
Conventional chemical methods for indole bromination, such as the use of N-bromosuccinimide (NBS), often suffer from a lack of regioselectivity, leading to mixtures of products and the formation of undesirable byproducts.[6] Furthermore, these methods can require harsh reaction conditions that are incompatible with sensitive functional groups.[1]
Enzymatic halogenation offers a compelling solution to these challenges.[3][7][8] Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), exhibit remarkable regioselectivity, often targeting a single position on an aromatic substrate with high fidelity.[2][9] These biocatalysts operate under mild, aqueous conditions, minimizing waste and enhancing the overall sustainability of the synthetic process.[2][3] This guide focuses on the practical application of FDHs for the specific synthesis of this compound.
Mechanistic Expertise: The Flavin-Dependent Halogenase Cycle
Flavin-dependent halogenases are a class of enzymes that catalyze the electrophilic halogenation of electron-rich aromatic substrates.[10][11] The catalytic cycle is a sophisticated process that relies on a flavin adenine dinucleotide (FAD) cofactor, molecular oxygen, and a halide salt (in this case, sodium bromide). A key feature of this system is the requirement for a constant supply of reduced flavin (FADH₂), which is typically achieved by coupling the halogenase with an NADH-dependent flavin reductase (Fre).[12][13]
The generally accepted mechanism proceeds as follows[10][12][14]:
-
Flavin Reduction: The flavin reductase utilizes NADH to reduce FAD to FADH₂.
-
Peroxyflavin Formation: The FADH₂ within the halogenase active site reacts with molecular oxygen to form a reactive C4a-(hydro)peroxyflavin intermediate.
-
Hypohalous Acid Generation: A bromide anion attacks the distal oxygen of the peroxyflavin intermediate, leading to the formation of hypobromous acid (HOBr) and a C4a-hydroxyflavin species.[10][11]
-
Electrophilic Attack: The highly electrophilic HOBr is channeled through the enzyme's interior to a conserved lysine residue, forming a transient haloamine intermediate. This species then delivers the electrophilic bromine to the electron-rich C3 position of the indole substrate, which is precisely positioned within the active site.[11][14]
-
Product Release and Cofactor Regeneration: The this compound product is released, and the C4a-hydroxyflavin dehydrates to regenerate the oxidized FAD, which can then re-enter the catalytic cycle.
This elegant mechanism ensures that the highly reactive brominating species is generated and utilized within the confines of the enzyme's active site, thereby conferring exceptional regioselectivity.
Diagram of the Enzymatic Bromination Workflow
Caption: High-level workflow for the enzymatic synthesis of this compound.
Experimental Protocols: A Self-Validating System
This section provides a detailed protocol for the enzymatic bromination of indole. The protocol utilizes a flavin-dependent halogenase (e.g., a suitable RebH variant or BrvH) and a partner flavin reductase.[2][9][15] The quantities provided are for a laboratory-scale reaction and can be scaled as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Indole | ≥99% | Sigma-Aldrich | |
| Sodium Bromide (NaBr) | ACS Reagent, ≥99% | Major Supplier | |
| Flavin Adenine Dinucleotide (FAD) | ≥95% | Major Supplier | |
| β-Nicotinamide adenine dinucleotide, reduced (NADH) | ≥98% | Major Supplier | |
| Isopropanol | HPLC Grade | Major Supplier | For dissolving indole. |
| Ethyl Acetate | ACS Grade | Major Supplier | For extraction. |
| Hexanes | ACS Grade | Major Supplier | For column chromatography. |
| Sodium Phosphate (dibasic & monobasic) | ACS Grade | Major Supplier | For buffer preparation. |
| Flavin-dependent Halogenase (e.g., RebH 3-LSR, BrvH) | N/A | In-house expression or commercial | See Note 1. |
| Flavin Reductase (e.g., PrnF, E. coli Fre) | N/A | In-house expression or commercial | See Note 1. |
| Catalase | from bovine liver | Sigma-Aldrich | Optional, to remove any H₂O₂. |
Note 1: The halogenase and reductase enzymes are typically produced via recombinant expression in E. coli and purified. Several studies have demonstrated successful halogenation using partially purified enzymes or even cell lysates.[2][9][12][15] For initial trials, using clarified cell lysate can be a time-efficient strategy.
Step-by-Step Protocol
Step 1: Preparation of Reagents and Buffers
-
Reaction Buffer: Prepare a 100 mM sodium phosphate buffer, pH 7.4.
-
Indole Stock Solution: Prepare a 100 mM stock solution of indole in isopropanol. Causality: Indole has low aqueous solubility; isopropanol is a compatible co-solvent that aids in substrate availability.
-
Cofactor Solutions: Prepare fresh stock solutions of FAD (10 mM in reaction buffer) and NADH (100 mM in reaction buffer). Store on ice.
Step 2: Enzymatic Reaction Setup
-
In a sterile flask or tube, combine the following reagents in the order listed to a final volume of 10 mL:
-
Sodium Phosphate Buffer (100 mM, pH 7.4): 8.5 mL
-
Sodium Bromide (NaBr): to a final concentration of 100 mM (92.9 mg).
-
FAD solution: to a final concentration of 10 µM (10 µL of 10 mM stock).
-
NADH solution: to a final concentration of 2 mM (200 µL of 100 mM stock).
-
Indole Stock Solution: to a final concentration of 1 mM (100 µL of 100 mM stock). Note: The final isopropanol concentration will be 1% (v/v).
-
Flavin Reductase: Add enzyme to a final activity of 1-2 U/mL.
-
Flavin-dependent Halogenase: Add enzyme to a final concentration of 10-20 µM.
-
-
Cap the vessel and place it in a shaking incubator at 25°C and 200-250 rpm.
-
Incubate for 24-48 hours. Causality: Continuous shaking ensures proper aeration, which is critical as O₂ is a substrate. The extended incubation time allows for high conversion, especially with moderate enzyme activities.[9][16]
Step 3: Reaction Monitoring and Work-up
-
Monitoring (Optional but Recommended): At various time points (e.g., 4, 12, 24, 48 hours), withdraw a small aliquot (50-100 µL) of the reaction mixture. Extract with an equal volume of ethyl acetate, centrifuge to separate the phases, and analyze the organic layer by TLC or RP-HPLC.[17]
-
TLC System: Silica gel, 10-20% Ethyl Acetate in Hexanes. Visualize under UV light (254 nm). 3-Bromoindole will have a different Rf value than indole.
-
RP-HPLC System: C18 column, with a water/acetonitrile gradient, monitoring at 280 nm.[17]
-
-
Work-up: After the reaction has reached completion (as determined by monitoring), transfer the entire reaction mixture to a separatory funnel.
-
Extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
Step 4: Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).[18]
-
Characterization:
-
Combine the pure fractions (as determined by TLC) and remove the solvent.
-
Confirm the identity and purity of the this compound product by ¹H-NMR and ¹³C-NMR spectroscopy and compare the spectra to literature values.[19] Mass spectrometry can further confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Expected Results and Troubleshooting
-
Yield: Typical isolated yields for this enzymatic reaction can range from 70% to over 95%, depending on the specific activity of the enzymes used and the optimization of reaction conditions.
-
Purity: After column chromatography, the product should be >98% pure as determined by HPLC and NMR.
-
Troubleshooting:
-
Low Conversion:
-
Cause: Inactive enzymes, insufficient cofactors, or poor oxygenation.
-
Solution: Verify enzyme activity, add fresh NADH periodically (as it can degrade), and ensure vigorous shaking. Ensure the flavin reductase is active and providing a sufficient supply of FADH₂.[12]
-
-
Side Products:
-
Cause: Some halogenases may exhibit minor activity at other positions or catalyze di-bromination at high substrate conversion.[16][17] Vanadium haloperoxidases, if present as contaminants or used as the primary enzyme, can lead to oxidation products like oxindole.[20]
-
Solution: Confirm the use of a highly selective FDH. Optimize reaction time to maximize mono-bromination.
-
-
Conclusion
The protocol detailed in this application note demonstrates a robust and reliable method for the synthesis of this compound using flavin-dependent halogenases. This biocatalytic approach offers significant advantages in terms of regioselectivity, safety, and environmental impact over traditional chemical methods. By understanding the underlying enzymatic mechanism and following the structured protocol, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhaw.ch [zhaw.ch]
- 4. Perfect Partners: Biocatalytic Halogenation and Metal Catalysis for Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse [agris.fao.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination | PLOS One [journals.plos.org]
- 10. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]
- 12. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Novel, Flavin-Dependent Halogenases from the Bacterial Consortia of Botryococcus braunii Catalyze Mono- and Dibromination [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis routes of this compound [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
Troubleshooting & Optimization
improving the yield and purity of 3-Bromo-1H-indole synthesis
A Guide to Maximizing Yield and Purity
Welcome to the technical support guide for the synthesis of 3-Bromo-1H-indole. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of this critical heterocyclic building block. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction outcomes. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve higher yields and purity.
The Core Challenge: Selective Bromination of a Highly Reactive Ring
The synthesis of this compound is most commonly achieved via electrophilic bromination of the indole scaffold. The core challenge lies in the high nucleophilicity of the indole ring. The C3 position is particularly electron-rich and susceptible to electrophilic attack, making it the preferred site for bromination.[1] However, this high reactivity can also be a significant liability, leading to undesired side reactions if not properly controlled. The primary goal is to achieve mono-bromination at the C3 position while minimizing the formation of di-brominated species and other impurities.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is a common issue that can stem from several factors, from reagent quality to reaction conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Impure N-Bromosuccinimide (NBS) | NBS can hydrolyze over time to form succinimide and bromine, which can alter the reaction stoichiometry and introduce unwanted side reactions. Solution: Use freshly recrystallized NBS. NBS can be purified by recrystallization from hot water and dried under vacuum over P₂O₅.[3][4] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or allowing the mixture to warm slightly (e.g., from -78°C to -50°C) for a controlled period. |
| Poor Reagent Quality | The quality of the starting indole and the solvent is paramount. Impurities in the indole can interfere with the reaction, and residual water in the solvent can consume the brominating agent. Solution: Ensure the indole is pure and the solvent (e.g., THF, DMF) is anhydrous. General lab practices for improving yield, such as using clean, dry glassware, are essential.[5] |
| Inaccurate Stoichiometry | Using a significant excess of indole will naturally leave unreacted starting material, while a large excess of NBS will lead to side products (see Q2). Solution: Carefully measure reagents. Aim for a slight excess of indole (e.g., 1.1 equivalents) or use NBS as the limiting reagent (e.g., 1.0 equivalent) to minimize over-bromination. |
Q2: My final product is impure, showing multiple spots on TLC. How can I improve purity?
The formation of multiple products is typically due to the high reactivity of the indole ring, leading to over-bromination or oxidation.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solution |
| Di- and Poly-bromination | This is the most common side reaction, occurring when an excess of the brominating agent is present or when the local concentration of bromine is too high.[2] This leads to the formation of 2,3-dibromoindole or bromination on the benzene ring. Solution: Add the NBS solution dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile. Maintaining a low reaction temperature (e.g., -78 °C) is crucial for controlling the reaction rate and improving selectivity.[3] |
| Oxidation to Oxindoles | NBS can act as an oxidant, especially in the presence of water, leading to the formation of 3-bromooxindole or other oxidized byproducts.[6] Solution: Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., Argon or Nitrogen). |
| Decomposition of Product | This compound and its intermediates can be unstable. Some N-protected bromoindoles are known to decompose if not purified promptly after workup.[3] The final product may also degrade upon prolonged exposure to ambient temperature.[7] Solution: Purify the product as soon as possible after the reaction workup. Store the purified this compound at low temperatures (2-8 °C) under an inert atmosphere.[8] |
A logical workflow can help diagnose and solve these common issues systematically.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. How To [chem.rochester.edu]
- 6. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. vibrantpharma.com [vibrantpharma.com]
Bromination of Indole: A Technical Support Guide to Navigating Side Products
Welcome to the Technical Support Center for Indole Bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic bromination of the indole nucleus. The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents, and its selective functionalization is a cornerstone of modern synthetic chemistry. However, the high electron density of the pyrrole ring, while facilitating electrophilic substitution, also presents significant challenges in controlling regioselectivity and preventing the formation of undesired side products.
This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for cleaner outcomes and higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the bromination of indole in a practical question-and-answer format.
Q1: I am attempting to brominate indole and obtaining a mixture of products, including what appears to be di- and polybrominated species. What is causing this and how can I favor monobromination?
A1: This is the most common challenge in indole bromination. The indole ring is highly activated towards electrophilic aromatic substitution, often leading to over-bromination.[1]
Root Cause Analysis:
-
High Reactivity of the Indole Nucleus: The pyrrole ring of indole is exceptionally electron-rich, making it highly susceptible to multiple additions of the electrophilic bromine. The initial bromination can, in some cases, further activate the ring towards subsequent substitutions.
-
Reaction Stoichiometry and Localized Excess: Even with a 1:1 stoichiometry of the brominating agent, slow reaction rates or poor mixing can lead to localized areas of high bromine concentration, promoting polybromination.
-
Choice of Brominating Agent: Stronger brominating agents like molecular bromine (Br₂) are more prone to causing over-bromination compared to milder reagents like N-Bromosuccinimide (NBS).
Troubleshooting & Avoidance Strategies:
| Strategy | Mechanism of Action | Key Experimental Considerations |
| Control Stoichiometry | Limits the amount of available electrophile. | Use precisely 1.0 equivalent of the brominating agent. For solid reagents like NBS, ensure accurate weighing. |
| Slow Addition & Low Temperature | Maintains a low concentration of the brominating agent throughout the reaction, minimizing the chance of multiple substitutions on a single indole molecule.[1] | Add the brominating agent dropwise or portion-wise at a reduced temperature (e.g., 0 °C to -78 °C). |
| Choice of a Milder Brominating Agent | Reduces the electrophilicity of the bromine source, leading to a more controlled reaction. | N-Bromosuccinimide (NBS) is a common choice for milder bromination.[2] Other reagents like pyridinium bromide perbromide can also offer better control.[3] |
| Solvent Selection | The solvent can modulate the reactivity of the brominating agent. | Less polar solvents can sometimes temper the reactivity. However, solubility of the indole substrate and the brominating agent must be considered. |
Q2: My desired product is bromination on the benzene ring (e.g., at the C5 or C6 position), but I am primarily observing substitution at the C3 position. How can I control the regioselectivity?
A2: The inherent electronic properties of the indole ring dictate that electrophilic attack preferentially occurs at the C3 position of the pyrrole ring.[1] To achieve bromination on the carbocyclic ring, the more reactive positions on the pyrrole nucleus must be blocked.
Understanding the Inherent Reactivity:
The highest occupied molecular orbital (HOMO) of indole has the greatest electron density at the C3 position, making it the most nucleophilic and thus the most reactive site for electrophiles.
Strategies for Directing Bromination to the Benzene Ring:
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., acetyl, tosyl, or Boc) can decrease the electron density of the pyrrole ring, thereby reducing its reactivity relative to the benzene ring.[4] This strategy can facilitate bromination at the C5 and C6 positions.[5]
Caption: N-Protection strategy to direct bromination.
-
C3-Blocking: If the C3 position is already substituted, electrophilic attack will be directed to other positions. While not a direct strategy for obtaining C3-unsubstituted, benzene-ring-brominated indoles, it is a key principle in the synthesis of more complex indole derivatives.
-
Specific Methodologies for C5-Bromination: A common route involves the initial formation of sodium indoline-2-sulfonate, followed by N-acetylation, bromination at the C5 position, and subsequent deprotection.[1]
Q3: I am observing the formation of oxindole byproducts in my bromination reaction. What is the cause, and how can I prevent this?
A3: The formation of oxindoles is a result of oxidation of the indole ring, which can occur concurrently with bromination, particularly under certain conditions.[1][6]
Mechanism of Oxindole Formation:
The reaction of indole with an electrophilic bromine source can lead to an intermediate that, in the presence of water or other nucleophiles, can be converted to an oxindole. For instance, the bromination of indole-3-acetic acid with two equivalents of NBS can yield oxindole byproducts.[7]
Preventative Measures:
| Strategy | Rationale | Implementation |
| Anhydrous Conditions | Minimizes the presence of water, which can participate in the formation of oxindole byproducts. | Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Control of Reaction Temperature | Lower temperatures can disfavor the oxidation pathway. | Perform the bromination at reduced temperatures (e.g., 0 °C or below). |
| Careful Selection of Brominating Agent | Some brominating agents or reaction conditions are more prone to causing oxidation. | Empirically determine the cleanest brominating agent for your specific substrate. NBS is often a good starting point. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and include in-process checks to ensure the reaction is proceeding as expected.
Protocol 1: Regioselective Bromination of N-Acetylindole at the C5-Position
This protocol demonstrates the use of an N-protecting group to direct bromination to the benzene ring.
Step 1: N-Acetylation of Indole
-
To a solution of indole (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic anhydride), add acetic anhydride (1.1 equivalents).
-
The reaction can be catalyzed by a small amount of a Lewis acid or can be heated to reflux.
-
In-Process Check (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Upon completion, quench the reaction with water and extract the N-acetylindole. Purify by recrystallization or column chromatography.
Step 2: Bromination of N-Acetylindole
-
Dissolve N-acetylindole (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise.
-
IPC: Monitor the reaction by TLC. The product, 5-bromo-N-acetylindole, should have a different Rf value than the starting material.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product and purify by column chromatography.
Step 3: Deprotection of 5-Bromo-N-acetylindole
-
Dissolve the 5-bromo-N-acetylindole in a mixture of methanol and water.
-
Add a base such as sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture, extract the product, and purify to obtain 5-bromoindole.
Purification Strategies for Brominated Indoles
The successful isolation of the desired brominated indole often requires careful purification to remove side products and unreacted starting materials.
| Method | Application | Key Considerations |
| Recrystallization | For crystalline solid products with significantly different solubility profiles from impurities. | Solvent screening is crucial to find a system that provides good recovery and high purity. |
| Silica Gel Column Chromatography | A versatile method for separating compounds with different polarities.[8] | A gradient elution (e.g., hexane-ethyl acetate) is often effective for separating monobrominated, dibrominated, and starting indole.[8] |
| High-Performance Liquid Chromatography (HPLC) | For achieving high purity, especially for small-scale reactions or when isomers are present. | Reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is commonly used.[8] |
Logical Troubleshooting Workflow
When faced with a complex product mixture, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting indole bromination.
By understanding the fundamental reactivity of the indole nucleus and the common pitfalls associated with its bromination, researchers can develop robust and efficient synthetic routes to a wide array of valuable brominated indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 7. vc.bridgew.edu [vc.bridgew.edu]
- 8. benchchem.com [benchchem.com]
optimization of reaction conditions for 3-Bromo-1H-indole synthesis (e.g., temperature, solvent)
Welcome to the technical support guide for the synthesis of 3-Bromo-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. The inherent reactivity of the indole nucleus presents unique challenges, primarily concerning regioselectivity and over-bromination. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the direct electrophilic bromination of the indole C3 position.[1][2] The high electron density at the C3 position makes it the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] While several brominating agents can be used, N-Bromosuccinimide (NBS) in an anhydrous aprotic solvent is the industry standard for achieving high selectivity and good yields.[3][4]
Q2: Why is N-Bromosuccinimide (NBS) generally preferred over molecular bromine (Br₂)?
NBS is considered a milder and more selective brominating agent than molecular bromine (Br₂).[3][5] The high reactivity of Br₂ often leads to a mixture of polybrominated products, with 2,3-dibromoindole being a common byproduct.[5] NBS provides a low, steady concentration of the bromine electrophile, which enhances selectivity for the most reactive C3 position and minimizes over-bromination.[6]
Q3: What are the primary byproducts in this reaction and why do they form?
There are two main classes of byproducts:
-
Polybrominated Indoles: These, such as 2,3-dibromoindole, form when the reaction conditions are too harsh (e.g., high temperature or using Br₂) or when an excess of the brominating agent is used.[5] Once the first bromine is added at C3, the indole ring is slightly deactivated, but further bromination is still possible.
-
Oxindoles: The formation of oxindole byproducts is a known side reaction, particularly when using NBS in the presence of water or in specific solvents like tert-butanol.[5][7] The proposed mechanism involves the addition of water or alcohol across the C2-C3 double bond of an intermediate, leading to the formation of a 2-hydroxyindoline or 2-alkoxyindoline, which then rearranges to the oxindole.[5][8]
Q4: How stable is the final this compound product and how should it be stored?
This compound can be unstable, especially when impure or exposed to light and air.[9] Decomposition is often promoted by trace acidic impurities.[9] For long-term storage, it is recommended to keep the purified, solid product in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) at 2-8°C or colder.[5][10]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Issue 1: Low Yield of this compound & High Levels of Polybrominated Byproducts
This is the most common issue, indicating a lack of selectivity in the reaction.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excessive Brominating Agent | Solution: Use a precise stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[5] Rationale: Any excess brominating agent beyond what is needed for monosubstitution will drive the reaction towards di- and tri-brominated products. Careful massing of reagents is critical. |
| High Reaction Temperature | Solution: Perform the reaction at a lower temperature. For many indole brominations, maintaining the temperature at 0°C or even -78°C is highly recommended.[5] Rationale: Electrophilic substitution is a kinetically controlled process. Lowering the temperature slows the overall reaction rate, amplifying the inherent kinetic preference for substitution at the most electron-rich C3 position and disfavoring the more energetically demanding polybromination. |
| Incorrect Choice of Brominating Agent | Solution: If using a highly reactive agent like Br₂, switch to a milder source such as N-Bromosuccinimide (NBS) or Pyridinium bromide perbromide.[5][11] Rationale: Milder reagents provide a lower equilibrium concentration of the active electrophile, which enhances selectivity for the most nucleophilic site on the indole ring. |
| Unprotected Indole Nitrogen | Solution (for advanced applications): Protect the indole nitrogen with a suitable group, such as a tert-butyldimethylsilyl (TBS) group, prior to bromination.[9] Rationale: N-H indoles can undergo side reactions. Protection can modulate the electronics of the ring and prevent N-bromination, sometimes leading to cleaner reactions, although it adds steps to the overall synthesis. |
Issue 2: Significant Formation of Oxindole Byproducts
The presence of oxindoles points to the involvement of nucleophilic solvents or water in the reaction mechanism.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Presence of Water with NBS | Solution: Use anhydrous solvents (e.g., distilled from a suitable drying agent) and conduct the reaction under an inert atmosphere (N₂ or Ar).[5][12] Rationale: The reaction of indoles with NBS in aqueous media is known to produce oxindoles.[5] Water can act as a nucleophile, intercepting a key intermediate (bromonium ion or similar species) to initiate the pathway to oxindole formation. |
| Reactive Protic Solvent | Solution: Avoid using protic solvents like alcohols, especially tert-butanol, which can promote the formation of 3-bromooxindoles.[5] Switch to anhydrous aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM).[5] Rationale: Similar to water, alcohols can participate in the reaction pathway, leading to the incorporation of an oxygen atom at the C2 position. Aprotic solvents do not have acidic protons and are non-nucleophilic, preventing this side reaction. |
Issue 3: Difficulty in Purifying the Product
Purification can be challenging due to product instability or closely eluting impurities.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Product Degradation on Silica Gel | Solution: If TLC analysis suggests streaking or decomposition, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent). Alternatively, use a different stationary phase like neutral alumina.[5] Rationale: Silica gel is inherently acidic and can catalyze the decomposition of sensitive compounds like this compound. Neutralizing the acidic sites on the silica surface minimizes this degradation. |
| Co-elution of Byproducts | Solution: Carefully optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Rationale: The polarity difference between indole, 3-bromoindole, and dibromoindoles can be subtle. A fine-tuned solvent system is required to achieve baseline separation. |
Part 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Selective C3-Bromination using NBS in THF
This is the recommended standard procedure for obtaining high yields of this compound with minimal byproducts.
Step-by-Step Methodology:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add indole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.1–0.2 M concentration relative to indole).
-
Cooling: Cool the resulting clear solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous THF. Note: NBS should be recrystallized from water and dried under vacuum if it appears yellow or brown.[9][12]
-
Reaction: Add the NBS solution dropwise to the stirred indole solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: Stir the reaction at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10-20% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting indole.
-
Quenching: Once the reaction is complete, quench by adding a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10% w/v) to consume any unreacted bromine species.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Part 4: Data Summaries & Visualizations
Data Presentation
Table 1: Comparison of Common Brominating Agents for Indole
| Brominating Agent | Formula | Typical Conditions | Selectivity | Pros | Cons |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 0°C to RT, Aprotic Solvent (THF, DMF) | High C3-selectivity | Mild, high selectivity, commercially available.[4] | Can form oxindoles with water; should be purified.[5][12] |
| Molecular Bromine | Br₂ | Low Temp (-78°C), Aprotic Solvent | Moderate to Low | Inexpensive, powerful brominating agent. | Highly reactive, often leads to polybromination.[5] |
| Pyridinium Bromide Perbromide | C₅H₅N·HBr·Br₂ | Pyridine, RT | Good C3-selectivity | Solid, easy to handle, good selectivity.[5][11] | Pyridine can be difficult to remove. |
Table 2: Recommended Solvent and Temperature Conditions
| Solvent | Typical Temperature | Key Outcome / Rationale |
| Tetrahydrofuran (THF) | 0°C to -78°C | Excellent Choice. Anhydrous and aprotic, minimizes oxindole formation. Low temperature enhances C3-selectivity.[5] |
| N,N-Dimethylformamide (DMF) | 0°C to RT | Good Choice. Aprotic polar solvent, can increase reaction rates. High levels of para-selectivity reported for some aromatics.[12] Must be anhydrous. |
| Dichloromethane (DCM) | 0°C to RT | Good Choice. Common aprotic solvent. Must be anhydrous. |
| Carbon Tetrachloride (CCl₄) | Reflux (Wohl-Ziegler) | Not Recommended for C3-Bromination. These conditions favor free-radical bromination at allylic/benzylic positions, not electrophilic aromatic substitution.[4] |
| tert-Butanol / Water | Varies | Avoid. These protic/aqueous conditions are known to promote the formation of oxindole byproducts with NBS.[5][8] |
Mandatory Visualization
Below are diagrams illustrating key workflows and concepts for troubleshooting and understanding the synthesis.
Caption: Troubleshooting flowchart for low yield of this compound.
Caption: Simplified mechanism of indole C3-bromination.
References
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound-2-carbaldehyde | 906440-21-9 [smolecule.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. vc.bridgew.edu [vc.bridgew.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. vibrantpharma.com [vibrantpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Navigating the Challenges of Regioselective Indole Bromination
Welcome to the technical support center dedicated to the regioselective bromination of substituted indoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the complexities of introducing bromine atoms onto the indole scaffold with precision. The indole nucleus, a cornerstone of numerous pharmaceuticals and biologically active compounds, presents a unique set of challenges in electrophilic substitution due to its multiple reactive sites. This guide provides in-depth, experience-driven answers to common experimental problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: Why is my indole bromination not selective? I'm getting a mixture of products.
A1: This is the most common challenge in indole bromination and stems from the high, yet nuanced, reactivity of the indole ring. The pyrrole moiety is significantly more electron-rich and thus more susceptible to electrophilic attack than the benzene ring.
-
Inherent Reactivity: For most N-unprotected indoles, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1] However, the C2 position and the nitrogen atom can also react, leading to a complex product mixture. Without careful control, bromination can also occur on the benzene ring, especially with activating substituents.
-
Over-bromination: The mono-brominated indole is often more reactive than the starting material, leading to the rapid formation of di- and tri-brominated byproducts.[1][2] This is particularly problematic with potent brominating agents like elemental bromine (Br₂).
To address this, you must carefully control the reaction's kinetics and thermodynamics. This involves a judicious choice of brominating agent, solvent, temperature, and potentially, the use of protecting groups.
Q2: I'm trying to brominate the benzene ring of my indole, but the reaction keeps happening at C3. How can I redirect the selectivity?
A2: To achieve bromination on the carbocyclic ring (positions C4-C7), you must first "tame" the reactivity of the pyrrole ring. The most effective strategy is the use of an N-protecting group.
-
Mechanism of Action: Installing an electron-withdrawing group (EWG) on the indole nitrogen, such as tosyl (Ts), Boc (tert-butyloxycarbonyl), or pivaloyl, significantly reduces the electron density of the pyrrole ring.[3][4] This deactivation of the heterocyclic portion makes the benzene ring the more favorable site for electrophilic attack.
-
Directing Effects: Some protecting groups can also exert steric hindrance, further guiding the electrophile to less hindered positions on the benzene ring. For instance, bulky N-protecting groups can favor bromination at C5 or C6.
The following workflow illustrates the general strategy for achieving benzene ring bromination:
Caption: Workflow for Benzene Ring Bromination.
Q3: My reaction with N-Bromosuccinimide (NBS) is producing oxindoles instead of the desired bromoindole. What's going wrong?
A3: The formation of oxindole byproducts during NBS bromination is a well-documented side reaction, often triggered by the presence of water.[2][5]
-
Proposed Mechanism: The reaction of indoles with NBS in aqueous solvents can lead to the formation of a bromohydrin-type intermediate, which then rearranges to the corresponding oxindole.[5] Even trace amounts of water in your solvent or on your glassware can be sufficient to promote this pathway. Using tert-butanol as a solvent has also been shown to favor the formation of 3-bromooxindoles.[2]
-
Solution: The most effective way to prevent oxindole formation is to conduct the reaction under strictly anhydrous conditions.[2][6] This includes using anhydrous solvents (like THF, DMF, or CCl₄), drying your glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity Between C2 and C3 Positions
You are observing a mixture of C2- and C3-bromoindoles, and you need to favor one over the other.
| Potential Cause | Recommended Solution & Explanation |
| N-H Indole Reactivity | For N-unprotected indoles, C3 is the default site of attack due to its higher electron density. To favor C2, an electron-withdrawing group (EWG) must be installed on the nitrogen (e.g., N-sulfonyl, N-acyl).[7] This EWG reduces the nucleophilicity of C3 more than C2, making C2 the preferred site for electrophilic attack. |
| Steric Hindrance at C3 | If your indole has a bulky substituent at the C3 position, electrophilic attack at C2 may become more favorable. However, if the C3 substituent is not sufficiently large, a mixture can still result. |
| Reaction Conditions | The choice of solvent and brominating agent can influence the C2/C3 ratio. For C3-selective bromination of N-H indoles, milder reagents like pyridinium bromide perbromide in pyridine can be effective.[8] For C2-bromination of N-protected indoles, NBS is a common choice. |
Experimental Protocol: Selective C3-Bromination of Indole
-
Reagents: Indole, Pyridinium bromide perbromide, Pyridine.
-
Procedure:
-
Dissolve indole (1.0 eq.) in anhydrous pyridine in a flask and cool the solution to 0-2°C in an ice-salt bath.[2]
-
Slowly add a solution of pyridinium bromide perbromide (1.0 eq.) in pyridine to the cooled indole solution, ensuring the temperature remains below 2°C.[2]
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl to remove pyridine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Over-bromination Leading to Di- and Tri-brominated Products
Your reaction is yielding significant amounts of multiply brominated indoles, and the yield of the desired mono-bromo product is low.
| Potential Cause | Recommended Solution & Explanation |
| Excess Brominating Agent | Using more than one equivalent of the brominating agent is a common cause of over-bromination.[1] The mono-brominated product is often more activated towards further bromination than the starting material. |
| High Reaction Temperature | Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring multiple additions. Performing the reaction at 0°C or lower is often recommended to improve control.[2] |
| Potent Brominating Agent | Elemental bromine (Br₂) is highly reactive and can easily lead to over-bromination. Switching to a milder, solid-phase reagent like N-bromosuccinimide (NBS) provides a slow, controlled release of the electrophilic bromine species, which can significantly improve selectivity for mono-bromination.[2][9] |
Troubleshooting Workflow for Over-bromination
Caption: Decision tree for mitigating over-bromination.
Issue 3: Decomposition of Starting Material or Product
You observe significant degradation of your indole, indicated by the formation of dark, insoluble materials or a complex mixture of unidentifiable byproducts on your TLC plate.
| Potential Cause | Recommended Solution & Explanation |
| Acid-Catalyzed Decomposition | The indole ring, particularly when electron-rich, can be sensitive to strong acids. HBr is a byproduct of many bromination reactions (e.g., with Br₂ or NBS) and can catalyze polymerization or degradation.[2] |
| Oxidative Degradation | Some brominating agents can also act as oxidants, leading to undesired side products.[10] For instance, the formation of indigo from indole has been observed in some bromination systems.[10] |
| Product Instability | Some bromoindoles, particularly 3-bromoindoles, can be unstable and may decompose upon prolonged exposure to air, light, or silica gel during chromatography.[11][12] |
Preventative Measures:
-
Acid Scavenger: Include a non-nucleophilic base in your reaction mixture, such as pyridine (which can also be the solvent) or sodium carbonate, to neutralize the HBr as it forms.[2]
-
Purification Considerations: If you suspect your product is degrading on silica gel, consider using a different stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[2] Minimize the time the compound spends on the column.
-
Storage: Store purified bromoindoles in a cool, dark place, preferably under an inert atmosphere, to prevent decomposition.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. vc.bridgew.edu [vc.bridgew.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
purification strategies for removing unreacted starting material from 3-Bromo-1H-indole
Welcome to the technical support guide for the purification of 3-Bromo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from reaction mixtures, particularly in removing unreacted 1H-indole starting material. This guide provides in-depth, troubleshooting-focused answers to common purification issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you quickly diagnose your purification challenges and select an appropriate strategy.
Q1: What makes the purification of this compound from its starting material, 1H-indole, so challenging?
A: The primary difficulty lies in the significant physical and chemical similarities between the product and the starting material. Both are solid compounds with very close melting points (this compound: ~60-67°C[1]; 1H-indole: ~51-54°C[2]). Their polarity is also quite similar, which means they behave almost identically in many common chromatographic and recrystallization systems. This can lead to co-elution in column chromatography or co-crystallization, making separation inefficient.
Q2: How can I monitor my reaction to minimize the amount of unreacted 1H-indole in the crude product?
A: The most effective method is Thin Layer Chromatography (TLC) . Before starting your workup, dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate in a solvent system that gives good separation between the starting material and the product (e.g., 10-20% ethyl acetate in hexanes). 1H-indole is slightly more polar than this compound and should have a lower Retention Factor (Rf) value. The reaction should only be stopped when the spot corresponding to 1H-indole has disappeared or is acceptably faint.
Q3: Which purification method is best for my needs?
A: The optimal method depends on your required purity, scale, and available equipment.
-
For High Purity (mg to g scale): Flash column chromatography is the most reliable method. It offers the best resolving power to separate compounds with similar polarities.
-
For Bulk Purification (g to kg scale): Recrystallization can be a time- and solvent-efficient first pass, although achieving >99% purity may be difficult if large amounts of 1H-indole are present. It often requires significant optimization.
-
For Analytical Purity (µg to mg scale): High-Performance Liquid Chromatography (HPLC) provides the highest resolution for obtaining exceptionally pure material for analysis or screening, but it is not suitable for large quantities.[3][4]
-
Not Recommended: Acid-base extraction is generally unsuitable for separating these two specific compounds. While the indole N-H proton is weakly acidic, the pKa values are nearly identical, preventing selective separation.[1][5] Moreover, indoles can be unstable in strongly acidic conditions.[6]
Below is a decision-making workflow to help you select the appropriate purification strategy.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Indole | 120-72-9 [chemicalbook.com]
- 3. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 6. rjptonline.org [rjptonline.org]
degradation pathways of 3-Bromo-1H-indole under acidic or basic conditions
Welcome to the technical support guide for researchers working with 3-Bromo-1H-indole. This document provides in-depth answers to frequently encountered issues regarding the stability and degradation of this compound under common laboratory conditions. Our goal is to equip you with the mechanistic understanding and practical troubleshooting strategies necessary to ensure the integrity of your experiments and the reliability of your results.
Table of Contents
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Frequently Asked Questions (FAQs)
Q1: My 3-bromoindole sample is degrading in acidic media. What is happening?
A: The indole ring system is notoriously sensitive to acidic conditions, and 3-bromoindole is no exception. The degradation is initiated by the protonation of the indole ring. Contrary to what might be expected for an amine, protonation does not occur on the nitrogen atom. Instead, due to the enamine-like reactivity of the pyrrole ring, protonation occurs preferentially at the C3 carbon.[1] This is the most nucleophilic position and its protonation leads to the formation of a thermodynamically stable indolenium cation intermediate.[2]
This reactive intermediate can then follow several degradation pathways:
-
Reversible Protonation: At very mild acidic pH, the protonation may be reversible, but prolonged exposure can lead to further reactions.
-
Dimerization/Polymerization: The electrophilic C2 position of the indolenium cation can be attacked by a neutral molecule of 3-bromoindole, leading to the formation of dimers and eventually polymers. This is a very common outcome for indoles in strong acid.[3][4]
-
Hydrolysis to Oxindole: The indolenium intermediate can be attacked by water, leading to a cascade of reactions that ultimately can yield oxindole or 3-bromooxindole. While less common, this pathway becomes more relevant in aqueous acidic media.
-
Ring Opening: In the presence of strong Lewis acids or under harsh conditions, cleavage of the C2-N1 bond of the indole ring can occur, leading to complex degradation products.[5][6]
Q2: What is the expected degradation pathway of 3-bromoindole under basic conditions?
A: Under basic conditions, the degradation mechanism is fundamentally different and proceeds via nucleophilic substitution. The primary pathway involves the attack of a hydroxide ion (OH⁻) at the C3 position, displacing the bromide ion.
The key steps are:
-
N-H Deprotonation (Equilibrium): The indole N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated by a strong base to form a resonance-stabilized indolide anion.[7] This increases the electron density of the ring system.
-
Nucleophilic Attack: A hydroxide ion from the basic medium acts as a nucleophile and attacks the electrophilic C3 carbon, which bears the bromine atom.[8][9]
-
Bromide Displacement: The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. This results in the formation of an unstable intermediate, 3-hydroxy-1H-indole.
-
Tautomerization: 3-Hydroxy-1H-indole is an enol-like species and is unstable. It will rapidly tautomerize to its more stable keto form, which is oxindole .[10]
Therefore, the primary and most expected degradation product of 3-bromoindole in a basic aqueous solution is oxindole.
Q3: Upon adding strong acid, my reaction mixture containing 3-bromoindole turned into a dark, insoluble tar. What caused this?
A: This is a classic sign of acid-catalyzed polymerization of the indole ring.[11] As explained in Q1, strong acid protonates 3-bromoindole at the C3 position, forming a reactive indolenium cation. This cation is a potent electrophile. It is readily attacked by the nucleophilic C3 position of a neutral 3-bromoindole molecule. This reaction forms a dimer, which can itself be protonated and react further, leading to a rapid chain reaction that produces high-molecular-weight oligomers and polymers. These polymers are often highly conjugated, colored, and poorly soluble, resulting in the dark tar you observed.
Troubleshooting Tip: To avoid this, either use non-acidic conditions or, if acid is necessary, use the mildest acid possible and maintain a low temperature. Protecting the indole nitrogen (e.g., as an N-tosyl or N-Boc derivative) can sometimes mitigate this issue by altering the electronic properties of the ring, but the fundamental instability remains.
Q4: I'm trying to monitor the degradation of 3-bromoindole by TLC, but I see multiple new spots. How can I identify them?
A: Seeing multiple spots is common, especially during uncontrolled degradation. Here’s how to approach identification based on the conditions:
-
Under Acidic Conditions:
-
Spot near baseline (very polar): This is likely the start of polymerization. As oligomers form, they become more polar and stick to the silica gel.
-
Multiple spots with similar Rf to starting material: These could be various dimers or trimers, which may not have significantly different polarities.
-
A more polar spot than starting material: This could potentially be 3-bromooxindole or oxindole if hydrolysis and rearrangement have occurred.
-
-
Under Basic Conditions:
-
A major, significantly more polar spot: This is very likely oxindole , the product of hydrolysis and tautomerization. Oxindole contains a polar amide group, making it much more polar than 3-bromoindole.
-
Minor spots: These could be side-products from reactions involving residual starting materials or intermediates.
-
Identification Strategy: The best way to confirm the identity of these spots is to run co-spot TLC with authentic standards. If you have commercial or synthesized samples of oxindole, you can run them alongside your reaction mixture to see if the Rf values match. For definitive identification, preparative TLC or column chromatography followed by analysis (¹H NMR, LC-MS) is required.
Q5: How can I design a controlled study to investigate the stability of 3-bromoindole at a specific pH?
A: A well-designed stability study requires careful control of variables.
-
Buffer Selection: Choose a buffer system appropriate for your target pH range (e.g., phosphate for neutral pH, acetate for mild acid, borate for mild base). Ensure the buffer components themselves do not react with your compound.
-
Solvent System: Since 3-bromoindole has low aqueous solubility, you will likely need a co-solvent (e.g., acetonitrile, methanol). Prepare your buffer/co-solvent mixture and ensure your compound is fully dissolved at the desired concentration. Run a solvent-only control.
-
Constant Temperature: Perform all experiments in a thermostatically controlled environment (e.g., a water bath or incubator) as temperature significantly affects reaction rates.
-
Time Points: Plan a series of time points for sample collection (e.g., 0, 1, 2, 4, 8, 24 hours). The initial (t=0) sample is crucial as your baseline.
-
Quenching: At each time point, take an aliquot of the reaction mixture and immediately quench the reaction to stop further degradation. For acidic studies, quench by neutralizing with a base (e.g., NaHCO₃ solution). For basic studies, quench by neutralizing with an acid (e.g., dilute HCl).
-
Analysis: Analyze the quenched samples using a quantitative method like HPLC with a UV detector. An internal standard should be used to correct for any variations in sample preparation or injection volume. Plot the concentration of 3-bromoindole versus time to determine its degradation kinetics.
Troubleshooting Guides
Problem: Unexpected Loss of Starting Material in Acidic Buffer (e.g., pH 4-5)
| Symptom | Potential Cause | Recommended Solution |
| Rapid disappearance of 3-bromoindole spot on TLC/HPLC, with no single major product appearing. | Acid-catalyzed oligomerization. Even at moderately acidic pH, the C3-protonation initiates a slow polymerization process. | 1. Increase pH: If possible for your experiment, work at a pH closer to neutral (>6). 2. Lower Temperature: Perform the reaction at 0-4°C to slow the rate of degradation. 3. Limit Exposure Time: Minimize the time the compound spends in the acidic medium. |
| A new, slightly less polar spot appears on TLC. | Dimerization. The initial formation of a dimer may precede full polymerization. | Use spectroscopic methods (e.g., LC-MS) to check for a product with a mass corresponding to a dimer (M.W. ≈ 392). If confirmed, the solutions from the previous point apply. |
Problem: Formation of a Major, More Polar Impurity in Basic Solution (e.g., pH 9-10)
| Symptom | Potential Cause | Recommended Solution |
| A new, highly polar spot (low Rf on silica TLC) appears and grows over time, consuming the starting material. | Hydrolysis to Oxindole. This is the expected degradation pathway. The hydroxide ion is displacing the bromide to form 3-hydroxyindole, which tautomerizes to the highly polar oxindole. | 1. Control pH: If this degradation is undesirable, maintain the solution at a neutral or very slightly acidic pH. 2. Use a Non-Nucleophilic Base: If a base is required for other reasons, consider a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) in an anhydrous organic solvent to avoid hydrolysis. |
| The reaction solution develops a slight color. | Oxidation. Indole derivatives can be sensitive to air oxidation, which can be accelerated under basic conditions. | Degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
Mechanistic Pathways
Degradation Pathway under Acidic Conditions
The degradation in acid is characterized by electrophilic attack and polymerization. The primary route involves the protonation at C3, which generates a reactive indolenium ion that propagates further reactions.
Caption: Figure 1. Acid-Catalyzed Degradation of this compound.
Degradation Pathway under Basic Conditions
Under basic conditions, the pathway is a nucleophilic substitution followed by tautomerization. This is a more predictable degradation route leading to a primary, stable product.
Caption: Figure 2. Base-Catalyzed Degradation of this compound.
Experimental Protocols
Protocol 1: Monitoring Acid-Catalyzed Degradation by HPLC
This protocol provides a framework for quantitatively assessing the stability of 3-bromoindole in a mildly acidic solution.
Objective: To determine the rate of degradation of 3-bromoindole at pH 4.5 and 25°C.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for quenching)
-
Internal Standard (IS), e.g., Naphthalene (choose a stable, non-reactive compound with a distinct retention time)
-
Thermostatted shaker or water bath
-
HPLC system with a C18 column and UV detector (λ = 280 nm)
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of 3-bromoindole in acetonitrile.
-
Accurately prepare a 1 mg/mL stock solution of the internal standard (e.g., Naphthalene) in acetonitrile.
-
-
Reaction Setup:
-
In a 50 mL flask, combine 20 mL of sodium acetate buffer and 20 mL of acetonitrile. Place it in a water bath set to 25°C and allow it to equilibrate.
-
To this solution, add 1.0 mL of the 3-bromoindole stock solution to achieve a final concentration of ~25 µg/mL. Swirl to mix thoroughly. This is your reaction vessel.
-
-
Sampling and Quenching:
-
Time 0: Immediately after adding the indole, withdraw a 1.0 mL aliquot. Transfer it to a vial containing 100 µL of saturated NaHCO₃ solution to neutralize the acid and stop the reaction. Add 50 µL of the internal standard stock solution. Mix well.
-
Subsequent Time Points: Withdraw 1.0 mL aliquots at pre-determined intervals (e.g., 30, 60, 120, 240, 480 minutes). Quench and add the internal standard to each sample immediately as described for Time 0.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. A typical mobile phase could be a gradient of acetonitrile and water.
-
Integrate the peak areas for 3-bromoindole and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the (3-bromoindole peak area / IS peak area) for each time point.
-
Normalize the data to the t=0 sample (set as 100%).
-
Plot the percentage of 3-bromoindole remaining vs. time to visualize the degradation profile.
-
Protocol 2: Quenching and Work-up for Analysis of Base-Catalyzed Degradation
This protocol is designed for stopping a base-catalyzed degradation reaction and preparing the sample for qualitative (TLC) or quantitative (LC-MS, ¹H NMR) analysis.
Objective: To isolate and identify the products from the reaction of 3-bromoindole with aqueous NaOH.
Materials:
-
Reaction mixture of 3-bromoindole in aqueous base (e.g., 0.1 M NaOH).
-
Hydrochloric Acid (1 M HCl) for quenching.
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, standard glassware.
Procedure:
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath to slow down any further reactions.
-
Slowly add 1 M HCl dropwise while stirring until the pH of the solution is neutral (pH ≈ 7). Check the pH using litmus paper or a pH meter. This step protonates the indolide anion and neutralizes the excess base.
-
-
Liquid-Liquid Extraction:
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the organic (top) layer.
-
Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery of organic compounds.
-
-
Washing and Drying:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer once with brine to remove residual water.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄.
-
-
Concentration and Analysis:
-
Filter off the Na₂SO₄.
-
Remove the solvent (ethyl acetate) using a rotary evaporator.
-
The resulting crude residue contains the degradation products (primarily oxindole) and any unreacted starting material.
-
This material can now be analyzed by TLC, ¹H NMR, or LC-MS for structural elucidation. For purification, the residue can be subjected to column chromatography on silica gel.
-
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. indole acidity [quimicaorganica.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. cognitoedu.org [cognitoedu.org]
- 10. Oxindole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Over-Bromination of the Indole Ring
Welcome to the technical support center dedicated to addressing a common challenge in synthetic chemistry: the over-bromination of the indole ring. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to achieve selective monobromination.
The indole nucleus is a privileged scaffold in medicinal chemistry, but its electron-rich nature makes it highly susceptible to electrophilic substitution, often leading to a mixture of mono-, di-, and even tri-brominated products.[1] This lack of selectivity complicates purification and reduces the yield of the desired product. This guide will equip you with the knowledge to control your indole bromination reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my indole bromination resulting in multiple products?
A1: The high electron density of the indole ring, particularly at the C3 position, makes it highly reactive towards electrophiles like bromine.[2] Direct bromination with elemental bromine (Br₂) often leads to a mixture of substitution products because the initial bromination does not sufficiently deactivate the ring to prevent further reaction.[1] The reaction can produce di- and tri-brominated indoles, and in some cases, 2,3-dibromoindole is a common byproduct when using molecular bromine.[1]
Q2: What are the most common byproducts I should expect?
A2: Besides the desired monobrominated indole, you can expect to see:
-
Di- and tri-brominated indoles: These are the most common over-reaction products.[1]
-
Oxindole byproducts: When using N-Bromosuccinimide (NBS) in the presence of water or in solvents like tert-butanol, the formation of oxindoles, such as 3-bromooxindoles and 3,5-dibromooxindole-3-acetic acid, can occur.[1][2]
Q3: How can I improve the selectivity for a single bromination?
A3: Achieving high selectivity hinges on controlling the reactivity of both the indole and the brominating agent. Key strategies include:
-
Choice of Brominating Agent: Milder and more selective brominating agents are crucial.[1] While elemental bromine is highly reactive, reagents like N-Bromosuccinimide (NBS), pyridinium bromide perbromide, and dioxane dibromide offer better control.[1]
-
Reaction Conditions: Temperature is a critical parameter. Running the reaction at lower temperatures (e.g., 0°C to -78°C) can significantly enhance selectivity by favoring the kinetically controlled product.[1][3]
-
Protecting Groups: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts, benzoyl) can modulate the ring's reactivity and direct bromination to a specific position.[1][4] For instance, N-benzoylindole reacts with NBS to give a good yield of 3-bromo-N-benzoylindole, which can then be deprotected.[1]
-
Solvent Choice: The solvent can influence the reaction's outcome. Aprotic solvents like THF, DMF, or CCl₄ are generally preferred to avoid the formation of oxindole byproducts when using NBS.[1]
Q4: My desired brominated indole seems to be unstable. Is this common?
A4: Yes, some brominated indoles can be unstable. For example, 3-bromoindole derivatives have been observed to decompose at room temperature and may require storage at low temperatures (e.g., 4°C) for short periods.[5] If you suspect your product is degrading, it is advisable to use it in the subsequent reaction step as quickly as possible after purification.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during indole bromination.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Excessive Di- and Tri-brominated Byproducts | 1. Excessive brominating agent: Using a significant excess of the brominating agent will drive the reaction towards multiple substitutions. 2. High reaction temperature: Higher temperatures provide the activation energy for subsequent brominations.[3] 3. Highly reactive brominating agent: Elemental bromine (Br₂) is often too reactive for selective monobromination of indoles.[1] 4. Unprotected indole nitrogen: The N-H proton can be abstracted, increasing the electron density of the ring and promoting further reaction. | 1. Stoichiometry Control: Use a stoichiometric amount (1.0 equivalent) or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Temperature Control: Perform the reaction at a lower temperature. For many indole brominations, 0°C or colder is recommended to improve selectivity.[1][3] 3. Change Reagent: Switch to a milder brominating agent like N-Bromosuccinimide (NBS) or pyridinium bromide perbromide.[1] 4. N-Protection: Protect the indole nitrogen with a suitable group (e.g., Boc, Ts) to decrease the ring's reactivity.[1] |
| Formation of Oxindole Byproducts | 1. Presence of water with NBS: The reaction of indoles with NBS in aqueous media can lead to the formation of oxindoles.[1][2] 2. Reaction with NBS in tert-butanol: This specific solvent can facilitate the formation of 3-bromooxindoles.[1] | 1. Use Anhydrous Conditions: To avoid oxindole formation, use anhydrous aprotic solvents such as THF, DMF, or CCl₄ for the bromination reaction with NBS.[1] |
| Poor Regioselectivity (e.g., mixture of C2, C3, C5-brominated isomers) | 1. Substituent Effects: The electronic nature of substituents on the indole ring can direct bromination to different positions.[6][7] 2. Reaction Mechanism: The reaction can proceed through different pathways (electrophilic vs. radical) depending on the conditions, leading to different isomers.[8] 3. N-Protection: The choice of N-protecting group can influence the regioselectivity.[4] | 1. Analyze Substituent Effects: Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. Consider the directing effects of your specific substituents.[6][7] 2. Control Reaction Pathway: For NBS brominations, the absence of a radical initiator favors electrophilic substitution (typically at C2 or C3), while the presence of an initiator like AIBN can promote radical bromination at an alkyl side chain.[8] 3. Strategic N-Protection: The steric and electronic properties of the N-protecting group can be used to control the position of bromination.[4] |
| Difficulty in Purifying the Product | 1. Similar Polarity of Products: Over-brominated byproducts often have polarities very similar to the desired monobrominated product, making separation by column chromatography challenging. 2. Product Degradation on Silica Gel: Some indole derivatives are sensitive to the acidic nature of standard silica gel.[1] | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Thin-layer chromatography (TLC) should be used to find an optimal eluent system that gives good separation between the spots. An Rf value of 0.2-0.3 for the target compound is often a good starting point.[1] 2. Alternative Stationary Phase: If degradation is observed on silica gel, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1] Running the column quickly can also minimize contact time and potential degradation.[1] |
Visualizing the Reaction Pathway: Electrophilic Bromination of Indole
The following diagram illustrates the generally accepted mechanism for the electrophilic bromination of indole at the C3 position.
Caption: Proposed mechanism for the electrophilic bromination of indole.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments aimed at achieving selective indole bromination.
Protocol 1: Selective Monobromination of Indole at C3 using NBS
This protocol is a general guideline for the selective monobromination of an unprotected indole at the C3 position using N-Bromosuccinimide.
Materials:
-
Indole derivative
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the indole derivative (1.0 eq.) in anhydrous THF or DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of NBS: Slowly add a solution of NBS (1.05 eq.) in anhydrous THF or DMF dropwise to the cooled indole solution over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Bromination of an N-Protected Indole
This protocol describes the bromination of an N-protected indole, which can alter the regioselectivity of the reaction.
Materials:
-
N-protected indole derivative (e.g., N-Boc-indole)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected indole (1.0 eq.) in anhydrous CCl₄ or DCM.
-
Addition of NBS: Add NBS (1.05 eq.) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Visualizing the Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in indole bromination.
Caption: A decision-making workflow for troubleshooting indole bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Tailing and Broadening in HPLC Analysis of 3-Bromo-1H-indole
Welcome to the technical support center for the HPLC analysis of 3-Bromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically peak tailing and broadening. Our approach is rooted in a deep understanding of chromatographic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, an indole derivative with a basic nitrogen, is most frequently caused by secondary interactions with the stationary phase.[1][2] The primary culprit is the interaction between the basic indole nitrogen and residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3][4] These silanol groups can become ionized (Si-O⁻) at mobile phase pH values above 3, leading to strong electrostatic interactions with the protonated form of this compound.[4][5][6] This results in a mixed-mode retention mechanism (hydrophobic and ion-exchange), where a portion of the analyte is more strongly retained, causing the characteristic tailing.[1][5]
Other contributing factors can include:
-
Column Contamination: Accumulation of impurities on the column can create active sites for unwanted interactions.[7]
-
Column Degradation: The formation of a void at the column inlet or degradation of the stationary phase can lead to peak distortion.[8][9][10]
-
Improper Mobile Phase pH: A mobile phase pH close to the pKa of this compound can result in the co-existence of both ionized and unionized forms, leading to peak distortion.[11][12]
Q2: How does peak broadening differ from peak tailing, and what are its primary causes?
While peak tailing is an issue of peak asymmetry, peak broadening (or band broadening) refers to an increase in the peak width, which can lead to decreased resolution and sensitivity.[7] While the two can be related, broadening is often a result of extra-column effects or a loss of column efficiency.
Common causes of peak broadening include:
-
Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter, as well as poorly made connections, can cause the analyte band to spread before it reaches the detector.[10][13][14]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to broadened, and often fronting, peaks.[7][9][15]
-
High Detector Time Constant: An improperly set detector time constant can result in the electronic smoothing of the peak, making it appear broader.[14]
-
Column Inefficiency: A poorly packed or old column will exhibit reduced efficiency, leading to broader peaks.[7]
Q3: Can my sample preparation be the source of my peak shape problems?
Absolutely. Improper sample preparation can significantly impact your chromatography. Key considerations include:
-
Sample Solvent: The solvent used to dissolve your this compound sample should be as weak as, or weaker than, your mobile phase.[16] Injecting a sample in a much stronger solvent can cause peak distortion, including broadening and splitting.[17]
-
Sample Concentration: Overly concentrated samples can lead to column overload and peak distortion.[9][16] If you suspect this, diluting your sample is a simple and effective diagnostic step.[13]
-
Sample Filtration: Failure to filter your sample can introduce particulate matter that may block the column frit, leading to an increase in backpressure and distorted peak shapes.[16][18]
In-Depth Troubleshooting Guides
Guide 1: Addressing Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing. The underlying principle is to minimize the secondary ionic interactions between the basic this compound and acidic silanol groups on the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
The goal here is to alter the ionization states of either the analyte or the stationary phase to prevent unwanted interactions.
-
Protocol 1.1: Lowering Mobile Phase pH
-
Protocol 1.2: Employing Mobile Phase Additives
Step 2: Column Evaluation
If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.
-
Protocol 2.1: Use of a Base-Deactivated Column
-
Rationale: Modern HPLC columns are often "end-capped" or "base-deactivated." End-capping involves a secondary silylation process to cover many of the residual silanol groups.[22] Columns with hybrid particle technology (organo-silica) or charged surface modifications also show improved peak shape for basic compounds.[1][10][23]
-
Procedure:
-
Switch to a column specifically designed for the analysis of basic compounds. Look for columns labeled as "base-deactivated," "high-purity silica," or those with hybrid particle technology.[1]
-
Always flush a new column according to the manufacturer's instructions before use.
-
-
Step 3: Instrument Check
If tailing is observed for all peaks, not just the basic ones, the issue is likely instrumental.
-
Protocol 3.1: Minimizing Extra-Column Volume
-
Rationale: Dead volume in the system can cause peak tailing and broadening, which is often more pronounced for early eluting peaks.[13]
-
Procedure:
-
Check all fittings and connections between the injector, column, and detector to ensure they are properly seated.
-
Use tubing with the smallest possible internal diameter and length.
-
Ensure that the ferrule is correctly positioned on the tubing.[14]
-
-
Guide 2: Mitigating Peak Broadening
Peak broadening reduces resolution and sensitivity. This guide focuses on identifying and correcting the common causes of this issue.
Troubleshooting Flowchart for Peak Broadening
Caption: A systematic approach to troubleshooting peak broadening.
Step 1: Check for Sample Overload
-
Protocol 1.1: Diagnosing and Correcting Mass and Volume Overload
-
Rationale: Exceeding the column's capacity, either by injecting too much analyte (mass overload) or too large a volume (volume overload), is a common cause of peak broadening and fronting.[9][13]
-
Procedure:
-
To check for mass overload: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.[13]
-
To check for volume overload: Reduce the injection volume.[13][14] As a general rule, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.[15]
-
-
Step 2: Check Instrument Settings
-
Protocol 2.1: Optimizing Detector Settings
-
Rationale: The detector's data collection rate must be fast enough to capture the peak profile accurately. A slow data collection rate can artificially broaden the peak.[14]
-
Procedure:
-
Consult your detector's manual to optimize the data collection rate (in Hz or points/second) for your peak widths. A good starting point is to have 15-20 data points across the peak.
-
-
Step 3: Evaluate Column Health
-
Protocol 3.1: Column Flushing and Regeneration
-
Rationale: Contamination can build up on the column, leading to a loss of efficiency and broader peaks.[7]
-
Procedure:
-
Flush the column with a strong solvent to remove strongly retained contaminants. For a reversed-phase column, this could involve washing with 100% acetonitrile or methanol.[24]
-
If you suspect a blocked frit, back-flushing the column (if the manufacturer allows) can sometimes resolve the issue.[25] If these steps do not improve performance, the column may need to be replaced.[10]
-
-
Data Summary and Key Parameters
| Issue | Potential Cause | Key Parameters to Check/Adjust | Recommended Action |
| Peak Tailing | Secondary Silanol Interactions | Mobile Phase pH, Mobile Phase Additives | Lower pH to 2.5-3.0 with a buffer or add a competing base like TEA.[1][13][19] |
| Column Chemistry | Stationary Phase Type | Use a base-deactivated, end-capped, or hybrid particle column.[1][10] | |
| Extra-Column Volume | Tubing, Fittings | Minimize tubing length and internal diameter; ensure proper connections.[13] | |
| Peak Broadening | Column Overload | Sample Concentration, Injection Volume | Dilute the sample or reduce the injection volume.[9][13] |
| Column Contamination/Degradation | Column Backpressure, Peak Efficiency | Flush the column with a strong solvent; if unresolved, replace the column.[9][24] | |
| Instrumental Effects | Detector Data Rate, Flow Rate | Optimize the data collection rate; ensure a stable and appropriate flow rate.[7][14] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. mastelf.com [mastelf.com]
- 10. uhplcs.com [uhplcs.com]
- 11. moravek.com [moravek.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. labcompare.com [labcompare.com]
- 14. agilent.com [agilent.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 17. silicycle.com [silicycle.com]
- 18. mastelf.com [mastelf.com]
- 19. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. shodexhplc.com [shodexhplc.com]
- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 24. agilent.com [agilent.com]
- 25. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Validation & Comparative
A Senior Application Scientist's Guide to Brominating Agents in Indole Synthesis: A Comparative Analysis of NBS and Br₂
For researchers, scientists, and professionals in drug development, the synthesis of brominated indoles represents a critical step in the creation of numerous pharmacologically active compounds. The strategic introduction of a bromine atom onto the indole scaffold can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity. However, the indole nucleus, a π-excessive heteroaromatic system, presents unique challenges in achieving regioselective bromination. The choice of brominating agent is paramount, dictating not only the position of substitution but also the reaction's efficiency, safety, and scalability.
This guide provides an in-depth comparison of the two most common brominating agents used in indole synthesis: N-Bromosuccinimide (NBS) and elemental bromine (Br₂). We will delve into the mechanistic underpinnings of their reactivity, provide supporting experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Fundamental Reactivity of the Indole Nucleus
The chemistry of indole is dominated by electrophilic aromatic substitution. The pyrrole ring is significantly more electron-rich than the fused benzene ring, making it the primary site for electrophilic attack.[1] The C3 position is overwhelmingly the most reactive site, estimated to be 10¹³ times more reactive than a position on benzene.[2] This preference is dictated by the superior stability of the Wheland intermediate formed upon attack at C3, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[1][3]
Caption: Mechanism of electrophilic substitution on the indole ring.
Workhorse Reagents: A Head-to-Head Comparison
The selection of a brominating agent hinges on a balance of reactivity, selectivity, safety, and practicality. NBS and Br₂ sit at different ends of this spectrum.
N-Bromosuccinimide (NBS): The Controlled and Selective Choice
N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than liquid bromine. It is widely regarded as a milder source of electrophilic bromine and is often the reagent of choice for achieving high regioselectivity.[4]
-
Mechanism and Reactivity : In polar solvents, NBS serves as a source of Br⁺ for electrophilic substitution. For the bromination of the indole ring, the reaction proceeds via an electrophilic pathway.[5] It is crucial to distinguish this from allylic or benzylic brominations where NBS acts as a source of bromine radicals under UV irradiation or in the presence of a radical initiator.[6][7]
-
Regioselectivity : For unsubstituted indoles, NBS typically affords the 3-bromoindole with high selectivity.[5] Its milder nature minimizes the risk of over-bromination or polymerization that can plague reactions with more aggressive reagents. This controlled reactivity is its primary advantage.
-
Advantages :
-
Disadvantages :
-
Higher cost compared to Br₂.
-
Lower atom economy.
-
Can initiate radical pathways if not used under appropriate conditions.[6]
-
Elemental Bromine (Br₂): The Powerful and Cost-Effective Powerhouse
Elemental bromine is a dense, reddish-brown fuming liquid. It is a powerful, inexpensive, and highly reactive electrophile. While its reactivity is an asset for difficult substrates, it can be a significant liability with electron-rich systems like indole.
-
Mechanism and Reactivity : As a potent electrophile, Br₂ reacts vigorously with indole. This reaction is highly exothermic and, if uncontrolled, often leads to a mixture of polybrominated products and polymeric tars.[9]
-
Regioselectivity : Direct bromination of indole with Br₂ is notoriously difficult to control and often unselective.[10] To achieve desired outcomes, its reactivity must be tamed. This is typically accomplished by:
-
Low Temperatures : Running the reaction at 0°C or below slows the rate of reaction.[11][12]
-
Complexation : Using Br₂ in combination with a Lewis base like pyridine or dioxane. Reagents such as pyridinium bromide perbromide are crystalline solids that release Br₂ slowly, offering much greater control and leading to clean C3-bromination.[9]
-
Protecting Groups : To target the benzene ring (e.g., the C5 position), the more reactive pyrrole ring must first be deactivated. This is a common strategy where the C2 and N1 positions are protected before bromination.[11][12][13]
-
-
Advantages :
-
Low cost and high availability.
-
High atom economy.
-
-
Disadvantages :
Data Presentation: Comparative Summary
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Physical State | White/off-white crystalline solid[7] | Dense, fuming reddish-brown liquid[18] |
| Handling & Safety | Irritant and oxidizer; handle with care.[8][19] | Highly toxic, corrosive, severe burn hazard; requires fume hood and specialized PPE.[14][15][17] |
| Reactivity | Mild to moderate electrophile. | Strong, aggressive electrophile. |
| Typical Regioselectivity | High for C3 position on unsubstituted indole.[5] | Low; requires strict control (low temp, complexation) to achieve C3 selectivity.[9] Often leads to mixtures.[10] |
| Cost | Higher | Lower |
| Common Solvents | THF, DMF, CH₂Cl₂, CCl₄ | Pyridine, Dioxane, Acetic Acid, CH₂Cl₂ |
Strategic Bromination: A Guide to Regiocontrol
Achieving the desired bromoindole isomer requires a clear synthetic strategy.
-
Targeting C3 (The Kinetic Product) : This is the default and most accessible position. For a clean and reliable synthesis, NBS is the preferred reagent. Alternatively, a controlled bromine source like pyridinium bromide perbromide in pyridine at low temperature provides excellent results.[9]
-
Targeting the Benzene Ring (e.g., C5) : Direct bromination on the benzene ring is not feasible without first deactivating the highly nucleophilic pyrrole ring. A robust and well-documented strategy involves a multi-step sequence to install the bromine at the C5 position.[11][12][13]
Caption: Strategy for C5 bromination via pyrrole ring protection.
Experimental Protocols
The following protocols are illustrative examples grounded in published literature. All operations should be performed in a well-ventilated chemical fume hood with appropriate PPE.
Protocol 1: Synthesis of 3-Bromoindole via Pyridinium Bromide Perbromide
This method provides a controlled way to generate 3-bromoindole, avoiding the hazards of handling pure Br₂.[9]
-
Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve indole (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of indole).
-
Cooling : Cool the solution to 0-2°C in an ice-water bath.
-
Reagent Addition : In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in anhydrous pyridine. Add this solution dropwise to the cooled indole solution over 30 minutes, ensuring the internal temperature does not rise above 2°C.
-
Reaction : Stir the reaction mixture at 0-2°C for an additional 1-2 hours.
-
Workup : Pour the reaction mixture into a separatory funnel containing cold diethyl ether and wash sequentially with cold dilute HCl (to remove pyridine), cold dilute NaOH, and finally with water.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by recrystallization from n-heptane to yield 3-bromoindole as a solid (yields typically >60%).[9]
Protocol 2: Synthesis of 5-Bromoindole via a Protection-Bromination-Deprotection Sequence
This protocol demonstrates the strategic approach required to functionalize the benzene ring.[11][12][13]
-
Protection (Step 1 & 2) :
-
Bromination (Step 3) :
-
Dissolve the N-acetylated intermediate in water and cool to 0-5°C in an ice-salt bath.
-
Add elemental bromine (Br₂) (1.0 eq) dropwise with vigorous stirring, maintaining the temperature below 5°C.[11][12]
-
Stir for 1 hour at 0-5°C, then allow to warm to room temperature.
-
Quench excess bromine by adding an aqueous solution of sodium bisulfite.
-
-
Deprotection (Step 4) :
-
Isolation : The 5-bromoindole product will precipitate from the basic solution. Collect the solid by vacuum filtration, wash thoroughly with water, and air dry. Recrystallization from ethanol/water can be performed for further purification (overall yields reported around 60%).[11]
Decision-Making Workflow for Indole Bromination
To aid in selecting the appropriate methodology, the following decision tree can be used.
Caption: Workflow for selecting a bromination agent and strategy.
Conclusion
The successful synthesis of a specific bromoindole isomer is a testament to a chemist's understanding of reactivity and strategic control. N-Bromosuccinimide stands out as the superior reagent for the direct, selective synthesis of 3-bromoindoles, offering a safer and more controlled reaction profile. In contrast, elemental bromine , while cost-effective, is a hazardous and highly reactive agent whose utility in indole chemistry is best realized within carefully controlled protocols, particularly in multi-step sequences involving protecting groups to direct substitution to the benzene ring. By weighing the trade-offs between reactivity, selectivity, safety, and cost, researchers can confidently select the optimal brominating agent to advance their synthetic campaigns.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 6. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 5-Bromo Indole [erowid.org]
- 12. benchchem.com [benchchem.com]
- 13. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 14. science.cleapss.org.uk [science.cleapss.org.uk]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 16. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 17. tatachemicals.com [tatachemicals.com]
- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 19. fishersci.dk [fishersci.dk]
A Comparative Guide to the Spectroscopic Analysis for the Structural Confirmation of 3-Bromo-1H-indole
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates and final compounds is a cornerstone of scientific rigor and preclinical development. 3-Bromo-1H-indole is a key heterocyclic motif, serving as a versatile building block in the synthesis of a multitude of pharmacologically active agents. Its precise structural characterization is, therefore, not merely a procedural step but a critical determinant of a research project's success. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for the structural elucidation of this compound, supplemented with insights into alternative and complementary analytical methodologies.
The Imperative of Multi-faceted Spectroscopic Analysis
A single spectroscopic technique, while informative, rarely provides the definitive evidence required for absolute structural confirmation. It is the synergistic interpretation of data from multiple analytical platforms that builds a robust and irrefutable structural assignment. The primary techniques employed for the structural elucidation of small organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods probes different aspects of the molecule's constitution, and their combined data provides a comprehensive structural picture.
Primary Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is dictated by the sample's solubility.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer.
-
Data Acquisition: A one-dimensional carbon spectrum is acquired, usually with proton decoupling to simplify the spectrum to a series of singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.
Table 1: Summary of Expected NMR Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (δ) in ppm | Interpretation |
| ¹H NMR | ~8.1 (br s, 1H, N-H), ~7.7-7.2 (m, 5H, Ar-H & C2-H) | The broad singlet for the N-H proton is characteristic. The aromatic protons and the C2-H proton will appear as a multiplet in the downfield region. |
| ¹³C NMR | ~136, ~128, ~125, ~123, ~121, ~120, ~112, ~93 | Eight distinct carbon signals are expected. The C3 carbon bearing the bromine atom will be significantly shielded, appearing at a lower chemical shift (~93 ppm). |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups.
Table 2: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| ~3400 | N-H stretch | Confirms the presence of the indole N-H group.[1] |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the aromatic benzene ring.[1] |
| ~1600-1450 | C=C aromatic ring stretch | Further evidence for the aromatic system.[1] |
| ~750-700 | C-Br stretch | Suggests the presence of a carbon-bromine bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern offers additional structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which causes fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 195/197 | Molecular ion peak (M⁺). The characteristic 1:1 isotopic pattern for bromine is a definitive indicator of its presence.[2][3] |
| 116 | Loss of Br radical from the molecular ion ([M-Br]⁺). |
| 89 | Loss of HCN from the [M-Br]⁺ fragment. |
Comparative Analysis of Primary Spectroscopic Techniques
| Technique | Strengths | Limitations | Role in Structural Confirmation |
| NMR (¹H & ¹³C) | Provides detailed information about the carbon-hydrogen framework and connectivity. | Lower sensitivity, requires larger sample amounts, and can be time-consuming. | Foundational for determining the core structure and isomer identification. |
| IR | Fast, simple, and excellent for identifying functional groups. | Provides limited information about the overall molecular structure. | Confirmatory for the presence of key functional groups (e.g., N-H). |
| MS | High sensitivity, provides molecular weight and formula (HRMS), and fragmentation aids in structural elucidation. | Isomers can have identical molecular weights, and fragmentation can sometimes be complex to interpret. | Essential for confirming the molecular formula and the presence of bromine. |
Alternative and Complementary Analytical Techniques
While the primary spectroscopic methods provide a wealth of information, other techniques can offer definitive structural proof or complementary data, particularly for complex cases or for assessing purity.
2D NMR Spectroscopy: Unraveling Complex Connectivity
For molecules with overlapping signals in the 1D NMR spectra, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity.[4][5][6]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, helping to trace out spin systems.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[4][5]
X-ray Crystallography: The Definitive 3D Structure
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Chromatographic Techniques: Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primarily used for separating components of a mixture and assessing the purity of a compound.[9][10][11] They are essential for ensuring that the sample being analyzed by spectroscopic methods is a single, pure substance.
-
HPLC: A reverse-phase HPLC method with a C18 column is typically suitable for analyzing indole derivatives.[9][10]
-
GC: As a relatively volatile compound, this compound can also be analyzed by GC, often coupled with mass spectrometry (GC-MS).[11]
Integrated Analytical Workflow for Structural Confirmation
A robust and self-validating approach to the structural confirmation of this compound involves an integrated workflow that leverages the strengths of multiple techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
A Comparative Analysis of the Biological Activity of 3-Bromo-1H-indole and Other Halogenated Indoles: A Guide for Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Among the various modifications of the indole ring, halogenation has emerged as a powerful strategy to modulate the physicochemical properties and enhance the therapeutic potential of these compounds. This guide provides a comprehensive comparative study of the biological activity of 3-Bromo-1H-indole versus other halogenated indoles, with a focus on their antimicrobial and anticancer properties. By delving into experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical space of halogenated indoles for the discovery of novel therapeutics.
The Influence of Halogenation on the Biological Profile of Indoles
Halogen atoms, through their unique electronic and steric properties, can profoundly influence the biological activity of a parent molecule. In the context of the indole ring system, the position and nature of the halogen substituent are critical determinants of the resulting pharmacological profile. The introduction of a halogen can alter a compound's lipophilicity, membrane permeability, metabolic stability, and binding affinity to biological targets.
This guide will focus on indoles halogenated at the C3-position, a site that is often crucial for biological activity. We will compare the effects of bromine with other halogens—fluorine, chlorine, and iodine—on the antimicrobial and anticancer efficacy of the indole scaffold.
Comparative Biological Activity: A Data-Driven Analysis
To provide an objective comparison, the following sections summarize the available quantitative data on the antimicrobial (Minimum Inhibitory Concentration - MIC) and anticancer (Half-maximal Inhibitory Concentration - IC50) activities of this compound and its halogenated analogs. It is important to note that the data presented is a synthesis from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
Halogenated indoles have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The nature of the halogen at the C3 position can significantly impact the potency and spectrum of this activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 3-Halogenated Indoles
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference(s) |
| This compound | 125 | >125 | 125 | [1] |
| 3-Chloro-1H-indole | 100 - 200 | >200 | N/A | [2] |
| 3-Iodo-1H-indole | 50 - 100 | >200 | N/A | [2] |
| Indole (unsubstituted) | >500 | >500 | >500 | [2] |
Note: "N/A" indicates that data was not available in the cited sources. The MIC values are indicative and may vary between different strains and testing methodologies.
From the available data, it is evident that halogenation at the C3 position generally enhances the antimicrobial activity of the indole core. While direct comparative data for all four halogens against the same panel of microbes is limited, some structure-activity relationships can be inferred. For instance, against Vibrio parahaemolyticus, 4-chloroindole and 4-iodoindole have shown potent activity, with 4-chloroindole exhibiting a MIC of 50 µg/mL[2]. This suggests that both the type of halogen and its position on the indole ring are crucial. Studies on other halogenated indole derivatives have also shown that bromo- and chloro-substitutions are beneficial for antibacterial and antifungal activities[3][4][5].
Anticancer Activity
The anticancer potential of halogenated indoles is a rapidly growing area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
Table 2: Comparative Anticancer Activity (IC50, µM) of 3-Halogenated Indoles and Derivatives
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference(s) |
| 3-(2-Bromoethyl)-indole | N/A | 5 | 12.5 | [6] |
| 5-Bromo-indole derivative | 0.10 (MCF-7/Topo) | N/A | N/A | [4] |
| 5-Chloro-indole derivative | >87% viability at 50 µM | 29 nM (GI50) | >87% viability at 50 µM | [5] |
| 5-Iodo-3-[(3',5'-dibromo-4'-hydroxyphenyl)methylene]-2-indolinone (GW5074) | N/A | N/A | N/A (Neuroprotective) | [7] |
The anticancer data further underscores the importance of the halogen substituent. For example, a 5-bromo-indole derivative showed potent activity against multi-drug resistant breast cancer cells[4]. Interestingly, halogenated indoles have also been found to exhibit enhanced cytotoxicity against various cancer cell lines, with some derivatives showing sub-micromolar efficacy[8][9][10]. The presence of bromine or chlorine atoms is often associated with potent anticancer effects[11].
Mechanistic Insights: Unraveling the Pathways of Action
The biological activities of halogenated indoles are underpinned by their ability to modulate key cellular signaling pathways. While the precise mechanisms can vary depending on the specific compound and cellular context, several key pathways have been implicated.
Induction of Oxidative Stress and DNA Damage
One of the proposed mechanisms for the antimicrobial and anticancer activity of halogenated indoles is the induction of reactive oxygen species (ROS). The resulting oxidative stress can lead to damage of cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.
Inhibition of Key Enzymes and Signaling Pathways
Halogenated indoles have been shown to interact with and inhibit the function of various enzymes that are critical for cell survival and proliferation. In cancer cells, these compounds have been reported to modulate signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.
Indole compounds, including their halogenated derivatives, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival[1][9][12]. By inhibiting key components of this pathway, such as Akt, halogenated indoles can suppress the growth of cancer cells and induce apoptosis. Similarly, the MAPK signaling pathway, which is also crucial for cell proliferation and survival, is another potential target of these compounds[12][13][14]. The differential effects of various halogens on the inhibition of these pathways represent an important area for future research.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the halogenated indoles in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the test microorganism overnight and then dilute the culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Further dilute the standardized inoculum to the final desired concentration for the assay (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[7][8].
MTT Assay for Anticancer Cytotoxicity (IC50) Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the halogenated indoles in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm[10].
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and other halogenated indoles. The available data strongly suggests that halogenation, particularly with bromine and chlorine, is a promising strategy for enhancing the antimicrobial and anticancer properties of the indole scaffold. The position of the halogen on the indole ring is also a critical determinant of biological activity.
While this guide synthesizes the current knowledge, it also highlights the need for more direct comparative studies. Future research should focus on the systematic evaluation of a series of 3-halogenated indoles (F, Cl, Br, I) against a standardized panel of microbial strains and cancer cell lines. Such studies will provide a clearer understanding of the structure-activity relationships and enable a more rational design of novel halogenated indole-based therapeutics. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways that are differentially modulated by each halogenated analog. The continued exploration of this fascinating class of compounds holds great promise for the development of the next generation of antimicrobial and anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment: Quantitative NMR as a Primary Method for Synthesized 3-Bromo-1H-indole
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical and materials science, the precise characterization of synthesized molecules is not merely a procedural step but the bedrock of reliable research and development. For intermediates like 3-Bromo-1H-indole, a versatile scaffold in medicinal chemistry, ensuring high purity is paramount to the integrity of subsequent synthetic steps and the validity of biological assays.[1] This guide provides an in-depth comparison of analytical techniques for purity assessment, focusing on the unique advantages of quantitative ¹H NMR (qNMR) as a primary, orthogonal method against traditional chromatographic approaches like HPLC and GC.
Quantitative NMR stands apart because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][3][4] This fundamental principle allows for the determination of a compound's purity against a certified internal standard without the need for analyte-specific calibration curves, establishing qNMR as a primary ratio method recognized by pharmacopeias and regulatory bodies.[5][6][7] Unlike chromatographic techniques that measure a relative response, qNMR provides a direct and absolute measure of purity, offering a more complete and trustworthy profile of a synthesized compound.
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination depends on the properties of the analyte and the potential impurities. For this compound, a solid at room temperature, here is how the most common methods compare:
| Technique | Principle | Applicability to this compound | Strengths | Limitations |
| qNMR | Universal detection of NMR-active nuclei (¹H). Signal area is directly proportional to molar concentration.[8] | Excellent. The compound is highly soluble in common deuterated solvents and possesses distinct proton signals for quantification. | Provides absolute purity value against a certified standard.[9] Simultaneously quantifies and provides structural information. Non-destructive. Orthogonal to chromatographic purification methods.[10] | Lower sensitivity for trace impurities compared to chromatography. Potential for signal overlap in complex mixtures. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11][12] | Very Good. As a non-volatile solid, it is well-suited for reverse-phase HPLC analysis.[13][14] | High sensitivity for detecting trace impurities. Excellent resolution for separating closely related isomers and byproducts. | Purity is often reported as "% area" which is not absolute. Requires reference standards for accurate quantification of each impurity. May not detect non-UV active impurities. |
| GC | Separation of volatile and thermally stable compounds in a gaseous mobile phase.[11][15] | Moderate. While feasible, it requires high temperatures that could lead to the degradation of the indole ring. | High resolution and speed for analyzing volatile impurities like residual solvents. | Not suitable for non-volatile or thermally labile impurities.[12] Risk of on-column degradation can lead to inaccurate purity assessment. |
Quantitative Data Synopsis
The following table presents a hypothetical but realistic comparison of purity assessment results for a synthesized batch of this compound, illustrating the insights gained from each technique.
| Method | Purity (%) | Precision (RSD, n=3) | Key Findings & Interpretations |
| ¹H-qNMR | 98.6% | 0.2% | Absolute purity determined against a certified maleic acid standard. Detected and quantified 0.8% residual ethyl acetate and 0.6% of an unidentified aromatic impurity. Water content was negligible. |
| HPLC (UV, 254 nm) | 99.5% (Area %) | 0.1% | High purity based on UV-active species. The main peak accounts for 99.5% of the total integrated area. Two minor impurities were detected but could not be identified or quantified without standards. |
| GC-FID | 99.8% (Area %) | 0.3% | Indicated high purity with respect to volatile components. Did not detect the non-volatile aromatic impurity identified by qNMR. A minor peak corresponding to residual starting material was observed. |
Workflow for Purity Determination by Quantitative NMR
The following diagram outlines the logical flow of the qNMR experiment, emphasizing the critical steps that ensure accuracy and reproducibility.
Caption: A flowchart of the ¹H-qNMR workflow for absolute purity determination.
Experimental Protocol: Assessing this compound Purity via ¹H-qNMR
This protocol is designed to be a self-validating system, where the rationale behind each step ensures the trustworthiness of the final result.
Rationale and Selection of Materials
-
Analyte: Synthesized this compound.
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, Purity ≥ 99.5%).
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for both the indole analyte and the polar maleic acid standard, ensuring sample homogeneity which is critical for accurate quantification.[2]
-
Step-by-Step Sample Preparation
-
Using a calibrated analytical balance with a readability of at least 0.01 mg, accurately weigh approximately 15 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the exact weight (m_IS).
-
To the same vial, add approximately 20 mg of the synthesized this compound. Record the exact weight (m_Analyte).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any undissolved particulates.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition (400 MHz Spectrometer or higher)
The trustworthiness of qNMR data is directly dependent on acquisition parameters that ensure uniform signal response.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).
-
Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Set Key Quantitative Parameters:
-
Relaxation Delay (D1): Set to 30 seconds.
-
Causality: This long delay (D1) should be at least 5 times the longest T1 relaxation time of any proton being quantified.[5] A sufficiently long D1 ensures all protons fully relax back to equilibrium before the next pulse, preventing signal saturation and ensuring that the integrated area is directly proportional to the number of nuclei.[17]
-
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (NS): Set to 16 or 32.
-
Causality: Co-adding multiple scans increases the signal-to-noise ratio (S/N), which is essential for precise integration. A target S/N of >250:1 for the signals of interest is recommended for high accuracy.[18]
-
-
-
Acquire the Free Induction Decay (FID).
Data Processing and Purity Calculation
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) and perform a Fourier Transform.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Manually apply baseline correction across the entire spectrum, ensuring a flat and level baseline.
-
Causality: Automated phase and baseline correction routines can introduce significant errors in integration. Manual correction is critical for achieving high accuracy.[19]
-
-
Integrate the following well-resolved signals:
-
Analyte Signal (I_Analyte): Select a non-overlapping proton signal from this compound. For instance, the proton at the C2 position.
-
Internal Standard Signal (I_IS): Integrate the singlet from the two vinylic protons of maleic acid.
-
-
Calculate the Purity (P_Analyte): Use the following formula, which accounts for the weights, molecular weights, and number of protons for both the analyte and the standard.[10][19]
P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_Analyte = 1 for C2-H; N_IS = 2 for maleic acid)
-
MW: Molecular weight (this compound = 196.04 g/mol ; Maleic Acid = 116.07 g/mol )
-
m: Mass in mg
-
P_IS: Purity of the internal standard (e.g., 99.8%)
-
Conclusion
While HPLC and GC are indispensable tools for purity analysis, particularly for detecting trace impurities and for orthogonal confirmation, ¹H-qNMR offers a distinct and powerful advantage: the ability to provide a direct, absolute purity value with a single, non-destructive experiment.[9] Its foundation in a primary physical principle, where signal intensity is directly proportional to the number of nuclei, makes it an exceptionally trustworthy method for characterizing key synthetic intermediates like this compound.[20] By incorporating qNMR into the analytical workflow, researchers and drug development professionals can achieve a more complete and accurate understanding of their synthesized materials, ensuring higher quality and greater confidence in their scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. youtube.com [youtube.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usp.org [usp.org]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. ijpsonline.com [ijpsonline.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
A Comparative Guide to the Definitive Structure Elucidation of 3-Bromo-1H-Indole Derivatives: The Unambiguous Power of X-ray Crystallography
Introduction: The Imperative for Absolute Structural Certainty
The 3-bromo-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are precursors to a wide array of biologically active compounds, including potential antitumor and antibacterial agents.[1] In drug development, an unambiguous understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental requirement. The precise arrangement of atoms dictates molecular interactions, binding affinities to biological targets, and ultimately, therapeutic efficacy and safety.
While several analytical techniques provide structural clues, they often leave room for ambiguity, particularly concerning isomerism and the exact spatial orientation of substituents. This guide provides a comparative analysis of common structural elucidation techniques, establishing why single-crystal X-ray crystallography stands as the gold standard for the definitive, absolute assignment of this compound derivative structures. We will delve into the causality behind experimental choices and provide a field-proven, self-validating protocol for obtaining a high-resolution crystal structure.
The Analytical Toolbox: A Comparative Overview
The structural characterization of a novel compound is a puzzle solved by assembling evidence from multiple techniques. While each provides valuable information, they are not all created equal in their power of definition.
-
Mass Spectrometry (MS): The first step is often to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming the presence of one bromine atom through its characteristic isotopic pattern. However, MS cannot distinguish between isomers (e.g., 3-bromo- vs. 5-bromo-indole) and provides no information about the 3D structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, one can piece together the carbon-hydrogen framework, establishing atom connectivity. For this compound derivatives, NMR can confirm the substitution pattern. However, it has limitations:
-
Conformational Ambiguity: NMR provides a time-averaged structure of the molecule in solution.[3] Flexible molecules may exist in multiple conformations, and the observed NMR data represent an average of these states.
-
Stereochemical Challenges: While advanced NMR techniques (like NOESY) can provide information on through-space proximity, unambiguously determining absolute stereochemistry in chiral molecules can be challenging or impossible without reference compounds.
-
Solid-State In-applicability: The solution-state structure may differ significantly from the solid-state conformation, which is often more relevant for understanding crystal packing and physical properties.
-
-
Single-Crystal X-ray Crystallography: This technique provides the ultimate, unambiguous answer to the structural question.[4][5] By measuring the diffraction of X-rays from a single, well-ordered crystal, one can calculate a three-dimensional map of the electron density within the molecule.[6] Its advantages are unparalleled:
-
Absolute Structure: It directly visualizes the precise position of every atom (except, in some cases, hydrogens), revealing bond lengths, bond angles, and torsion angles with high precision.[4][7]
-
Unambiguous Isomer and Stereoisomer Determination: It definitively distinguishes between regioisomers and provides the absolute configuration of chiral centers.
-
Solid-State Conformation and Packing: It reveals how molecules interact with each other in the crystal lattice, providing crucial insights into intermolecular forces like hydrogen bonding, π–π stacking, and halogen bonding.[1][8]
-
The following diagram illustrates the complementary nature of these techniques, culminating in the definitive structural proof provided by X-ray crystallography.
Caption: Logical workflow for structure elucidation.
The Crystallographic Workflow: From Powder to Publication
Obtaining a publication-quality crystal structure is a systematic process. The presence of a bromine atom in this compound derivatives is advantageous, as this "heavy atom" scatters X-rays strongly, which simplifies the initial phase of structure solution.
Experimental Protocol 1: Crystal Growth
Causality: Crystal growth is the most critical and often trial-and-error stage. The goal is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous powder.[9] The choice of solvent is paramount; an ideal solvent will dissolve the compound when hot but not when cold.[9] For indole derivatives, which have both polar (N-H) and nonpolar (aromatic rings) features, solvent mixtures are often effective.[10][11]
Step-by-Step Methodology:
-
Solvent Screening: Begin by testing the solubility of ~5-10 mg of your purified this compound derivative in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) at room temperature and with gentle heating.
-
Slow Evaporation (Primary Method):
-
Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[12]
-
-
Vapor Diffusion (for smaller quantities):
-
Hanging Drop: Dissolve the compound in a small volume (~5-10 µL) of a relatively volatile solvent (S1). Place this drop on a siliconized glass coverslip. In a larger well, place a reservoir of a less volatile solvent (S2) in which the compound is insoluble. Seal the well with the inverted coverslip. The vapor of S2 will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.[12]
-
Sitting Drop: The principle is the same, but the drop containing the compound sits on a pedestal within the sealed well.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense solvent in which it is highly soluble.
-
Carefully layer a less dense, miscible "anti-solvent" (in which the compound is insoluble) on top.[12] Crystals will form at the interface as the solvents slowly mix.
-
Caption: The experimental workflow for X-ray crystallography.
Experimental Protocol 2: Data Collection, Solution, and Refinement
Causality: Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to a focused beam of X-rays.[7] The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This pattern contains all the information needed to reconstruct the electron density map. The refinement process involves building a molecular model into this electron density and adjusting its parameters to best fit the experimental data.
Step-by-Step Methodology:
-
Crystal Mounting: A well-formed crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument will automatically determine the crystal's unit cell parameters and collect a full sphere of diffraction data.[13]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption (especially important for bromine-containing compounds).
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods (facilitated by the heavy bromine atom) to generate an initial electron density map. An initial model of the molecule is then fitted to this map.
-
Structure Refinement: This iterative process uses least-squares algorithms to adjust atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data. The quality of the final structure is assessed using several metrics.
Data Presentation: Interpreting the Results
The final output of a crystallographic experiment is a Crystallographic Information File (CIF) and a set of tables summarizing key structural and refinement parameters. Below is a comparative table of crystallographic data for several published this compound derivatives, illustrating the kind of precise data one can obtain.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | R-factor (R1) | Reference |
| 6-Bromo-1H-indole-3-carboxylic acid | C₉H₆BrNO₂ | Monoclinic | P2₁/c | a = 7.2229 Å, b = 11.874 Å, c = 11.079 Å, β = 108.37° | 0.063 | [14] |
| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | C₂₁H₁₇BrN₂O₄S₂ | Monoclinic | P2₁/c | a = 7.5129 Å, b = 17.4245 Å, c = 16.0988 Å, β = 98.087° | - | [15] |
| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | C₁₆H₁₄BrNO₂S | Monoclinic | P2₁/c | a = 7.979 Å, b = 11.100 Å, c = 17.540 Å, β = 99.04° | - | [1] |
| N,N-bis{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | C₃₆H₂₇Br₂N₃O₆S₃ | Triclinic | Pī | a = 10.222 Å, b = 12.378 Å, c = 16.012 Å, α = 98.06°, β = 102.04°, γ = 101.44° | - | [8] |
Note: R1 is a key indicator of the quality of the structural model; values below 0.07 (or 7%) are generally considered good for small molecules.
Conclusion
For researchers and drug development professionals working with this compound derivatives, ambiguity in molecular structure is a significant liability. While techniques like NMR and mass spectrometry are indispensable for initial characterization, they cannot provide the absolute, high-resolution three-dimensional information required for modern drug design and intellectual property protection. Single-crystal X-ray crystallography is the only technique that delivers an unambiguous, definitive structure.[4] It provides precise measurements of molecular geometry, reveals the subtleties of intermolecular interactions, and offers the ultimate structural validation, making it an essential and powerful tool in the chemical sciences.
References
- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. people.bu.edu [people.bu.edu]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 8. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. pubs.acs.org [pubs.acs.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Bromo-1H-indole: Benchmarking a Novel Electrochemical Approach Against Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. Among the myriad of substituted indoles, 3-Bromo-1H-indole stands out as a versatile intermediate for the synthesis of a wide range of biologically active compounds and functional materials. The C3-position of the indole ring is highly nucleophilic, making it susceptible to electrophilic substitution. However, achieving high regioselectivity and yield, while minimizing the use of hazardous reagents and the formation of byproducts, presents an ongoing challenge.
This guide provides an in-depth comparison of a novel electrochemical approach for the synthesis of this compound against three established literature methods: direct bromination with molecular bromine, bromination with N-bromosuccinimide (NBS), and the use of pyridinium tribromide. By examining the experimental data, mechanistic underpinnings, and green chemistry metrics of each route, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
The Rise of a Greener Approach: Electrochemical Synthesis
In the quest for more sustainable and efficient chemical transformations, electro-organic synthesis has emerged as a powerful tool. A recently developed electrochemical protocol for the C-H bromination of indole offers a compelling alternative to traditional methods, obviating the need for transition metal catalysts and exogenous chemical oxidants.[1] This method leverages the umpolung, or polarity inversion, of the bromide ion at an electrode surface to generate an electrophilic bromine species in situ.
Mechanistic Rationale of Electrochemical Bromination
The proposed mechanism for the electrochemical bromination of indole is elegantly simple. At the anode, bromide ions undergo oxidation to generate a bromine radical cation, which is a potent electrophile. This species then attacks the electron-rich C3 position of the indole ring. Subsequent loss of a proton and an electron regenerates the bromide ion, completing the catalytic cycle. The cathodic reaction involves the reduction of protons to hydrogen gas.
References
The Bromine Advantage: A Comparative Docking Guide to Brominated vs. Non-Brominated Indole Ligands
Introduction: The Strategic Role of Bromination in Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold is a cornerstone, forming the structural basis of numerous bioactive compounds.[1] A critical strategy in optimizing the therapeutic potential of these molecules is halogenation, with bromination, in particular, emerging as a powerful tool to enhance binding affinity and selectivity.[2] This guide provides a comprehensive comparison of brominated and non-brominated indole ligands through the lens of molecular docking, offering researchers and drug development professionals a deeper understanding of the underlying principles and practical methodologies. We will explore the causal relationship between the introduction of a bromine atom and the resulting changes in ligand-protein interactions, supported by established experimental data and in silico protocols.
The enhanced efficacy of brominated compounds is often attributed to the formation of halogen bonds, a noncovalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic counterpart in the protein's active site.[3][4] This interaction, distinct from and sometimes stronger than conventional hydrogen bonds, can significantly influence a ligand's orientation and residence time within the binding pocket, ultimately leading to improved biological activity.[3][5] Studies have demonstrated that brominated indoles exhibit superior anti-inflammatory and anti-cancer properties compared to their non-brominated analogs, underscoring the therapeutic potential of this chemical modification.[6][7]
This guide will dissect the "why" behind these observations, providing a robust framework for conducting and interpreting comparative docking studies.
The Biophysical Rationale: Halogen Bonding vs. Hydrogen Bonding
At the heart of this comparison lies the fundamental difference in the nature of intermolecular forces. While non-brominated indoles primarily rely on hydrogen bonds and hydrophobic interactions to engage with their protein targets, their brominated counterparts can leverage the unique properties of the bromine atom.
A halogen bond is formed when a region of positive electrostatic potential on the halogen atom, known as the σ-hole, interacts with a Lewis base (an electron donor) on the protein, such as a backbone carbonyl oxygen.[3] The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[8] Bromine offers a favorable balance of size, polarizability, and synthetic accessibility, making it a popular choice in drug design.
In contrast, a hydrogen bond involves the sharing of a hydrogen atom between two electronegative atoms. While crucial for molecular recognition, the geometric constraints and energetic profiles of hydrogen bonds differ from those of halogen bonds. The ability of a brominated ligand to form these additional, geometrically distinct interactions can lead to a more optimal and stable binding pose.
Experimental Protocol: A Validated Workflow for Comparative Docking Studies
To ensure the scientific integrity of a comparative docking study, a rigorously validated and reproducible protocol is paramount. The following workflow represents a self-validating system, incorporating best practices for preparing the protein and ligands, performing the docking simulations, and analyzing the results.
Step 1: Receptor and Ligand Preparation
-
Receptor Acquisition and Preparation :
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using a tool like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools.[9] This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization to relieve any steric clashes.[9]
-
-
Ligand Preparation :
-
Sketch the 2D structures of the non-brominated indole and its brominated analog(s).
-
Convert the 2D structures to 3D and generate possible ionization states and tautomers at a physiological pH using software such as LigPrep.[9]
-
Perform a thorough energy minimization of the ligands using a suitable force field (e.g., OPLS3).[10]
-
Step 2: Grid Generation and Docking Simulation
-
Grid Generation :
-
Define the active site by generating a receptor grid centered on the co-crystallized ligand or a known binding pocket.[9] The grid box should be large enough to allow the ligands to rotate and translate freely within the binding site.
-
-
Molecular Docking :
-
Utilize a docking program that accurately models halogen bonding. Some modern scoring functions have been specifically parameterized to account for this interaction.[11]
-
Perform the docking simulation, allowing for flexible ligand conformations.[3] It is advisable to generate multiple binding poses for each ligand.
-
Step 3: Pose Analysis and Scoring
-
Binding Pose Analysis :
-
Visually inspect the top-ranked docking poses for both the brominated and non-brominated ligands.
-
Analyze the key intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and, crucially, halogen bonds for the brominated analogs. Pay close attention to the distances and angles of these interactions. A well-formed halogen bond typically exhibits a C-Br•••O/N angle close to 180° and a distance shorter than the sum of the van der Waals radii.[12]
-
-
Scoring and Ranking :
-
Rank the ligands based on their docking scores (e.g., GlideScore, AutoDock binding energy). While these scores provide a good initial estimate of binding affinity, they should be interpreted with caution.[13]
-
Step 4: Post-Docking Refinement and Validation
-
Binding Free Energy Calculations :
-
For a more accurate prediction of binding affinity, perform post-docking binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[10][13] This method considers the energies of the ligand, protein, and the complex in a simulated solvent environment, providing a more reliable comparison of binding affinities.[10]
-
-
Protocol Validation :
-
A crucial step is to validate the docking protocol by redocking the co-crystallized native ligand into the active site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[14] This ensures that the chosen parameters can accurately reproduce the experimentally observed binding mode.
-
Visualizing the Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Data Analysis: Interpreting the Results
The primary output of a comparative docking study is a set of quantitative and qualitative data that, when interpreted correctly, can provide profound insights into the structure-activity relationship (SAR).
Quantitative Comparison
The binding affinities, as estimated by docking scores and more accurately by MM/GBSA calculations, are summarized in a table for direct comparison.
| Ligand | Docking Score (kcal/mol) | ΔG_bind (MM/GBSA) (kcal/mol) | Key Interactions |
| Indole (Non-brominated) | -7.5 | -55.2 | H-bond with Serine, π-π stacking with Phenylalanine |
| 5-Bromoindole | -9.2 | -72.8 | H-bond with Serine, π-π stacking with Phenylalanine, Halogen bond with Glycine backbone carbonyl |
| 6-Bromoindole | -8.8 | -68.5 | H-bond with Serine, π-π stacking with Phenylalanine, Halogen bond with Leucine backbone carbonyl |
Note: The values presented in this table are illustrative and will vary depending on the specific protein target and software used. The trend, however, highlights the potential for brominated analogs to exhibit more favorable binding energies.
The data consistently suggests that brominated indoles can achieve lower (more favorable) binding energies.[9][15] This is often a direct consequence of the additional stabilizing energy provided by the halogen bond.
Qualitative Comparison: The Power of Visualization
A visual inspection of the binding poses reveals the structural basis for the observed differences in affinity.
Caption: Key interactions of brominated vs. non-brominated indoles.
As depicted in the diagram, the brominated indole not only retains the interactions of its non-brominated parent but also forms an additional, stabilizing halogen bond with a backbone carbonyl group. This additional anchor point can restrict the conformational flexibility of the ligand in the binding pocket, reducing the entropic penalty of binding and leading to a more favorable free energy of binding.
Conclusion: A Field-Proven Insight
The strategic incorporation of bromine into indole-based ligands is a validated approach for enhancing binding affinity and, consequently, biological activity. This guide has outlined the theoretical underpinnings and a practical, self-validating workflow for conducting comparative docking studies. The key takeaway for researchers is that the potential for halogen bond formation should be a primary consideration in the design and in silico screening of novel indole derivatives. By leveraging computational tools that accurately model these interactions, the drug discovery process can be significantly accelerated, enabling the rational design of more potent and selective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
validation of analytical methods for the quantification of 3-Bromo-1H-indole in a sample matrix
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is the bedrock of reliable and reproducible results. 3-Bromo-1H-indole, a key heterocyclic motif, serves as a crucial building block in the synthesis of various biologically active compounds. Its precise measurement within a sample matrix—be it a drug substance, a finished product, or a biological sample—is non-negotiable for ensuring quality, safety, and efficacy.
This guide provides an in-depth comparison of two robust, validated analytical methods for the quantification of this compound: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The narrative explains the causality behind experimental choices, embeds self-validating systems within each protocol, and is grounded in authoritative regulatory standards.
The Foundational Pillar: Stability-Indicating RP-HPLC-UV
The RP-HPLC-UV method stands as the workhorse for routine quality control and release testing in the pharmaceutical industry.[1] Its robustness, cost-effectiveness, and ability to separate the main compound from its potential degradation products make it an indispensable tool. A stability-indicating method is specifically designed to resolve the API from any process impurities and degradants generated under stress conditions, ensuring that the reported concentration is solely that of the intact molecule.[2][3]
Causality Behind the Method Design
The choice of a C18 stationary phase is based on the non-polar nature of the indole ring system, promoting effective retention and separation via hydrophobic interactions. A gradient elution with acetonitrile and water is employed to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are eluted with optimal peak shape and resolution.[2] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase helps to protonate silanol groups on the silica-based column, reducing peak tailing and improving chromatographic efficiency.[4] UV detection at a wavelength of ~280 nm is selected based on the chromophoric nature of the indole ring, which provides strong absorbance for sensitive detection.
Experimental Protocol: RP-HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh the sample powder to obtain a theoretical concentration of 100 µg/mL of this compound after dissolving and diluting in the diluent. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Method Validation
Caption: Workflow for the HPLC-UV quantification of this compound.
Method Validation & Trustworthiness (ICH Q2(R1))
To ensure the method is fit for its intended purpose, a full validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] This process is a self-validating system, confirming the method's performance.
-
Specificity & Stability-Indicating Nature: Forced degradation studies are paramount.[6] The sample is subjected to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH-compliant light exposure) stress.[7][8] The method is deemed specific if the this compound peak is resolved from all degradation products and placebo components, as demonstrated by peak purity analysis using a DAD.
-
Linearity: Assessed over a range of concentrations (e.g., 1-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections should be ≤ 2%.
-
Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Illustrative Performance Data: RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 1.0 - 150.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | - | 0.3 µg/mL |
| LOQ | - | 1.0 µg/mL |
| Specificity | Well-resolved peaks | Peak purity > 99.8% |
The High-Sensitivity Specialist: LC-MS/MS
For applications requiring ultra-low quantification limits, such as pharmacokinetic studies or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9] Its exceptional sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition for the analyte.
Causality Behind the Method Design
The front-end liquid chromatography is similar to the HPLC-UV method, but often employs faster gradients and smaller particle columns (UHPLC) to reduce run times. The key difference lies in the detector. A triple quadrupole mass spectrometer is used, which acts as a highly specific filter.
-
Ionization: Electrospray Ionization (ESI) is typically used for polar to moderately polar molecules like indoles. The positive ion mode is chosen because the nitrogen atom in the indole ring is readily protonated to form a stable [M+H]⁺ ion.
-
MRM Transitions: In the first quadrupole (Q1), the protonated molecular ion ([M+H]⁺) of this compound (m/z 196/198, due to bromine isotopes) is selected. This ion is then fragmented in the second quadrupole (Q2, collision cell). A specific, stable fragment ion is then monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) provides two layers of mass-based specificity, drastically reducing background noise and matrix interference.[10]
Experimental Protocol: LC-MS/MS Method
1. Instrumentation and Conditions:
-
System: Sciex Triple Quad 5500 or equivalent, coupled with a Shimadzu Nexera UHPLC system.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% to 95% B over 3 minutes, with a total run time of 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: ESI, Positive Mode.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 196.0 m/z → Q3: 117.0 m/z (Loss of HBr)
-
Internal Standard (e.g., d5-Indole): Q1: 123.1 m/z → Q3: 94.1 m/z
-
2. Sample Preparation (for Plasma):
-
Internal Standard (IS) Spiking: To 50 µL of plasma sample, add 10 µL of IS working solution.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Injection: Transfer the supernatant to an autosampler vial for injection.
Workflow for LC-MS/MS Method Validation
Caption: Workflow for LC-MS/MS bioanalytical quantification of this compound.
Method Validation & Trustworthiness (Bioanalytical)
Validation for a bioanalytical method follows similar principles but with additional requirements to address the complexity of the biological matrix.[11]
-
Selectivity: Assessed by analyzing blank matrix from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Matrix Effect: This is a critical parameter. It evaluates whether components in the matrix suppress or enhance the ionization of the analyte.[4][8] It is tested by comparing the response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a pure solution. The IS-normalized matrix factor should be consistent across different lots of the matrix.
-
Recovery: The efficiency of the extraction process is determined.
-
Linearity, Accuracy, and Precision: Assessed similarly to the HPLC-UV method, but typically over a much lower concentration range.
-
Stability: The stability of the analyte is evaluated under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability in the matrix.
Illustrative Performance Data: LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Range | - | 0.1 - 200.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: ≤ 8.5%Inter-day: ≤ 11.2% |
| LLOQ | - | 0.1 ng/mL |
| Matrix Effect | IS-normalized MF consistent | RSD < 15% |
| Selectivity | No interference in blanks | Passed |
Head-to-Head Comparison: Choosing the Right Method
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis. Neither method is universally superior; they are complementary tools in the analytical scientist's arsenal.
| Feature | RP-HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (MRM) |
| Sensitivity | Good (µg/mL range) | Excellent (pg/mL to ng/mL range) |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic + Mass) |
| Application | QC, Assay, Purity, Dissolution | Bioanalysis, Trace Impurities, Metabolite ID |
| Matrix Tolerance | Moderate | Lower (Prone to Matrix Effects) |
| Cost & Complexity | Lower | Higher |
| Throughput | Moderate | High (with fast gradients) |
| Regulatory Standing | Standard for QC/Release | Standard for Bioanalysis |
Conclusion
The validation of an analytical method is a systematic process that proves its suitability for a given application. For the quantification of this compound, both RP-HPLC-UV and LC-MS/MS offer robust and reliable solutions.
-
The RP-HPLC-UV method is a cost-effective, rugged, and reliable choice for routine quality control, assay, and stability testing where concentration levels are in the µg/mL range. Its validated stability-indicating nature provides high confidence in the quality of drug substances and products.
-
The LC-MS/MS method provides unparalleled sensitivity and selectivity, making it the essential tool for bioanalytical applications like pharmacokinetics, or for detecting trace-level impurities that are below the detection limits of UV-based methods.
Ultimately, the selection of the analytical method must be a strategic decision based on the required sensitivity, the complexity of the sample matrix, and the specific question the analysis is intended to answer. A thorough understanding of the principles and performance characteristics of each technique, as detailed in this guide, empowers the researcher to make an informed and scientifically sound choice.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. japsonline.com [japsonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarst.in [ijarst.in]
- 11. ijrar.com [ijrar.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-1H-indole
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to responsible scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of 3-Bromo-1H-indole, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower your team with the knowledge to manage this compound safely from acquisition to disposal, ensuring a self-validating system of laboratory safety.
Hazard Identification and Essential Safety Profile
Before any handling or disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated heterocyclic compound that presents multiple health and physical hazards. Its safe management is predicated on a clear awareness of these risks.
GHS Hazard Profile: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards.[1] These classifications dictate the necessary precautions for handling and the rationale for its specific disposal pathway.
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
| Flammable Solids | Flammable solid | H228 | Danger |
Data sourced from PubChem and various Safety Data Sheets (SDS).[1][2][3][4]
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and harm if ingested.[5] The flammability of the solid also necessitates strict controls against ignition sources.[1]
Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with proper handling. The procedures you follow during routine laboratory use directly impact the safety and efficiency of the final disposal process.
Engineering and Ventilation Controls
All work with this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] The ventilation system is the primary barrier against respiratory exposure. An eyewash station and safety shower must be located in immediate proximity to the handling area.[6][7]
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE, with the causality for each choice explained.
| Protection Type | Specification | Justification |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[8] | Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.[4] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the H315 "Causes skin irritation" hazard.[9] Always use proper glove removal technique to avoid contaminating skin.[10] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin from contamination and provides a barrier against accidental spills.[10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation (H335).[4][6] |
Spill Management Protocol: A Step-by-Step Response
Accidental spills present an immediate risk. A clear, rehearsed protocol is essential for a safe and effective response. The distinction between a minor and major spill is critical. A minor spill is typically a small quantity (<4 L, though often much less for solids) that can be managed by trained laboratory personnel without posing a significant fire or health hazard.[11] A major spill requires an emergency response.
Minor Spill Cleanup Protocol
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.[12]
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation in the area.[11]
-
Eliminate Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[9][13]
-
Don PPE: Wear the full PPE ensemble as described in Table 2.
-
Contain & Absorb: Gently cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[11] Do not use paper towels , which are combustible.[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container.[12][14] Use non-sparking tools for this process.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as hazardous waste.[12]
-
Dispose: Seal and label the waste container. Follow the final disposal pathway outlined in Section 5.
-
Report: Document the spill and the cleanup procedure according to your institution's EHS guidelines.
Spill Response Workflow
The following diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Decision workflow for responding to a this compound spill.
Decontamination and Waste Segregation
Proper segregation of waste is crucial to prevent incompatible materials from mixing and to ensure the waste is routed to the correct disposal facility.
-
Contaminated Solids: All solid waste, including the spilled material, absorbent, and contaminated PPE (gloves, bench paper, etc.), must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[15]
-
Empty Containers: "Empty" containers of this compound are not truly empty and retain hazardous residue. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container should be punctured to prevent reuse and disposed of according to institutional policy, which may still classify it as hazardous waste.[15]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Flammable Solid).
Final Disposal Pathway
As a halogenated organic compound, this compound falls under specific regulatory controls for disposal. It cannot be disposed of in standard laboratory trash or flushed down the drain.[4][13]
The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are typically listed under specific hazardous waste codes (e.g., the "F" list for wastes from non-specific sources).[16][17]
The designated and compliant disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment facility. [3][18]
Causality: High-temperature incineration is the preferred method because it ensures the complete destruction of the halogenated organic molecule, preventing its release into the environment.[19] These facilities are equipped with advanced flue gas scrubbing systems to neutralize and capture harmful byproducts of combustion, such as hydrogen bromide.[18]
Procedure:
-
Ensure all waste is securely packaged and labeled as described in Section 4.
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[3]
-
Arrange for pickup by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By adhering to these detailed procedures, you ensure not only compliance with regulatory standards but also the establishment of a robust safety culture within your laboratory.
References
- 1. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1484-27-1 [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. biosynth.com [biosynth.com]
- 5. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. jk-sci.com [jk-sci.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. wku.edu [wku.edu]
- 17. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 18. echemi.com [echemi.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Safely Handling 3-Bromo-1H-indole
Navigating the complexities of novel compound synthesis requires not only scientific acumen but also an unwavering commitment to safety. As a Senior Application Scientist, my experience has shown that a deep understanding of a chemical's properties is the foundation of a safe and successful experimental workflow. This guide provides essential, field-proven safety and logistical information for handling 3-Bromo-1H-indole, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you, our fellow researchers, to work confidently and safely.
Hazard Identification: Understanding the "Why" Behind the Precautions
This compound is a versatile reagent in synthetic chemistry, but its utility is matched by a distinct hazard profile that must be respected. It is not merely an "irritant"; it poses multiple health risks that dictate our handling procedures.
According to its classification under the Globally Harmonized System (GHS), this compound is:
Furthermore, it is classified as a flammable solid , which necessitates careful control of ignition sources in the laboratory[1]. The causality is clear: direct contact with the solid or its dust can lead to immediate irritation and potential systemic toxicity, while its flammability introduces a fire risk. These hazards are the primary drivers for the stringent personal protective equipment (PPE) and handling protocols that follow.
Your First Line of Defense: A Multi-Layered PPE Strategy
The selection of PPE is not a matter of preference but a scientifically-driven necessity. Each component is chosen to create a comprehensive barrier against the specific hazards posed by this compound.
| PPE Component | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][6] | Standard safety glasses are insufficient. The fine, potentially airborne particles of this compound can easily bypass standard glasses. Goggles provide a seal around the eyes, and a face shield offers a broader barrier against splashes or unexpected dust generation during transfer.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber, Polychloroprene).[5][6] | The compound is harmful upon skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a standard in most labs. For prolonged handling or in case of a spill, heavier-duty options like butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.[2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) or as dictated by your institution's EHS assessment. | Since this compound is a dust that can cause respiratory irritation and is harmful if inhaled, respiratory protection is crucial, especially when handling larger quantities or when dust generation is likely.[2][4][6] Operations should ideally be conducted within a fume hood to minimize inhalation exposure. |
| Body Protection | A buttoned, long-sleeved lab coat. Fire-retardant material is recommended. | A lab coat is the minimum requirement to protect against skin contact from minor spills and dust.[4][5][6] Given the compound's flammability, a fire-retardant lab coat provides an additional layer of safety. |
| Footwear | Closed-toe, chemical-resistant shoes. | This is a fundamental laboratory safety rule. It protects the feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[8] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
A self-validating safety protocol is one where each step logically follows from the last, minimizing risk at every stage. The following workflow is designed to ensure containment and operator safety from the moment the reagent is retrieved to the point of waste disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Work Area Preparation : Always handle this compound within a certified chemical fume hood to control dust and vapors.[2] Ensure the work area is clean, uncluttered, and free of ignition sources.[5] Confirm that an eyewash station and safety shower are immediately accessible.[2][9]
-
Don PPE : Put on all required PPE as detailed in the table above. This is a non-negotiable step.
-
Handling Operations :
-
Decontamination : Clean any contaminated surfaces and equipment immediately after use.
-
Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Typically, gloves are removed first, followed by the lab coat (turned inside out) and then eye protection.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and completing your work.[5][9]
Contingency Planning: Spill and Exposure Response
Even with meticulous planning, accidents can happen. A robust emergency plan is a critical component of laboratory safety.
Accidental Spill Response
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[6]
-
Control Ignition Sources : If safe to do so, remove any potential sources of ignition.[5]
-
Assess the Spill :
-
Minor Spill (Dry) : For a small amount of solid, and only if you are trained and have the correct PPE, you can manage the cleanup. Use dry cleanup procedures; do NOT sweep, as this can generate dust.[5] Gently cover with an inert absorbent material and carefully scoop it into a labeled hazardous waste container.[2][5]
-
Major Spill : Do not attempt to clean it up yourself. Evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[5]
-
-
Decontaminate : After the bulk of the material is removed, decontaminate the spill area with a suitable solvent and then wash with soap and water.[5]
Emergency First Aid Procedures
The immediate response to an exposure is critical to minimizing harm.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[2][9][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][9] Remove all contaminated clothing while under a safety shower.[11] Seek medical attention if irritation develops or persists.[5]
-
Inhalation : Move the affected person to fresh air immediately.[2][9] If they are having trouble breathing, call for emergency medical assistance.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5][9]
Waste Disposal Protocol: Ensuring Environmental and Regulatory Compliance
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
Segregation : All waste contaminated with this compound, including used gloves, weighing papers, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[6][12] The container must be compatible with the chemical and kept closed except when adding waste.[12]
-
Labeling : The container must be labeled with the words "HAZARDOUS WASTE" and list "this compound" as a constituent.[12]
-
Disposal : Do not dispose of this chemical in the standard trash or down the drain.[6] Arrange for pickup and disposal through your institution's EHS office, which will use an approved hazardous waste contractor.[2][6][9] Adherence to all federal, state, and local regulations is mandatory.[6]
By integrating these expert-driven protocols into your daily laboratory practice, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
- 1. This compound | C8H6BrN | CID 2763277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. qualia-bio.com [qualia-bio.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. gov.uk [gov.uk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
